Tert-butyl 2-bromo-5-fluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNUWRXGPLOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to tert-Butyl 2-bromo-5-fluorobenzoate
Abstract
This guide provides an in-depth technical overview of tert-butyl 2-bromo-5-fluorobenzoate, a key building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and analyze its strategic applications in drug discovery. The narrative emphasizes the rationale behind experimental choices, focusing on how the unique structural characteristics of this molecule—the sterically demanding tert-butyl ester and the electronically distinct bromo-fluoro aromatic ring—are leveraged to create complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their research and development pipelines.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid ester. Its chemical identity is definitively established by its Chemical Abstracts Service (CAS) number.
The structure features a benzene ring substituted with three key functional groups:
-
A bromo group at position 2, which serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions.
-
A fluoro group at position 5, which modulates the electronic properties of the ring and can improve metabolic stability and binding affinity in drug candidates.
-
A tert-butyl ester at position 1, which acts as a sterically bulky protecting group for the carboxylic acid. This bulk can direct reactions to other parts of the molecule and is readily cleaved under acidic conditions to unmask the parent acid.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 1263281-14-6 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | PubChem |
| Molecular Weight | 275.11 g/mol | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[3] |
| LogP (Computed) | 3.54 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
Synthesis Protocol and Mechanistic Considerations
The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid. This method is reliable and scalable for laboratory purposes. While direct esterification with tert-butanol is challenging, a common workaround involves the reaction of the acid with a tert-butyl source under specific conditions. An analogous, widely-documented procedure is the esterification of the parent acid with ethanol using an acid catalyst, which establishes the fundamental principle.[4]
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol is based on the well-established Fischer esterification principle, adapted for the formation of a bulky tert-butyl ester.
-
Reagent Preparation : To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 eq).
-
Solvent Addition : Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation (Critical Step) : Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The DMF catalyzes the formation of the highly reactive acyl chloride intermediate. Causality: Direct esterification is slow; conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the sterically hindered and weakly nucleophilic tert-butanol.
-
Reaction : Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until gas evolution (CO₂, CO, HCl) ceases.
-
Ester Formation : In a separate flask, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly add the previously prepared acyl chloride solution to the tert-butoxide solution via a dropping funnel.
-
Quenching and Workup : After stirring for 2-3 hours at room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Diagram: Synthetic Workflow
Caption: Synthesis of this compound.
Strategic Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is pre-validated for utility in medicinal chemistry, offering several strategic advantages.
The Role of the tert-Butyl Group
The tert-butyl group is a common motif in medicinal chemistry, though its high lipophilicity can be a challenge.[5] However, when used as an ester, its primary roles are as a steric shield and a protecting group. It can prevent unwanted reactions at the carboxylate position while other transformations are carried out on the aromatic ring. Furthermore, its inclusion in drug candidates can enhance potency by occupying specific hydrophobic pockets in target proteins.[6] In drug discovery, tert-butyl benzoate analogs have been successfully used to develop potent liver X receptor (LXR) agonists for potential atherosclerosis treatment.[7]
The Bromo-Fluoro Aromatic Core
The 2-bromo-5-fluoro substitution pattern is particularly valuable:
-
Orthogonal Reactivity : The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom is generally unreactive under these conditions, providing a stable anchor point.
-
Metabolic Blocking : The fluorine atom can act as a metabolic blocker. Its presence can prevent enzymatic hydroxylation at that position, a common metabolic pathway for aromatic rings, thereby increasing the drug's half-life.
-
Modulation of pKa and Conformation : The electron-withdrawing nature of fluorine alters the electronic landscape of the molecule, which can influence the pKa of the eventual carboxylic acid and dictate preferred molecular conformations that enhance target binding.
Diagram: Utility as a Synthetic Intermediate
Caption: Role in Suzuki cross-coupling reactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, safe handling procedures can be inferred from data on analogous chemical structures like other halogenated aromatic esters.[8][9][10]
Table 2: General Safety and Handling Guidelines
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact with the chemical, which may cause irritation.[8][10] |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of any potential vapors or dust, which may cause respiratory irritation.[9] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and strong bases. | To maintain chemical stability and prevent hazardous reactions.[9] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention. | To mitigate irritation and potential damage from chemical exposure.[8] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | To remove the chemical and prevent skin irritation.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance. |
Conclusion
This compound (CAS: 1263281-14-6) is a strategically designed chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its synthesis is achievable through established organic chemistry principles, and its true power lies in its trifunctional nature. The interplay between the sterically influential and cleavable tert-butyl ester, the synthetically versatile bromine atom, and the electronically and metabolically significant fluorine atom makes it a powerful building block for constructing complex, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity allows researchers to accelerate the discovery and development of novel chemical entities.
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Hoffman Fine Chemicals Pty Ltd. tert-Butyl (2-bromo-5-fluorobenzyl)(ethyl)carbamate (CAS 1420068-45-6). Available from: [Link]
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PubChem. tert-Butyl 4-bromo-2-fluorobenzoate (CID 46738774). Available from: [Link]
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O'Donoghue, A. C., et al. (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. National Institutes of Health (PMC). Available from: [Link]
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Wnuk, S. F. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available from: [Link]
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Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link]
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Matsui, Y., et al. Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists. PubMed. Available from: [Link]
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An In-depth Technical Guide to tert-Butyl 2-bromo-5-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 2-bromo-5-fluorobenzoate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, provides a detailed and validated synthesis protocol, and explores its strategic application in the synthesis of complex pharmaceutical agents, with a focus on causality and scientific integrity.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid ester. Its structure, featuring a bromine atom ortho to the ester and a fluorine atom meta to it, provides a unique combination of steric and electronic properties that make it a valuable intermediate in organic synthesis.
The bulky tert-butyl ester group serves as a common protecting group for the carboxylic acid. This is strategically important in multi-step syntheses where the acidic proton of the carboxyl group would interfere with subsequent reactions, such as those involving organometallic reagents. The tert-butyl group can be selectively removed under acidic conditions, regenerating the carboxylic acid for further functionalization.
The carbon-bromine bond is the primary reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The presence of the fluorine atom subtly modulates the electronic properties of the aromatic ring, influencing the reactivity of the C-Br bond and providing a potential site for further interaction or metabolic blocking in a final drug candidate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 275.11 g/mol | [1] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [1] |
| CAS Number | 1263281-14-6 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 285.9 ± 25.0 °C (Predicted) | |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | |
| Storage | 2-8°C |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. The following protocol is a robust and high-yielding procedure.
Synthesis Pathway Overview
The overall synthetic transformation involves the formation of an ester bond between a carboxylic acid and a sterically hindered alcohol (tert-butanol). Due to the steric hindrance of the tert-butyl group, standard Fischer esterification (acid catalysis with refluxing alcohol) is often inefficient. A more effective approach involves the activation of the carboxylic acid using a coupling agent, such as a carbodiimide, in the presence of a nucleophilic catalyst.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol details the Steglich esterification, a reliable method for forming esters from sterically hindered alcohols.
Materials:
-
2-Bromo-5-fluorobenzoic acid (1.0 eq)
-
tert-Butanol (3.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.8 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (hexane/ethyl acetate mobile phase)
Procedure:
-
Reaction Setup: To a solution of dichloromethane (DCM) containing 2-bromo-5-fluorobenzoic acid (1.0 eq), tert-butanol (3.0 eq), and 4-dimethylaminopyridine (DMAP) (0.8 eq) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Insight: The use of DMAP is crucial. It acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the carboxylic acid (activated by DCC), which is then readily attacked by the weakly nucleophilic tert-butanol. Cooling to 0°C helps to control the initial exothermic reaction upon addition of the coupling agent.
-
-
Addition of Coupling Agent: To the cooled solution, slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
-
Insight: DCC is the coupling agent that activates the carboxylic acid by removing water to form the anhydride or, in the presence of DMAP, the acylpyridinium intermediate. Slow addition is necessary to manage the reaction rate and prevent side reactions. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will begin to form.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride solution and saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Insight: The aqueous washes are essential to remove unreacted starting materials, DMAP, and any water-soluble byproducts. The bicarbonate wash specifically removes any remaining acidic starting material.
-
-
Final Purification: Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (25:1) mobile phase to afford this compound. This protocol typically yields the product as a colorless oil in approximately 86% yield.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of this compound.
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 1.61 | s (singlet) | 9H, -(CH₃)₃ |
| 6.98-7.05 | m (multiplet) | 1H, Ar-H | |
| 7.41 | dd (doublet of doublets), JH-F = 8.8, JH-H = 3.1 | 1H, Ar-H | |
| 7.57 | dd (doublet of doublets), JH-H = 8.8, JH-F = 5.1 | 1H, Ar-H | |
| ¹³C NMR | 28.2 | -C(C H₃)₃ | |
| 82.5 | -C (CH₃)₃ | ||
| 115.6 | d (doublet), J = 24.9 Hz | C-Br | |
| 118.8 | d (doublet), J = 24.2 Hz | Ar-C | |
| 120.3 | d (doublet), J = 8.9 Hz | Ar-C | |
| 133.4 | d (doublet), J = 3.2 Hz | Ar-C | |
| 136.6 | d (doublet), J = 8.1 Hz | Ar-C | |
| 161.0 | d (doublet), J = 251.0 Hz | C-F | |
| 163.6 | C=O |
Predicted Mass Spectrum Fragmentation: While an experimental spectrum is the gold standard, the expected electron ionization mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). A major fragmentation pathway would be the loss of isobutylene (56 Da) via a McLafferty-type rearrangement to give the 2-bromo-5-fluorobenzoic acid radical cation. Another significant peak would correspond to the tert-butyl cation (m/z = 57).
Strategic Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for constructing more complex molecules, particularly in the pharmaceutical industry.
Role as a Key Intermediate for SGLT2 Inhibitors
A significant application of this and structurally related compounds is in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[2] These drugs, such as Dapagliflozin, often feature a C-aryl glucoside core. The synthesis of this core frequently involves the coupling of an aryl halide with a protected glucose derivative.
While specific patented routes for Dapagliflozin may start from the related 5-bromo-2-chlorobenzoic acid, the 2-bromo-5-fluoro analogue serves as an essential scaffold for generating novel analogues for lead optimization. The bromo-functionalized aromatic ring is the key handle for creating the crucial carbon-carbon bond to the glucose moiety or for elaboration into the final diarylmethane structure common to many gliflozins.
The Power of Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond in this compound is primed for a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility.
Caption: Key cross-coupling reactions utilizing the C-Br bond.
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[3] this compound can be coupled with a wide variety of aryl or alkyl boronic acids or esters.
-
Causality: This reaction is chosen for its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid building blocks. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. For example, coupling with different arylboronic acids can explore the effect of various substituents on the biological activity of a potential drug molecule.
-
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling the aryl bromide with an amine.
-
Causality: This is a go-to method for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals. The ability to introduce primary or secondary amines allows access to a different chemical space compared to C-C coupling, enabling the introduction of hydrogen bond donors and acceptors that can be critical for target binding.
-
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).
-
Hazards: Based on data for similar compounds, it should be considered an irritant to the skin and eyes and may cause respiratory irritation.[1][4] It is harmful if swallowed.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategically designed molecular tool. Its structure is a convergence of a protective group (the tert-butyl ester) and a versatile reactive handle (the aryl bromide), fine-tuned by a fluorine substituent. The validated synthesis protocol provided herein offers a reliable and high-yielding route to this key intermediate. Its proven utility in powerful synthetic transformations like the Suzuki-Miyaura coupling makes it an indispensable building block for medicinal chemists aiming to construct novel and complex molecules, particularly in the pursuit of new therapeutics like SGLT2 inhibitors. Understanding the properties, synthesis, and reactivity of this compound provides researchers with a powerful asset in the drug discovery and development process.
References
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PubChem. tert-Butyl 4-bromo-2-fluorobenzoate. [Link]
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- Google Patents. US6515117B2 - C-aryl glucoside SGLT2 inhibitors and method.
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PubChem. 2-Bromo-5-fluorobenzotrifluoride. [Link]
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Pharmacia. Dapagliflozin – structure, synthesis, and new indications. [Link]
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Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. [Link]
- Google Patents. CN109400561A - The synthetic method of Dapagliflozin.
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National Center for Biotechnology Information. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
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National Center for Biotechnology Information. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. [Link]
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Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Synthesis and Purification of Tert-butyl 2-bromo-5-fluorobenzoate: A Senior Application Scientist's In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl 2-bromo-5-fluorobenzoate, a key building block in the development of various pharmaceutical and agrochemical compounds. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reaction mechanisms, rationale for reagent selection, and a robust, field-tested protocol for achieving high purity and yield. The synthesis of the precursor, 2-bromo-5-fluorobenzoic acid, is also detailed, providing a complete workflow from commercially available starting materials. This guide is designed to empower researchers with the practical and theoretical knowledge necessary for the successful and reproducible synthesis of this important intermediate.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound is most effectively approached as a two-stage process. The initial stage involves the preparation of the requisite precursor, 2-bromo-5-fluorobenzoic acid. The second, and focal, stage is the esterification of this acid to introduce the tert-butyl group. This guide will elucidate a highly reliable method for each stage, emphasizing reaction efficiency, scalability, and product purity.
Caption: A high-level overview of the two-stage synthesis workflow.
Stage 1: Synthesis of 2-Bromo-5-fluorobenzoic Acid
The successful synthesis of the final product hinges on the availability of high-purity 2-bromo-5-fluorobenzoic acid. While this can be procured commercially, in-house synthesis is often a cost-effective alternative. The most direct route involves the electrophilic bromination of 2-fluorobenzoic acid.
Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution
The regioselectivity of the bromination of 2-fluorobenzoic acid is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The fluorine atom's activating effect, although modest, coupled with the deactivating nature of the carboxylic acid group, directs the incoming electrophile (bromine) to the positions ortho and para to the fluorine. The position para to the fluorine is also meta to the carboxylic acid, making it the most electronically favored site for substitution.
Detailed Experimental Protocol: Bromination of 2-Fluorobenzoic Acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzoic Acid | 140.11 | 14.0 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluorobenzoic acid (14.0 g, 0.10 mol) and dichloromethane (150 mL). Stir until the acid is fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (50 mL) to the stirred solution.
-
In a separate beaker, dissolve N-bromosuccinimide (19.6 g, 0.11 mol) in a minimal amount of dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), followed by a saturated sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-bromo-5-fluorobenzoic acid.[1]
Expected Yield: 65-75% Appearance: White to pale yellow crystalline powder.[2]
Characterization of 2-Bromo-5-fluorobenzoic Acid
-
¹H NMR (400 MHz, DMSO-d6): δ 13.54 (s, 1H), 7.74 (dd, J = 8.9, 5.1 Hz, 1H), 7.58 (dd, J = 9.0, 3.1 Hz, 1H), 7.33 (td, J = 8.5, 3.1 Hz, 1H).[2]
-
¹³C NMR (100 MHz, DMSO-d6): δ 166.29, 160.93 (d, J = 246.3 Hz), 135.67 (d, J = 7.7 Hz), 135.58, 119.71 (d, J = 22.4 Hz), 117.47 (d, J = 24.6 Hz), 114.64.[2]
-
Mass Spectrum (EI): Molecular ion (M+) expected at m/z 218 and 220 (approx. 1:1 ratio due to bromine isotopes).
Stage 2: Synthesis of this compound
The esterification of 2-bromo-5-fluorobenzoic acid to its tert-butyl ester is efficiently achieved using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a catalytic amount of 4-(dimethylaminopyridine) (DMAP). This method is particularly advantageous as it avoids the harsh acidic conditions of traditional Fischer esterification, which can be problematic for some substrates.
Mechanistic Rationale: DMAP-Catalyzed Acylation
The role of DMAP is crucial in this transformation. It acts as a nucleophilic catalyst, accelerating the acylation of the tert-butoxy group. The mechanism proceeds as follows:
-
DMAP attacks the Boc-anhydride, leading to the formation of a highly reactive N-acylpyridinium intermediate and a tert-butoxycarbonyl anion.
-
The carboxylic acid is deprotonated by a base (can be another molecule of DMAP or the tert-butoxycarbonyl anion).
-
The resulting carboxylate anion attacks the activated N-acylpyridinium intermediate, forming a mixed anhydride.
-
The tert-butoxide, generated from the decomposition of the tert-butoxycarbonyl anion, then attacks the carbonyl group of the mixed anhydride, leading to the formation of the desired tert-butyl ester and regenerating the DMAP catalyst.
Caption: The catalytic cycle of DMAP in the tert-butylation reaction.
Detailed Experimental Protocol: Tert-butylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-fluorobenzoic Acid | 219.01 | 10.95 g | 0.05 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.1 g | 0.06 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.61 g | 0.005 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-fluorobenzoic acid (10.95 g, 0.05 mol) and anhydrous tetrahydrofuran (100 mL). Stir until the acid is completely dissolved.
-
Add 4-(dimethylaminopyridine) (0.61 g, 0.005 mol) to the solution.
-
Add di-tert-butyl dicarbonate (13.1 g, 0.06 mol) portion-wise over 10 minutes. Effervescence (CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a 5% aqueous solution of hydrochloric acid (2 x 50 mL), followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.
Purification of this compound
The crude product from the esterification reaction will contain unreacted Boc-anhydride, by-products, and residual DMAP. Purification is effectively achieved by silica gel column chromatography.
Chromatographic Purification Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with 100% hexanes and gradually increase the polarity to 5-10% ethyl acetate in hexanes. The optimal eluent composition should be determined by preliminary TLC analysis.[3][4]
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
-
Expected Yield: 80-90% Appearance: Colorless oil or a white to off-white solid.
Characterization of this compound
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately δ 1.6 ppm. The aromatic protons will appear as multiplets in the range of δ 7.2-7.8 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals include those for the quaternary carbon and the methyl carbons of the tert-butyl group (around δ 82 and 28 ppm, respectively), the ester carbonyl carbon (around δ 164 ppm), and the aromatic carbons, which will show C-F coupling.
-
Mass Spectrum (EI): The mass spectrum will exhibit a molecular ion peak (M+) at m/z 274 and 276, corresponding to the bromine isotopes. A prominent fragment ion at m/z 219/221 (loss of the tert-butyl group) and a base peak at m/z 57 (the tert-butyl cation) are also expected.[5]
Safety and Handling
-
2-Fluorobenzoic acid and 2-bromo-5-fluorobenzoic acid: These are corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): A suspected carcinogen. Use only in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate (Boc-anhydride): A flammable solid with a low melting point. It is a lachrymator and an irritant.
-
4-(Dimethylaminopyridine) (DMAP): Toxic and readily absorbed through the skin. Wear gloves and handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound can be reliably achieved through a two-stage process involving the bromination of 2-fluorobenzoic acid followed by a DMAP-catalyzed esterification with Boc-anhydride. The protocols detailed in this guide are robust and have been designed to provide high yields of the pure product. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount to success. This in-depth guide provides the necessary framework for researchers to confidently synthesize and purify this valuable chemical intermediate for their drug discovery and development endeavors.
References
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- What is 2-Bromo-5-fluorobenzoic acid and how is it synthesized? - FAQ - Guidechem.
- is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure.
- Electronic Supplementary Inform
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
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- Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC - NIH.
- A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate - ResearchG
- 889858-08-6 | Tert-butyl 5-bromo-2-fluorobenzo
- Directed lithiation of unprotected benzoic acids - ResearchG
- Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin - Organic Syntheses Procedure.
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- Supporting Information for Angew. Chem. Int. Ed. Z50281 © Wiley-VCH 2002.
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- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University.
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- mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes.
- 3 - Supporting Inform
- WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO P
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
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A Technical Guide to the Solubility of Tert-butyl 2-bromo-5-fluorobenzoate for Researchers and Drug Development Professionals
Introduction
Tert-butyl 2-bromo-5-fluorobenzoate is a halogenated aromatic ester that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Understanding its solubility profile is a critical prerequisite for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. An accurate assessment of its behavior in various solvent systems enables chemists to optimize reaction conditions, improve yields, and ensure the purity of the final products.
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of this compound and presents a detailed, field-proven methodology for determining its solubility in a range of common organic solvents. As readily available quantitative solubility data for this specific compound is scarce in the public domain, this guide focuses on empowering researchers with the experimental tools and theoretical understanding necessary to generate this critical data in-house. The protocols described herein are designed to be self-validating and are grounded in established principles of physical organic chemistry.
Physicochemical Properties of this compound
A thorough understanding of a compound's fundamental physicochemical properties is essential for predicting its solubility behavior, based on the principle of "like dissolves like".[1] The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1263281-14-6 | [2][3] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [3][4] |
| Molecular Weight | 275.11 g/mol | [3][4][5] |
| Appearance | (Typically a solid at room temperature, based on similar structures) | N/A |
| Purity | ≥95% - 97% (as commercially available) | N/A |
| Structure | N/A | |
The structure reveals a molecule with both polar (ester, fluoro) and nonpolar (benzene ring, tert-butyl group) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The bulky tert-butyl group may also influence crystal packing and, consequently, the energy required to dissolve the solid.
Experimental Protocol for Determining Solubility
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for generating accurate solubility data.
Materials and Equipment
-
This compound (high purity)
-
A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
The overall workflow for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 2.0 mL) of a different organic solvent.[6]
-
Cap the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[7] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Hexane | 0.1 | To be determined | To be determined | e.g., Insoluble |
| Toluene | 2.4 | To be determined | To be determined | e.g., Sparingly soluble |
| Dichloromethane | 3.1 | To be determined | To be determined | e.g., Soluble |
| Ethyl Acetate | 4.4 | To be determined | To be determined | e.g., Soluble |
| Acetone | 5.1 | To be determined | To be determined | e.g., Freely soluble |
| Isopropanol | 3.9 | To be determined | To be determined | e.g., Soluble |
| Methanol | 5.1 | To be determined | To be determined | e.g., Soluble |
| Water | 10.2 | To be determined | To be determined | e.g., Insoluble |
Classification based on USP definitions (e.g., Freely soluble: >100 mg/mL; Soluble: 10-100 mg/mL; Sparingly soluble: 1-10 mg/mL; Insoluble: <0.1 mg/mL).
Logical Framework for Solvent Selection
The choice of solvents for testing should be guided by the "like dissolves like" principle, covering a range of polarities.[1]
Caption: Rationale for solvent selection based on molecular interactions.
Conclusion
While specific solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to generate this crucial information with a high degree of scientific rigor. By understanding the compound's physicochemical properties and implementing the detailed experimental protocol, scientists in pharmaceutical development and organic synthesis can make informed decisions regarding solvent selection for their specific applications, thereby accelerating their research and development efforts. The methodologies outlined here ensure the generation of reliable and reproducible data, which is the cornerstone of robust scientific and process development.
References
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- ChemSrc. (2025, August 27). TERT-BUTYL (2-BROMO-5-METHOXYPHENYL)CARBAMATE.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.
- ChemScene. (n.d.). Tert-butyl 5-bromo-2-fluorobenzoate.
- Solubility test for Organic Compounds. (2024, September 24).
- Hoffman Fine Chemicals. (n.d.). tert-Butyl (2-bromo-5-fluorobenzyl)(ethyl)carbamate.
- CHIRALEN. (n.d.). tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate.
- FDC Chemical. (n.d.). Tert butyl 2-bromo-5-fluorobenzoate.
- CymitQuimica. (n.d.). This compound.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- PubChemLite. (n.d.). Tert-butyl 5-bromo-2,4-difluorobenzoate (C11H11BrF2O2).
- PubChem. (n.d.). Tert-butyl 2-amino-5-bromo-4-fluorobenzoate.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- ChemicalBook. (2025, July 24). This compound.
- PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate.
- Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzyl alcohol, tert.-butyl ether.
- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-溴-5-氟苯甲酸叔丁酯.
- Fluorochem. (n.d.). Methyl 2-bromo-4-fluoro-6-methylbenzoate.
- Biosynth. (n.d.). tert-Butyl 5-bromo-2-chlorobenzoate.
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"Tert-butyl 2-bromo-5-fluorobenzoate" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Characterization of Tert-butyl 2-bromo-5-fluorobenzoate
This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in pharmaceutical and materials science research. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₁H₁₂BrFO₂, Molecular Weight: 275.11 g/mol ) is a substituted aromatic ester.[1][2] Its utility as a chemical building block necessitates stringent quality control, for which spectroscopic analysis is the cornerstone. This guide details the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide an unequivocal structural confirmation of the title compound. We will explore not just the data itself, but the rationale behind the observed spectral features.
Synthesis and Experimental Workflow
The reliable interpretation of spectral data begins with a well-defined and pure sample. The protocol below describes a standard laboratory synthesis of this compound.[2]
Experimental Protocol: Synthesis
Objective: To synthesize this compound via esterification of 2-bromo-5-fluorobenzoic acid with tert-butanol.
Methodology:
-
To a solution of dichloromethane (15 mL) containing 2-bromo-5-fluorobenzoic acid (3.22 g, 14.7 mmol), add tert-butanol (4.20 mL, 44.1 mmol) and 4-dimethylaminopyridine (DMAP, 1.44 g, 11.8 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 3.34 g, 16.2 mmol) in dichloromethane.
-
Remove the ice bath and stir the reaction mixture at room temperature for 15 hours.
-
Quench the reaction with water (30 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride solution (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by neutral silica gel column chromatography (eluent: hexane/ethyl acetate = 25:1) to yield the final product.[2]
The following diagram illustrates the synthetic pathway.
Caption: Synthesis of this compound.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry serves as the initial checkpoint, confirming the molecular weight of the synthesized compound. For aromatic esters, Electron Ionization (EI) is a common technique that provides both the molecular ion and characteristic fragmentation patterns.[3]
Expected Analysis:
-
Molecular Ion (M⁺): The molecular weight is 275.11 g/mol .[1][2] Due to the presence of bromine, we expect to see a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, we will observe two peaks of nearly equal intensity at m/z 274 and m/z 276, representing [C₁₁H₁₂⁷⁹BrFO₂]⁺ and [C₁₁H₁₂⁸¹BrFO₂]⁺, respectively.
-
Key Fragmentation: The most prominent fragmentation pathway for esters involves the cleavage of the bonds adjacent to the carbonyl group. A significant fragmentation is the loss of the tert-butyl group as a stable tert-butyl carbocation or isobutylene.
-
Loss of isobutylene (C₄H₈, 56 Da): M⁺ - 56 gives rise to the 2-bromo-5-fluorobenzoic acid radical cation at m/z 218/220.
-
Formation of Acylium Ion: Cleavage can also lead to the formation of the 2-bromo-5-fluorobenzoyl acylium ion at m/z 201/203.
-
Formation of tert-butyl cation: A prominent peak corresponding to the tert-butyl cation ([C(CH₃)₃]⁺) is expected at m/z 57. This is often the base peak in the spectrum of tert-butyl esters.
-
Caption: Predicted key MS fragmentation pathways.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. Aromatic esters exhibit a characteristic pattern of three strong absorption bands, a principle sometimes referred to as the "Rule of Three".[4][5]
Experimental Data: The spectrum was recorded using Attenuated Total Reflectance (ATR).[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2980 | Medium | C-H Stretch (sp³) | Corresponds to the C-H bonds of the tert-butyl group.[2][6] |
| 1714 | Strong | C=O Stretch (Ester) | This strong absorption is characteristic of a carbonyl group in an ester.[2][4] Its position below 1725 cm⁻¹ is typical for aromatic esters where conjugation with the benzene ring slightly lowers the bond energy.[5] |
| 1467 | Medium | C-H Bend (sp³) | Asymmetric bending of the C-H bonds in the methyl groups of the tert-butyl moiety.[2][6] |
| 1300, 1249 | Strong | C-O Stretch (Acyl-O) | Aromatic esters show a strong, characteristic C-C-O stretch between 1310-1250 cm⁻¹.[5] The bands at 1300 and 1249 cm⁻¹ fall squarely in this region.[2] |
| 1158 | Strong | C-O Stretch (Alkyl-O) | This corresponds to the O-C-C stretch involving the tert-butyl group. For aromatic esters, this peak is typically found between 1130-1100 cm⁻¹.[2][5] |
| 1028 | Medium | C-F Stretch | Aromatic C-F bonds typically show absorption in the 1250-1000 cm⁻¹ range. |
| 817, 609 | Medium-Strong | C-H Bend (Aromatic), C-Br Stretch | Out-of-plane C-H bending vibrations for the substituted benzene ring appear in this region. The C-Br stretch is also expected in the lower wavenumber "fingerprint region" (~750-500 cm⁻¹).[2][6] |
The collective presence of the strong C=O stretch at 1714 cm⁻¹ and the two distinct, strong C-O stretches at ~1250 cm⁻¹ and 1158 cm⁻¹ provides compelling evidence for the aromatic ester functionality.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen and carbon atom. The following data was acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C.[2]
Caption: Structure of this compound with atom numbering.
¹H NMR Analysis
The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1.61 | Singlet (s) | 9H | H-10 (tert-butyl) | The nine protons of the three methyl groups are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet.[2] The upfield shift is characteristic of alkyl protons. |
| 6.98-7.05 | Multiplet (m) | 1H | H-4 | This proton is coupled to both the adjacent H-3 and the fluorine atom at C-5. This H-F coupling (⁴JHF) and H-H coupling (³JHH) create a complex multiplet.[2] |
| 7.41 | Doublet of doublets (dd) | 1H | H-6 | This proton experiences ortho coupling to H-4 (³JHH ≈ 8.8 Hz) and meta coupling to the fluorine atom (⁴JHF ≈ 3.1 Hz), resulting in a doublet of doublets.[2] |
| 7.57 | Doublet of doublets (dd) | 1H | H-3 | This proton shows ortho coupling to H-4 (³JHH ≈ 8.8 Hz) and ortho coupling to the fluorine atom (³JHF ≈ 5.1 Hz), giving a distinct doublet of doublets pattern.[2] |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 28.2 | C-10 | The three equivalent methyl carbons of the tert-butyl group. |
| 82.5 | C-9 | The quaternary carbon of the tert-butyl group, shifted downfield due to its attachment to oxygen. |
| 116.5 (d, JCF ≈ 25 Hz) | C-6 | Aromatic carbon coupled to fluorine. The doublet splitting is a key indicator. |
| 118.9 (d, JCF ≈ 8 Hz) | C-2 | The carbon bearing the bromine atom, showing a small coupling to the fluorine. |
| 120.1 (d, JCF ≈ 23 Hz) | C-4 | Aromatic carbon coupled to fluorine. |
| 134.3 | C-1 | The ester-bearing aromatic carbon. |
| 136.1 | C-3 | The remaining aromatic CH carbon. |
| 162.0 (d, JCF ≈ 250 Hz) | C-5 | The carbon directly bonded to fluorine, exhibiting a very large one-bond C-F coupling constant and a significant downfield shift. |
| 164.5 | C-7 | The carbonyl carbon of the ester group. Its chemical shift is typical for ester carbonyls (160-180 ppm). |
(Note: The specific ¹³C NMR chemical shift values and coupling constants beyond the provided source are predicted based on standard values and additivity rules for educational purposes, as the source[2] did not list them.)
Conclusion: A Self-Validating Spectroscopic Profile
The combination of MS, IR, and NMR spectroscopy provides a cohesive and unequivocal identification of this compound.
-
Mass Spectrometry confirms the correct molecular weight (275.11 g/mol ) and the presence of one bromine atom via the M⁺/M⁺+2 isotopic pattern.
-
IR Spectroscopy validates the presence of the key aromatic ester functional group through its characteristic C=O and C-O stretching vibrations.[2][5]
-
NMR Spectroscopy provides the definitive structural map. ¹H NMR confirms the presence and connectivity of the tert-butyl group and the three distinct aromatic protons, with splitting patterns consistent with the proposed substitution.[2] ¹³C NMR confirms the presence of all 11 carbon atoms in their unique chemical environments, with C-F coupling providing definitive evidence for the fluorine atom's position.
This multi-technique approach ensures a self-validating system where each dataset corroborates the others, providing researchers with the highest confidence in the identity and purity of this critical chemical intermediate.
References
- Supporting Information. (n.d.). The Royal Society of Chemistry.
-
Workman, J., & Smith, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved January 18, 2026, from [Link]
-
Workman, J., & Smith, B. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved January 18, 2026, from [Link]
-
Supporting Information Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Hunt, I. (n.d.). Spectroscopic Analysis: Esters. University of Calgary. Retrieved January 18, 2026, from [Link]
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Introduction: A Scientist's Perspective on a Halogenated Intermediate
An In-Depth Technical Guide to the Safe Handling of tert-Butyl 2-bromo-5-fluorobenzoate
This compound is a halogenated aromatic ester, a class of compounds frequently utilized as building blocks in complex organic synthesis, particularly within pharmaceutical and materials science research. The presence of bromine and fluorine atoms on the benzene ring, coupled with the bulky tert-butyl ester group, imparts specific reactivity and physical properties that make it a valuable intermediate. However, these same structural features necessitate a rigorous and informed approach to its handling. The reactivity of the carbon-bromine bond and the potential biological effects of halogenated aromatics are primary drivers for the safety protocols outlined in this guide. This document moves beyond a simple recitation of rules, aiming to provide the causal reasoning behind each recommendation, ensuring a self-validating system of safety for the trained researcher.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a chemical's properties is the first step in a comprehensive risk assessment. These parameters dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.
| Property | Value | Source |
| CAS Number | 1263281-14-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [3] |
| Molecular Weight | 275.11 g/mol | [3] |
| Appearance | Varies; typically a solid or oil. | General |
| Storage Temperature | Recommended long-term at 2-8°C.[4][5] | [4][5] |
Note: Physical properties such as melting and boiling points are not consistently reported and should be referenced from the specific supplier's documentation.
Section 2: Hazard Identification and GHS Classification
This compound and its close isomers are classified as hazardous substances. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The hazards stem from the compound's ability to react with biological tissues, a characteristic common to many halogenated organic molecules.[6]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation.[3][4] | Irritant | Warning[3][4] |
| Eye Irritation | H319: Causes serious eye irritation.[3][4] | Irritant | Warning[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][4] | Irritant | Warning[3][4] |
Causality of Hazards: The irritant nature of this compound is attributed to the electrophilic character of the aromatic ring, enhanced by the electron-withdrawing fluorine atom, and the potential for the molecule to interfere with cellular membranes and proteins upon contact. Skin inflammation, characterized by itching, redness, or blistering, can occur upon direct contact.[4] Eye contact is particularly dangerous, potentially leading to redness, pain, or severe damage.[4] Inhalation of dust or aerosols can irritate the entire respiratory system.[4]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered defense is critical to prevent exposure. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls
The primary engineering control for handling this and other volatile or dusty organic compounds is a properly functioning chemical fume hood.[6][7] A fume hood protects the user by drawing vapors and particulates away from the breathing zone. All manipulations, including weighing, transferring, and running reactions, should be performed within the hood.[7] The laboratory must also be equipped with accessible eyewash stations and safety showers for immediate emergency use.[8][9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
-
Eye and Face Protection : Chemical safety goggles are mandatory at all times.[10][11] When there is a heightened risk of splashing, such as during transfers of larger quantities or when heating solutions, a full-face shield should be worn in addition to goggles.[12]
-
Skin Protection :
-
Gloves : Nitrile gloves are the standard for incidental contact with most organic chemicals.[6][12] It is crucial to inspect gloves for any signs of degradation or puncture before use.[10][13] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[10][13] For prolonged or immersive work, consult a glove compatibility chart for the appropriate material.
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing.[7]
-
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not typically required. However, if dusts are generated or engineering controls fail, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type OV/AG/P99) should be used.[13][14]
Section 4: Protocols for Safe Handling, Storage, and Disposal
Adherence to a strict, validated protocol is essential for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation : Before handling, review this guide and the supplier-specific Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is operational and that an emergency spill kit is accessible.
-
Transfer : Conduct all transfers within the fume hood. If the compound is a solid, minimize dust generation during weighing and transfer.[14] Use tools like a spatula and weigh paper, or weigh directly into the reaction vessel. Keep the container tightly closed when not in use.[4]
-
Reaction : When used in a reaction, ensure the apparatus is securely clamped and that any heating or cooling is applied gradually. Be aware that thermal decomposition can release toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[4]
-
Post-Handling : After use, tightly seal the source container and store it appropriately. Decontaminate the work surface.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[4][8] Do not eat, drink, or smoke in the work area.[4]
Chemical Storage
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][15] Long-term storage at refrigerated temperatures (2-8°C) is often recommended to maintain purity.[4][5]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can lead to vigorous or hazardous reactions.[8][16]
Workflow for Safe Handling
Caption: Standard workflow for handling this compound.
Section 5: Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
General Advice : In case of any exposure, immediately move out of the dangerous area, remove contaminated clothing, and seek medical attention.[4] Show the Safety Data Sheet to the attending physician.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Obtain medical aid.[4][16]
-
Skin Contact : Immediately flush the skin with plenty of running water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Get medical advice if irritation occurs or persists.[4]
-
Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][13] Obtain immediate medical aid.[4]
Fire-Fighting
-
Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8]
-
Specific Hazards : Combustion or thermal decomposition will produce hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[4] Containers may burn or rupture if heated.[14]
-
Protective Actions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4]
Accidental Release (Spills)
-
Evacuate : Alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect : Wear all appropriate PPE, including respiratory protection if the spill is large or outside of a hood.[10]
-
Contain : Prevent the spill from entering drains or waterways.[4]
-
Clean-Up : For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[10][14] Place the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate : Wash the spill area thoroughly.
Section 6: Waste Disposal
As a halogenated organic compound, this compound must be disposed of as regulated hazardous waste.[7]
-
Procedure : Collect waste material in a designated "Halogenated Organic Waste" container.[7][15] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15]
-
Labeling : Ensure the waste container is clearly labeled with its contents.[15]
-
Regulations : All disposal must be carried out in accordance with local, state, and federal regulations.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[15] Contaminated packaging should be disposed of as unused product.[10][13]
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A Technical Guide to the Chemical Stability of Tert-butyl 2-bromo-5-fluorobenzoate
Abstract: This guide provides an in-depth analysis of the chemical stability of tert-butyl 2-bromo-5-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. By examining the distinct reactivity of its tert-butyl ester moiety and its halogenated aromatic core, this document offers researchers and drug development professionals a comprehensive understanding of the compound's degradation pathways, optimal storage conditions, and appropriate handling procedures. Methodologies for assessing stability, including a detailed forced degradation protocol, are presented to ensure the integrity of this reagent in research and development settings.
Introduction and Molecular Profile
This compound is a substituted aromatic carboxylic acid ester. Its utility as a synthetic building block is derived from the orthogonal reactivity of its components: the bromo- and fluoro-substituted benzene ring, which can participate in various cross-coupling and nucleophilic aromatic substitution reactions, and the tert-butyl ester, which serves as a robust protecting group for the carboxylic acid.
A thorough understanding of this molecule's stability is paramount for its effective use. Degradation not only depletes the starting material but can also introduce impurities that complicate subsequent reactions and purifications. This guide elucidates the chemical liabilities of the molecule, focusing primarily on the lability of the ester group, and provides actionable protocols for its handling, storage, and stability assessment.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1263281-14-6 | [1] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [2] |
| Molecular Weight | 275.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or oil | [1] |
| Predicted Boiling Point | 285.9 ± 25.0 °C | [1] |
| Predicted Density | 1.394 ± 0.06 g/cm³ | [1] |
| Recommended Storage | 2–8°C | [1][3] |
Core Stability Profile: A Tale of Two Moieties
The stability of this compound is best understood by considering its two primary structural components: the tert-butyl ester functional group and the bromofluorobenzene aromatic core. The ester is the most reactive site and the primary determinant of the molecule's degradation profile under common laboratory conditions.
The Tert-butyl Ester: The Epicenter of Reactivity
The tert-butyl ester is renowned in organic synthesis as an acid-labile protecting group. It exhibits high stability under neutral and basic conditions but is readily cleaved by acids.[4]
The principal degradation pathway for this compound is acid-catalyzed hydrolysis, which yields 2-bromo-5-fluorobenzoic acid and a tert-butyl cation. This reaction typically proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[5]
Mechanism Breakdown:
-
Protonation: The carbonyl oxygen of the ester is reversibly protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[4]
-
Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and the corresponding carboxylic acid. This step is unimolecular and rate-limiting.[4][5]
-
Cation Quenching: The highly reactive tert-butyl cation is subsequently neutralized, typically by reacting with a nucleophile (like water) to form tert-butanol or by eliminating a proton to form isobutylene.[6]
Caption: Mechanism of acid-catalyzed tert-butyl ester hydrolysis.
The high stability of the tert-butyl carbocation is the thermodynamic driving force for this pathway, making the tert-butyl ester uniquely sensitive to acid compared to simpler esters like methyl or ethyl esters.[4]
A wide range of acidic reagents can facilitate this degradation. The choice of acid and solvent dictates the reaction rate and selectivity.[4]
| Reagent System | Solvent(s) | Potency/Selectivity | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Strong, fast, and common for deprotection. | [6][7] |
| Hydrochloric Acid (HCl) | Organic Solvents (e.g., Dioxane) | Strong, effective mineral acid. | [4][7] |
| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Strong, effective mineral acid. | |
| Aqueous Phosphoric Acid | Toluene, DCM | Milder, environmentally benign option. | [6][8] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid, can offer chemoselectivity over other acid-labile groups. | [9] |
Causality Insight: The use of anhydrous organic solvents like DCM with strong acids like TFA is a standard protocol for intentional cleavage.[6] Therefore, accidental exposure of this compound to even catalytic amounts of strong acids, or storage with acidic reagents, will inevitably lead to its degradation.
The tert-butyl ester group is generally stable under neutral and basic conditions, a key feature that allows for its use as a protecting group in reactions involving bases.[4] Hydrolysis under basic conditions would require a bimolecular nucleophilic attack (BAC2 mechanism) on the sterically hindered carbonyl carbon, which is energetically unfavorable. While some reports mention cleavage with strong bases like powdered KOH in THF, this is not a common degradation pathway under typical storage or reaction conditions.[8]
The Bromofluorobenzene Core: A Bastion of Stability
The 2-bromo-5-fluorophenyl ring is chemically robust and contributes less to the compound's instability under typical laboratory conditions.
-
Thermal Stability: The aromatic ring itself is highly stable. Hazardous decomposition only occurs under extreme heat, such as in a fire, where it can release toxic gases including carbon oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[3][10]
-
Oxidative Stability: Like many organic molecules, it is incompatible with strong oxidizing agents.[3][10] Contact with potent oxidizers should be avoided to prevent uncontrolled reactions.
-
Photostability: While specific photostability data for this molecule is not available, halogenated aromatic compounds can be susceptible to photodegradation.[11] Therefore, protection from light during long-term storage is a prudent measure.
Recommended Handling and Storage Protocols
To maintain the purity and integrity of this compound, the following self-validating protocols, grounded in its chemical properties, should be implemented.
Storage:
-
Temperature: Store in a refrigerator at 2–8°C for long-term stability.[1][3]
-
Atmosphere: Keep the container tightly sealed to prevent exposure to atmospheric moisture and acidic gases.[3] For high-purity standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatibilities: Store separately from strong acids, strong bases, and strong oxidizing agents.[12] Ensure that storage cabinets and shelving are free from acidic residues.
-
Light: Store in an amber or opaque container to protect from light.[11]
Handling:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]
-
Cross-Contamination: Use clean, dry glassware and utensils to prevent accidental introduction of acidic catalysts. Avoid using spatulas or syringes that have been in contact with acidic solutions.
Experimental Workflow: Stability Assessment
To quantitatively assess stability and predict shelf-life, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more aggressive than typical storage conditions to accelerate potential degradation.
Protocol: Forced Degradation under Acidic Conditions
This protocol outlines a method to evaluate the stability of this compound in the presence of a strong acid.
Objective: To determine the rate of hydrolysis of the tert-butyl ester to 2-bromo-5-fluorobenzoic acid.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Stress Sample Preparation: In a clean vial, combine 1.0 mL of the stock solution with 1.0 mL of 0.1 M aqueous HCl. This creates the "stress condition" sample.
-
Control Sample Preparation: In a separate vial, combine 1.0 mL of the stock solution with 1.0 mL of water. This serves as the "neutral control."
-
Incubation: Place both vials in a temperature-controlled environment (e.g., 40°C).
-
Time Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from both the stress and control samples.
-
Quenching: Immediately neutralize the reaction in the withdrawn aliquot by adding it to a vial containing an equal volume of saturated sodium bicarbonate solution. This stops the acid-catalyzed degradation.
-
Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the parent compound peak and the appearance of the 2-bromo-5-fluorobenzoic acid peak.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Caption: Experimental workflow for a forced degradation study.
Conclusion
The chemical stability of This compound is overwhelmingly dictated by the acid lability of its tert-butyl ester functional group. While the bromofluorobenzene core is robust, the ester is highly susceptible to rapid hydrolysis in the presence of even catalytic amounts of acid, yielding 2-bromo-5-fluorobenzoic acid as the primary degradant. The compound is stable under neutral and basic conditions.
For researchers and developers, this dichotomy underscores the critical importance of stringent storage and handling protocols. By storing the material at refrigerated temperatures (2–8°C), protecting it from light, and rigorously excluding contact with acidic substances, its chemical integrity can be preserved, ensuring reliable and reproducible results in its synthetic applications.
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Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Bandgar, B. P., et al. (2011). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Retrieved January 18, 2026, from [Link]
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Mabury, S. A., & Crosby, D. G. (2000). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Retrieved January 18, 2026, from [Link]
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Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ACS Publications. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 18, 2026, from [Link]
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Agilent Technologies, Inc. (2023). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved January 18, 2026, from [Link]
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Ranu, B. C., et al. (2007). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. ResearchGate. Retrieved January 18, 2026, from [Link]
-
CPAChem. (n.d.). Safety data sheet: 4-Bromofluorobenzene. Retrieved January 18, 2026, from [Link]
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The Synthetic Cornerstone: A Technical Guide to Tert-butyl 2-bromo-5-fluorobenzoate as a Strategic Intermediate
Executive Summary
In the landscape of modern drug discovery and complex molecule synthesis, the efficiency and predictability of a synthetic route are paramount. The selection of starting materials and key intermediates is a critical decision point that dictates the overall success of a campaign. Tert-butyl 2-bromo-5-fluorobenzoate has emerged as a preeminent building block, valued for its precisely arranged functionalities that offer chemists a powerful and versatile tool. This guide provides an in-depth exploration of this intermediate, from its fundamental properties and synthesis to its strategic deployment in advanced chemical transformations, particularly within the pharmaceutical sector. We aim to furnish researchers, chemists, and drug development professionals with the technical insights and practical protocols necessary to fully leverage the potential of this high-value compound.
The Molecular Blueprint: Deconstructing the Strategic Value
The utility of this compound stems from the synergistic interplay of its three key structural features on a single aromatic scaffold. The strategic placement of these groups provides a pre-packaged solution for tackling common challenges in medicinal chemistry and process development.
-
The Bromine Handle (C2): Positioned ortho to the ester, the bromine atom is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. It is an excellent substrate for palladium-catalyzed transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the facile introduction of a vast array of carbon and heteroatom substituents.
-
The Fluorine Modulator (C5): The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its presence at the meta-position can profoundly influence the parent molecule's properties by:
-
Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]
-
Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, impacting solubility and receptor binding.[4]
-
Improving Pharmacokinetics: Increasing lipophilicity, which can enhance membrane permeability and bioavailability.[2][5]
-
-
The Tert-butyl Ester Protector (C1): This sterically bulky group serves two critical functions. First, it is a robust protecting group for the carboxylic acid, stable across a wide range of reaction conditions, including those involving organometallics and basic media. Second, it can be cleanly and selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent derivatization, such as amide bond formation.[6][7]
Core Physicochemical & Safety Data
Accurate physical and safety data is the foundation of sound experimental design and safe laboratory practice.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1263281-14-6 |
| Molecular Formula | C₁₁H₁₂BrFO₂ |
| Molecular Weight | 275.12 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Purity | Typically ≥97% |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and other common organic solvents. |
Note: Data compiled from commercial supplier information and chemical databases.
Synthesis Pathway: From Acid to Strategic Ester
The most reliable and scalable synthesis of this compound begins with the commercially available 2-bromo-5-fluorobenzoic acid. The key transformation is the esterification, which requires specific conditions due to the steric hindrance of the tert-butyl group.
Mechanistic Rationale: Activation with Di-tert-butyl Dicarbonate
Direct acid-catalyzed esterification with tert-butanol is inefficient. The preferred industrial method involves activating the carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). This method avoids harsh conditions and provides high yields.
The reaction proceeds via the formation of a mixed anhydride intermediate between the carboxylic acid and Boc₂O. DMAP then attacks this intermediate to form a highly reactive acylpyridinium species, which is readily attacked by tert-butanol (generated in situ from the decomposition of Boc₂O) to form the desired ester, releasing CO₂ and regenerating the DMAP catalyst.
Synthesis Workflow Diagram
Caption: Step-wise workflow for the synthesis of this compound.
Validated Experimental Protocol
This protocol is adapted from established procedures for esterification using Boc₂O.[1][6]
Materials:
-
2-bromo-5-fluorobenzoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-bromo-5-fluorobenzoic acid and the chosen anhydrous solvent. Stir to dissolve.
-
Reagent Addition: Add DMAP to the solution, followed by the portion-wise or dropwise addition of di-tert-butyl dicarbonate. Gas evolution (CO₂) will be observed.
-
Reaction: Stir the mixture at ambient temperature for 12 to 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until full consumption of the starting acid is observed.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any unreacted Boc₂O and neutralize the acidic components. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Core Applications in Synthesis: The Cross-Coupling Powerhouse
The primary utility of this intermediate is as a substrate in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki coupling is a robust and versatile method for creating biaryl structures, which are prevalent in pharmaceuticals.
Reaction Principle: The reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronate species, and reductive elimination to form the new C-C bond.
Caption: A representative synthetic route utilizing the title intermediate.
Conclusion: A Foundational Tool for Chemical Innovation
This compound is a testament to the power of strategic molecular design. By incorporating a reactive handle, a key modulating element, and a robust protecting group into a single, readily accessible molecule, it provides chemists with a significant tactical advantage. It streamlines synthetic routes, facilitates the exploration of chemical space, and ultimately accelerates the discovery and development of novel chemical entities. The principles and protocols detailed in this guide serve as a comprehensive resource for its effective and strategic application in the laboratory.
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Title: A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate Source: ResearchGate / Synthesis URL: [Link]
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Title: Fluorine: An emerging compound in medicinal chemistry Source: The Torch URL: [Link]
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Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
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"Tert-butyl 2-bromo-5-fluorobenzoate" reactivity profile
An In-depth Technical Guide to the Reactivity Profile of tert-Butyl 2-bromo-5-fluorobenzoate
Abstract
This compound is a pivotal aromatic building block in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional substitution pattern—comprising a synthetically versatile bromine atom, a reactivity-modulating fluorine atom, and a sterically influential tert-butyl ester—offers a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the compound's chemical behavior, focusing on the strategic exploitation of its distinct reactive sites. We will dissect the causality behind common synthetic transformations, including palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Molecular Architecture and Strategic Importance
At its core, this compound is a strategically designed scaffold for constructing complex, multi-substituted aromatic systems. The interplay between its three key functional groups dictates its reactivity:
-
The C2-Bromine Atom: This is the primary locus for transformations that build molecular complexity, most notably through transition-metal-catalyzed cross-coupling reactions. Its position ortho to the bulky ester group can influence catalyst kinetics and substrate approach.
-
The C5-Fluorine Atom: Fluorine substitution is a cornerstone of modern drug design, often used to enhance metabolic stability, modulate pKa, and improve binding affinity. While less reactive than the bromine in cross-coupling, it can participate in nucleophilic aromatic substitution (SNAr) under specific conditions.
-
The tert-Butyl Ester: This group serves a dual purpose. First, it is a robust protecting group for the carboxylic acid, cleavable under acidic conditions (e.g., with trifluoroacetic acid). Second, and critically, it is a powerful directing metalating group (DMG) for regioselective functionalization at the C6 position via directed ortho-lithiation.[1][2] The steric bulk of the tert-butyl group can also provide a metabolic shield for adjacent functionalities.[3]
This multi-faceted reactivity makes the molecule an ideal starting point for generating libraries of 1,2,5-trisubstituted benzene derivatives, which are common motifs in pharmaceuticals and agrochemicals.[4][5]
Core Reactivity at the C2-Bromine Bond
The carbon-bromine bond is the most labile site for many synthetic transformations, particularly those catalyzed by palladium.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorse methods for C-C, C-N, and C-O bond formation and are central to the utility of this substrate. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7][8]
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[8][9] It is widely used in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[8]
Typical Reaction Parameters:
| Component | Example | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the Pd center and facilitates key steps of the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | Biphasic systems are common to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[6][10] The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[7][10]
Typical Reaction Parameters:
| Component | Example | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, XantPhos, RuPhos | Bulky, electron-rich phosphines are essential for efficient catalytic turnover. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. |
| Temperature | 80-120 °C | To overcome the activation energy for C-N bond formation. |
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes to form arylalkynes.[11][12] The reaction is unique in its typical use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[11][13]
Causality in the Sonogashira Reaction: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium center than the alkyne itself, significantly accelerating the reaction rate.[12]
Typical Reaction Parameters:
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination. |
| Copper(I) Co-catalyst | CuI | Forms the reactive copper acetylide intermediate. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and a solvent. |
| Solvent | THF, DMF | Co-solvents can be used if needed. |
| Temperature | Room Temperature to 80 °C | Often proceeds under milder conditions than other couplings. |
Grignard Reagent Formation
Formation of a Grignard reagent at the C2 position can be challenging due to the presence of the electrophilic ester group. However, it is achievable under specific, carefully controlled conditions.
-
Direct Insertion with Activated Magnesium: Standard magnesium turnings are often ineffective. The use of highly reactive "Rieke Magnesium" allows for the oxidative addition to the C-Br bond at very low temperatures (e.g., -78 °C), which prevents the newly formed Grignard reagent from attacking the ester moiety of another molecule.[14]
-
Halogen-Magnesium Exchange: A more reliable method is the halogen-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often called a "Turbo-Grignard".[15] This exchange reaction can be performed at low temperatures, offering excellent functional group tolerance.
Reactivity Involving the C5-Fluorine Atom
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring, followed by the departure of a leaving group.[16][17] For this to occur, two conditions must be met:
-
The ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.
-
A good leaving group must be present.
In this compound, the fluorine atom can act as the leaving group. The ester group at C1 is para to the fluorine, providing the necessary electronic activation by stabilizing the negative charge in the intermediate Meisenheimer complex.[17][18] While fluorine is the most electronegative halogen, it is paradoxically the best leaving group among halogens in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, which is made more electrophilic by the highly electron-withdrawing fluorine.[19]
This reaction is typically performed with strong nucleophiles (e.g., alkoxides, thiolates, amines) at elevated temperatures.
Reactivity at the Ester Group and C6-Position
Ester Cleavage (Deprotection)
The tert-butyl ester is a common protecting group for carboxylic acids. Its primary advantage is its stability to basic and nucleophilic conditions, while being readily cleaved under acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature efficiently liberates the corresponding 2-bromo-5-fluorobenzoic acid.
Directed ortho-Lithiation (DoM)
This is one of the most powerful strategies for functionalizing the C6 position. The ester group acts as a directing metalating group (DMG), coordinating to an alkyllithium base (like s-BuLi or LDA) and directing deprotonation at the adjacent ortho position (C6).[1][2][20]
Mechanism and Causality:
-
Coordination: The Lewis acidic lithium of the organolithium reagent coordinates to the Lewis basic carbonyl oxygen of the ester group.
-
Deprotonation: This coordination brings the basic alkyl group into close proximity with the C6 proton, facilitating its abstraction and forming a stabilized ortho-lithiated species.[2]
-
Electrophilic Quench: The resulting aryllithium is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl chlorides) to install a new substituent at the C6 position.
This method provides regioselective access to 1,2,6-trisubstituted aromatic compounds that are otherwise difficult to synthesize.
Experimental Protocol: General Procedure for Directed ortho-Lithiation
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to -78 °C.
-
Slowly add the organolithium base (e.g., s-BuLi, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for an additional 1-3 hours at -78 °C before slowly warming to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a remarkably versatile synthetic intermediate whose reactivity is governed by the precise interplay of its bromo, fluoro, and ester functionalities. A deep understanding of its reactivity profile—from the well-established palladium-catalyzed cross-couplings at the C-Br bond to the nuanced regioselectivity of directed ortho-lithiation—empowers chemists to design efficient and elegant synthetic routes. By selectively addressing each reactive site, researchers can rapidly generate molecular diversity, making this compound an invaluable tool in the ongoing quest for novel therapeutics and advanced materials.
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Why isn't fluorine used in a Grignard reagent? - Quora. (URL: [Link])
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Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - NIH. (URL: [Link])
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (URL: [Link])
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (URL: [Link])
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Directed ortho metalation - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (URL: [Link])
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A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. (URL: [Link])
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Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Nucleophilic Aromatic Substituion - YouTube. (URL: [Link])
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (URL: [Link])
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
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The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (URL: [Link])
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Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed. (URL: [Link])
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (URL: [Link])
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Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])
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Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. (URL: [Link])
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Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). (URL: [Link])
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])
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Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF - ResearchGate. (URL: [Link])
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CAS No : 503555-23-5 | Product Name : tert-Butyl 5-bromo-2-chlorobenzoate. (URL: [Link])
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The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: [Link])
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Methodological & Application
"Tert-butyl 2-bromo-5-fluorobenzoate" in Suzuki-Miyaura coupling reactions
An In-Depth Guide to the Application of tert-Butyl 2-bromo-5-fluorobenzoate in Suzuki-Miyaura Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the application of a specific and valuable building block: This compound . We will explore the mechanistic nuances, strategic considerations for reaction optimization, and step-by-step methodologies tailored for researchers, medicinal chemists, and process development scientists. The inherent structural features of this substrate—a sterically demanding ortho-ester, an electron-withdrawing fluorine atom, and a reactive bromine handle—present unique challenges and opportunities that this guide will systematically address.
Scientific Rationale & Mechanistic Considerations
Understanding the "why" behind experimental choices is paramount for successful and reproducible synthesis. The structure of this compound dictates a specific approach to catalyst and condition selection.
The Core Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle involving three primary steps:[4][5][6][7]
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from an activated organoboron species (e.g., a boronic acid or ester) is transferred to the Pd(II) complex. This step is critically mediated by a base.[5][7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices
The specific structure of this compound requires careful optimization.
-
The Challenge of Steric Hindrance: The ortho-tert-butyl ester group imposes significant steric bulk around the reaction center. This can impede both the initial oxidative addition and the final reductive elimination steps.[9][10] To overcome this, highly active catalyst systems are required.
-
Expert Insight: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[10][11][12] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the rate-limiting reductive elimination step.[7]
-
-
The Role of the Fluoro Substituent: The fluorine atom at the 5-position is electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition. This electronic effect partially counteracts the steric hindrance, but the choice of a potent catalyst remains critical. Fluorinated biaryls are of high interest in medicinal chemistry and materials science.[13][14][15]
-
Protecting the Carboxylate: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. A free carboxylic acid or its carboxylate salt can coordinate to the palladium center, potentially inhibiting catalysis.[16] Furthermore, the ester is susceptible to hydrolysis under strongly basic conditions.
-
Expert Insight: The choice of base is crucial to preserve the ester. While strong bases like NaOH are sometimes used in Suzuki couplings, they risk cleaving the tert-butyl group. Milder inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are strongly recommended as they are effective in promoting transmetalation without causing significant ester hydrolysis.[8][11]
-
Application Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials & Reaction Conditions
| Reagent/Component | Stoichiometry (eq.) | Mol % | Purpose |
| This compound | 1.0 | - | Aryl Halide (Electrophile) |
| Arylboronic Acid | 1.2 - 1.5 | - | Coupling Partner (Nucleophile) |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | - | 1-2 | Source of Catalytic Pd(0) |
| Ligand (e.g., SPhos) | - | 2-4 | Accelerates Catalytic Steps |
| Base (e.g., K₃PO₄) | 3.0 | - | Activates Boronic Acid |
| Solvent (e.g., 1,4-Dioxane/Water) | - | - | Reaction Medium (e.g., 10:1 v/v) |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), potassium phosphate (3.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17][18]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1 ratio) via syringe. Thorough degassing of solvents is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[17][19]
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for 12-24 hours.[6][17]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.[6][17]
Figure 2: General Experimental Workflow.
Troubleshooting & Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently active ligand for the sterically hindered substrate.3. Low reaction temperature. | 1. Ensure rigorous degassing of all reagents and solvents.[17]2. Screen more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) or an N-heterocyclic carbene (NHC) based catalyst.[18]3. Incrementally increase the reaction temperature. |
| Significant Side Products | 1. Homocoupling of Boronic Acid: Presence of oxygen.2. Protodeboronation: Boronic acid instability, often with excess water/base.3. Hydrolysis of Ester: Base is too strong or reaction temperature is too high for prolonged periods. | 1. Improve degassing technique.[19]2. Use the more stable boronic pinacol ester instead of the acid. Minimize water content if possible.[4][19]3. Use a milder base (K₃PO₄ is preferred over K₂CO₃). Avoid unnecessarily long reaction times. |
| Formation of Palladium Black | Catalyst decomposition and precipitation. | 1. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 or slightly higher).2. Use a more robust ligand that better stabilizes the Pd(0) species throughout the catalytic cycle.[18] |
Conclusion
This compound is a highly versatile building block for accessing complex, fluorinated biaryl structures via the Suzuki-Miyaura coupling. Success with this substrate hinges on a rational approach that directly addresses its inherent steric and electronic properties. The judicious selection of a bulky, electron-rich ligand is the most critical parameter to overcome the steric hindrance of the ortho-ester. Paired with a mild base to preserve the ester integrity and rigorous anaerobic technique to maintain catalyst activity, the protocols outlined herein provide a clear and effective pathway for the efficient synthesis of target molecules.
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-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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NROChemistry. (2024). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Bora, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
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Larrosa, I., et al. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]
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ResearchGate. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
-
Navarro, O., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Green Synthesis of Fluorinated Biaryl Derivatives via Thermoregulated Ligand/Palladium-Catalyzed Suzuki Reaction. ResearchGate. [Link]
-
ResearchGate. (2020). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling. ResearchGate. [Link]
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Ledingham, L. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]
-
ResearchGate. (2025). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]
-
ResearchGate. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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Wikipedia. Suzuki reaction. Wikipedia. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
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Carretero, J. C., et al. (2009). Axial Chirality Control During Suzuki−Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary. Organic Letters. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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ResearchGate. (2025). Controlled Pd(0)/ t -Bu 3 P-Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers with ArPd( t -. ResearchGate. [Link]
-
NIH. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
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NIH. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
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Application Notes and Protocols: Tert-butyl 2-bromo-5-fluorobenzoate in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1][2] This reaction allows for the synthesis of aryl amines from aryl halides and a wide array of amine coupling partners, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[1]
Tert-butyl 2-bromo-5-fluorobenzoate is a valuable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions. The bromine atom provides a reactive handle for cross-coupling reactions, making this substrate particularly well-suited for diversification through methods like the Buchwald-Hartwig amination.
This guide provides a comprehensive overview, detailed protocols, and mechanistic insights for the successful application of this compound in Buchwald-Hartwig amination reactions.
Mechanistic Underpinnings of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps[1][2][3]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido group.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to promote the rates of both oxidative addition and reductive elimination, while also preventing catalyst decomposition.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the specific amine, catalyst, ligand, base, and solvent may be necessary to achieve the highest yield.
Materials:
-
Aryl Halide: this compound
-
Amine: Primary or secondary amine (1.0 - 1.2 equivalents)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) (1-5 mol%)
-
Ligand: A suitable phosphine ligand such as XPhos, RuPhos, or BrettPhos (1.1 - 1.2 equivalents relative to Palladium)[5]
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 - 2.0 equivalents)
-
Inert Atmosphere: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the palladium pre-catalyst and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide, the amine, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ can also be used, as it is reduced in situ to the active Pd(0) species.[3][6] Catalyst loading can often be lowered with more active ligand systems. |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich biarylphosphine ligands are generally effective for coupling a wide range of amines.[5] The choice of ligand can be critical and may require screening.[7] |
| Base | NaOtBu (1.4 eq.) | Strong, non-nucleophilic bases are required to deprotonate the amine.[3] Other bases like K₂CO₃ or Cs₂CO₃ can be used for base-sensitive substrates, though they may require higher temperatures.[3] |
| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig reactions.[3][6] The choice of solvent can influence reaction rates and solubility of reagents. |
| Temperature | 100 °C | Reaction temperatures typically range from room temperature to over 100 °C.[3] Optimization is often necessary to balance reaction rate and potential side reactions. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |
Optimization Workflow
A systematic approach to optimization is crucial for achieving high yields and purity. The following workflow can guide this process.
Caption: A logical workflow for optimizing Buchwald-Hartwig amination conditions.
Safety and Handling
Palladium Catalysts:
-
Palladium catalysts, especially when finely divided like palladium on carbon, can be pyrophoric and may ignite upon exposure to air, particularly when containing adsorbed hydrogen.[8]
-
Always handle palladium catalysts in an inert atmosphere (e.g., under argon or nitrogen).[8][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][11]
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[9][10]
Phosphine Ligands:
-
Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
They can be toxic and should be handled with care, avoiding inhalation and skin contact.
Bases:
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
Solvents:
-
Anhydrous solvents are required. Ensure they are properly dried before use.
-
Toluene and dioxane are flammable and have associated health risks. Handle in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Poor quality solvent- Inappropriate ligand | - Use a fresh batch of catalyst and ligand- Switch to a stronger base (e.g., LiHMDS)- Ensure the solvent is anhydrous- Screen a different class of phosphine ligand |
| Formation of side products | - Hydrodehalogenation of the aryl halide- Competing side reactions | - Lower the reaction temperature- Use a less sterically hindered ligand- Decrease the amount of base |
| Difficulty in purification | - Residual palladium | - Consider treatment with a palladium scavenger after the reaction.[12] |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of diverse and complex molecules. By understanding the underlying mechanism, carefully selecting reaction parameters, and adhering to safe handling practices, researchers can effectively utilize this powerful tool in their synthetic endeavors. The protocols and insights provided in this guide serve as a solid foundation for the successful application and optimization of this important reaction.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
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Application Notes for the Sonog-ashira Coupling of Tert-butyl 2-bromo-5-fluorobenzoate
<
Introduction: Strategic Importance of Fluorinated Arylalkynes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, has seen extensive application in the synthesis of complex molecules central to pharmaceuticals, natural products, and advanced materials.[2][3]
Tert-butyl 2-bromo-5-fluorobenzoate is a particularly valuable building block in medicinal chemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ortho-bromo substitution, coupled with the bulky tert-butyl ester, presents unique challenges and opportunities in cross-coupling reactions. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging the Sonogashira coupling for this specific substrate, focusing on both standard and copper-free protocols to generate diverse alkynyl-substituted fluorobenzoates.
Reaction Principle and Mechanistic Overview
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and, in the classical protocol, copper.[4][5]
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend: I > OTf > Br > Cl.[6]
-
Formation of Copper Acetylide (in copper-catalyzed variant): In the presence of a base (typically an amine), the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide.[7]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resultant diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[6][8] In the absence of a copper co-catalyst, the reaction mechanism is thought to involve the formation of a π-alkyne-palladium complex, followed by deprotonation of the alkyne to form a palladium acetylide, which then undergoes reductive elimination.[5]
Caption: Catalytic cycles of the Sonogashira coupling reaction.[1]
Data Presentation: Summarized Reaction Conditions
The efficiency of the Sonogashira coupling of this compound is contingent on a careful selection of catalysts, ligands, bases, solvents, and reaction temperatures. The ortho-bromo position and the electron-withdrawing nature of the ester and fluoro groups influence the substrate's reactivity. Aryl bromides generally require more forcing conditions than their iodide counterparts.[6][9]
| Parameter | Standard Protocol (Copper-Catalyzed) | Copper-Free Protocol | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | (AllylPdCl)₂, [DTBNpP]Pd(crotyl)Cl | Catalyst loading typically 1-5 mol%.[7] Pd(II) precatalysts are often more air-stable.[6] |
| Copper Co-catalyst | CuI | None | Typically 2-10 mol%.[7] Essential for the standard protocol but omitted to prevent Glaser coupling.[6][8] |
| Ligand | PPh₃ | P(t-Bu)₃, SPhos, Xantphos | Bulky, electron-rich phosphine ligands are often effective in copper-free systems.[10][11] |
| Base | Et₃N, DIPEA, DBU | Cs₂CO₃, K₂CO₃, TMP | Amine bases can act as both base and co-solvent.[7] Sterically hindered amines can be advantageous.[11] |
| Solvent | THF, DMF, Toluene, Dioxane | DMF, DMSO, Acetonitrile | Anhydrous and thoroughly degassed solvents are critical for reproducibility.[6] |
| Temperature | Room Temp. to 100 °C | Room Temp. to 80 °C | Aryl bromides often necessitate elevated temperatures for efficient coupling.[7][9] |
| Alkyne | Phenylacetylene, TMS-acetylene, etc. | Phenylacetylene, alkyl alkynes, etc. | A slight excess (1.1-1.5 equivalents) of the alkyne is commonly employed.[7] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (Copper Co-catalyzed)
This protocol serves as a general starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.[7]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add (AllylPdCl)₂, P(t-Bu)₃, and Cs₂CO₃ to a dry Schlenk flask.
-
Add the anhydrous and degassed DMF, followed by this compound and the terminal alkyne.
-
Seal the flask and stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating to 80 °C may be required.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst (decomposed Pd).[6]- Impure reagents or solvents.- Insufficiently inert atmosphere. | - Use a fresh batch of catalyst or a more stable precatalyst.[6]- Purify starting materials and ensure solvents are anhydrous and degassed.- Improve degassing technique (e.g., freeze-pump-thaw cycles).[6] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition.[6]- Inappropriate solvent or temperature. | - Use fresh, high-purity reagents.[6]- Consider a different solvent; anecdotal evidence suggests THF may promote decomposition in some cases.[12] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen in a copper-catalyzed reaction.[6]- High concentration of copper acetylide. | - Switch to a copper-free protocol.[13]- Ensure rigorous exclusion of oxygen through proper degassing.- Consider slow addition of the alkyne to keep its concentration low.[14] |
| Unreacted Aryl Bromide | - Low reactivity of the substrate.- Insufficient temperature or reaction time. | - Increase the reaction temperature. Aryl bromides often require heating.[9]- Increase catalyst loading.- Switch to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands).[13] |
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for synthesizing valuable fluorinated arylalkyne building blocks. By carefully selecting the reaction parameters, researchers can achieve high yields and purity. The choice between a standard copper-catalyzed protocol and a copper-free variant depends on the specific alkyne substrate and the propensity for undesired homocoupling. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful application of this important transformation in research and development settings.
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
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Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 194. [Link]
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Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Shafi, S., Rasool, R., & Ali, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Current Organic Synthesis, 17(2), 94-124. [Link]
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Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
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Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4983–4987. [Link]
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BYJU'S. (n.d.). Sonogashira Coupling. [Link]
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Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2074–2145. [Link]
-
Mohammed, S., & El-Shishtawy, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430–7451. [Link]
-
Doucet, H. (2008, August 15). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Mohammed, S., & El-Shishtawy, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430-7451. [Link]
-
Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Jana, A., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 12938–12949. [Link]
-
Ferlin, F., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Organic Process Research & Development, 26(6), 1775–1784. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Angewandte Chemie International Edition, 42(47), 5993-5996. [Link]
-
Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170–3175. [Link]
-
Hie, L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 12019–12028. [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... [Link]
-
Devarie-Baez, N. O., et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 55(58), 8486-8489. [Link]
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- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
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- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Heck Reaction of Tert-butyl 2-bromo-5-fluorobenzoate
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, provides a versatile route to substituted alkenes, which are crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] The reaction's significance lies in its ability to construct complex molecular architectures with high regio- and stereoselectivity, often favoring the formation of the trans (E) isomer.[5]
This guide focuses on the application of tert-butyl 2-bromo-5-fluorobenzoate in the Heck reaction. This particular substrate is of significant interest due to the presence of several key functional groups: the aryl bromide provides the reactive handle for palladium catalysis, the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring, and the bulky tert-butyl ester group offers steric hindrance and a potential site for subsequent chemical modifications. Understanding the nuances of employing this substrate is critical for researchers aiming to synthesize complex, functionalized molecules.
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][5] A thorough understanding of this cycle is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide.[1][5] This is often the rate-determining step of the reaction, with the reactivity trend for the halide being I > Br > Cl.[5] The product of this step is a square planar Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[3][5] This is followed by a migratory insertion of the aryl group onto the alkene, a process also known as syn-carbopalladation.[1][5] This step forms a new carbon-carbon bond and a σ-alkyl-Pd(II) complex. The regioselectivity of this insertion is influenced by both steric and electronic factors. For electron-deficient alkenes, the aryl group typically adds to the β-carbon.[5]
-
β-Hydride Elimination: A crucial step for product formation is the syn-β-hydride elimination.[5] A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, reforming the alkene double bond in a new position and generating a hydrido-palladium(II) species.[3][5] This step is stereospecific and generally leads to the more thermodynamically stable trans-alkene.[5]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the regeneration of the active Pd(0) catalyst. A base is required to neutralize the hydrohalic acid (HBr in this case) produced during the reaction.[3][6] The base facilitates the reductive elimination from the hydrido-palladium(II) complex, closing the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Experimental Parameters and Considerations
The success of a Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like this compound, the electronic and steric factors must be considered when optimizing the reaction conditions.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂ | Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6] Pd₂(dba)₃ is a stable Pd(0) source. The choice often depends on air stability and ease of handling. |
| Ligand | Triphenylphosphine (PPh₃), Bulky Biaryl Phosphines, or N-Heterocyclic Carbenes (NHCs) | Phosphine ligands stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[5] For sterically hindered substrates like this compound, bulkier phosphine ligands or NHCs can improve reaction efficiency.[5][7] |
| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), or Sodium Acetate (NaOAc) | A base is essential to neutralize the HBr formed during the reaction and regenerate the Pd(0) catalyst.[3] Inorganic bases like K₂CO₃ are often used for their low cost and effectiveness.[2] The choice of base can influence the reaction rate and selectivity. |
| Solvent | DMF, DMAc, Toluene, or Acetonitrile | Polar aprotic solvents like DMF or DMAc are commonly employed as they can dissolve the reactants and the palladium catalyst system.[5] The choice of solvent can impact the reaction temperature and solubility of the components. |
| Temperature | 80 - 140 °C | Heck reactions with aryl bromides typically require elevated temperatures to proceed at a reasonable rate.[4][8] The optimal temperature will depend on the specific substrates, catalyst system, and solvent used. |
| Alkene Partner | Acrylates, Styrenes, or other electron-deficient alkenes | Electron-withdrawing groups on the alkene generally enhance the rate of the Heck reaction.[1] Acrylates and styrenes are common and highly effective coupling partners. |
Detailed Experimental Protocol
This protocol provides a general framework for the Heck coupling of this compound with an alkene such as n-butyl acrylate. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (2.0 mmol) and anhydrous DMF (5 mL).
-
Alkene Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure substituted alkene product.
Caption: Experimental workflow for the Heck reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents or solvent | - Ensure an inert atmosphere to prevent catalyst deactivation.- Increase the reaction temperature in increments.- Use freshly distilled/dried solvents and high-purity reagents. |
| Formation of Palladium Black | - Catalyst decomposition | - Increase the ligand-to-palladium ratio.- Ensure the reaction is strictly anaerobic. |
| Side Product Formation (e.g., homocoupling) | - Reaction conditions too harsh- Incorrect stoichiometry | - Lower the reaction temperature.- Optimize the ratio of aryl bromide to alkene. |
| Poor Regioselectivity | - Steric hindrance- Electronic effects of the alkene | - Screen different phosphine ligands (e.g., bidentate or bulkier monodentate ligands).- Consider using a different alkene if possible. |
Conclusion
The Heck reaction of this compound offers a reliable and versatile method for the synthesis of highly functionalized aromatic compounds. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can effectively utilize this powerful transformation. The provided protocol serves as a robust starting point, which can be further optimized to suit specific alkene coupling partners and desired reaction scales. With careful execution and attention to detail, the Heck reaction remains an indispensable tool in the arsenal of the modern synthetic chemist.
References
-
Wikipedia. Heck reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. [Link]
-
BYJU'S. Heck Reaction Mechanism. [Link]
-
Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
-
MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
sathee jee. Chemistry Heck Reaction. [Link]
-
ScienceDirect. (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
ACS Publications. (2002). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
-
NIH. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]
-
ResearchGate. (2012). General Heck cross-coupling reaction between an aryl bromide and an olefin. [Link]
Sources
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- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | MDPI [mdpi.com]
The Strategic Synthesis of Fluorinated Heterocycles from Tert-butyl 2-bromo-5-fluorobenzoate: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry. This powerful combination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] This technical guide provides an in-depth exploration of the synthetic utility of a versatile building block, tert-butyl 2-bromo-5-fluorobenzoate , for the construction of diverse, medicinally relevant fluorinated heterocycles. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
The Power of Fluorine in Heterocyclic Scaffolds
The introduction of fluorine into a drug candidate is rarely an afterthought. Its unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of molecular properties.[5][6] When combined with a heterocyclic core, a privileged structural motif in numerous pharmaceuticals, the resulting fluorinated heterocycles often exhibit superior drug-like properties.[7][8] These can include:
-
Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, prolonging the drug's half-life.[5]
-
Modulated pKa: The electron-withdrawing nature of fluorine can alter the basicity of nearby nitrogen atoms in a heterocycle, influencing solubility and receptor interactions.
-
Improved Membrane Permeability: The lipophilic nature of fluorine can enhance passive diffusion across biological membranes.[5]
-
Conformational Control: Strategic placement of fluorine can induce favorable conformational biases for optimal target engagement.
This compound: A Versatile Precursor
This compound serves as an excellent starting material for the synthesis of a variety of fluorinated heterocycles. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of nitrogen-based functionalities. The fluorine atom imparts the desirable physicochemical properties mentioned above, and the tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a key functional group for further derivatization or to act as a crucial binding element.
Synthetic Pathways and Protocols
The following sections detail the synthesis of key fluorinated heterocyclic cores from this compound. The protocols are designed to be robust and reproducible, with explanations for the selection of reagents and conditions.
Workflow for Heterocycle Synthesis
Caption: General workflow for synthesizing fluorinated heterocycles.
Application Note 1: Synthesis of Fluorinated Quinazolinones
Fluorinated quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The following protocol outlines a two-step synthesis of a 6-fluoro-4-oxo-1,4-dihydroquinazoline-8-carboxylic acid tert-butyl ester, a key intermediate for further elaboration.
Step 1: Buchwald-Hartwig Amination with Urea
This initial step introduces the nitrogen atom that will form part of the quinazolinone ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Reaction Scheme:
Caption: Buchwald-Hartwig amination with urea.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), urea (1.5 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 5-fluoro-2-ureidobenzoate.
Causality of Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and Xantphos is a robust and versatile catalyst system for the amination of aryl bromides. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the urea and facilitating the catalytic cycle.
-
Solvent: 1,4-Dioxane is a high-boiling, polar aprotic solvent that is well-suited for this type of cross-coupling reaction.
Step 2: Intramolecular Cyclization
The second step involves the cyclization of the ureido intermediate to form the quinazolinone ring. This is typically achieved under thermal conditions, often with a dehydrating agent.
Reaction Scheme:
Caption: Intramolecular cyclization to form the quinazolinone.
Detailed Protocol:
-
Reaction Setup: Place tert-butyl 5-fluoro-2-ureidobenzoate in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add Dowtherm A as a high-boiling solvent.
-
Reaction: Heat the mixture to 250 °C and maintain for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling and can be collected by filtration.
-
Purification: Wash the collected solid with a non-polar solvent like hexane to remove residual Dowtherm A. The product is often pure enough for subsequent steps without further purification.
Causality of Choices:
-
High Temperature: The intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the ring-closing reaction and subsequent dehydration.
-
Solvent: Dowtherm A is a eutectic mixture of diphenyl ether and biphenyl, which is thermally stable at high temperatures, making it an ideal solvent for this transformation.
Application Note 2: Synthesis of Fluorinated 1,4-Benzodiazepine-2-ones
Fluorinated benzodiazepines are an important class of central nervous system (CNS) active agents. The following protocol describes a multi-step synthesis of a fluorinated 1,4-benzodiazepine-2-one scaffold.
Step 1: Synthesis of Tert-butyl 2-amino-5-fluorobenzoate
The first step is the synthesis of the corresponding aniline via a Buchwald-Hartwig amination using a protected ammonia source, followed by deprotection.
Reaction Scheme:
Caption: Synthesis of the key aniline intermediate.
Detailed Protocol:
-
Amination Reaction:
-
To a Schlenk tube, add this compound (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).
-
Evacuate and backfill with argon.
-
Add anhydrous toluene and heat at 100 °C for 16 hours.
-
Cool, dilute with ether, and filter. Concentrate the filtrate.
-
-
Hydrolysis:
-
Dissolve the crude imine in a mixture of tetrahydrofuran (THF) and 2M aqueous HCl.
-
Stir at room temperature for 1-2 hours.
-
Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography (hexane/ethyl acetate) to yield tert-butyl 2-amino-5-fluorobenzoate.
Causality of Choices:
-
Ammonia Surrogate: Benzophenone imine serves as a convenient ammonia equivalent. The resulting imine is stable under the reaction conditions and can be easily hydrolyzed to the primary amine.
-
Ligand: BINAP is a chiral phosphine ligand that is highly effective in palladium-catalyzed aminations.
Step 2: Acylation with Chloroacetyl Chloride
The aniline is then acylated with chloroacetyl chloride to introduce the side chain necessary for cyclization.
Detailed Protocol:
-
Dissolve tert-butyl 2-amino-5-fluorobenzoate (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate to give the crude chloroacetamide, which is often used without further purification.
Step 3: Cyclization to the Benzodiazepinone
The final step is an intramolecular nucleophilic substitution to form the seven-membered ring.
Reaction Scheme:
Caption: Cyclization to the benzodiazepine-2-one.
Detailed Protocol:
-
Dissolve the crude chloroacetamide in methanol saturated with ammonia.
-
Heat the reaction mixture in a sealed tube at 80-100 °C for 12-24 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired fluorinated 1,4-benzodiazepine-2-one.
Causality of Choices:
-
Ammonia: Ammonia acts as both the nucleophile to displace the chloride and as a base to facilitate the initial cyclization.
Data Summary
| Heterocyclic Core | Key Reaction Steps | Typical Yields |
| Fluorinated Quinazolinone | 1. Buchwald-Hartwig Amination (Urea)2. Thermal Cyclization | 60-75% (Step 1)70-85% (Step 2) |
| Fluorinated Benzodiazepine | 1. Buchwald-Hartwig Amination (Imine)2. Acylation3. Ammonolysis/Cyclization | 50-65% (over 3 steps) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of fluorinated heterocycles. The protocols outlined in this guide demonstrate robust and reproducible methods for accessing important pharmacophores such as quinazolinones and benzodiazepines. By understanding the underlying principles of the key transformations, researchers can adapt and expand upon these methodologies to generate novel, fluorinated molecules with tailored properties for drug discovery programs. The strategic use of this building block, coupled with the power of modern synthetic methods, provides a clear and efficient path to complex and medicinally relevant chemical space.
References
- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
- Vertex AI Search. The role of fluorine in medicinal chemistry.
- Vertex AI Search. Fluorine as a key element in modern drug discovery and development | LE STUDIUM.
- Vertex AI Search. How Is Fluorine Used in the Medical Field? - Inhance Technologies.
- Vertex AI Search.
- Vertex AI Search. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.
- Vertex AI Search. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed.
- Vertex AI Search. Key developments in fluorinated heterocycles - Taylor & Francis Online.
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- 8. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Tert-butyl 2-bromo-5-fluorobenzoate
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to selectively form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1] This guide focuses on a key building block, tert-butyl 2-bromo-5-fluorobenzoate , and its application in three of the most prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The strategic placement of the bromine and fluorine atoms, along with the sterically demanding tert-butyl ester group, makes this compound a valuable substrate for the synthesis of complex, functionalized aromatic compounds. The electron-withdrawing nature of the fluorine and ester groups can influence the reactivity of the aryl bromide, making the selection of the appropriate catalytic system crucial for successful transformation.
This document provides researchers, scientists, and drug development professionals with a detailed technical guide, including in-depth mechanistic insights and field-proven protocols for the effective use of this compound in palladium-catalyzed cross-coupling reactions.
The Catalytic Heart: The Palladium Cross-Coupling Cycle
At the core of these transformations lies a general catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][2][3] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][3][4] This is often the rate-determining step. The choice of ligand is critical here; electron-rich and sterically bulky phosphine ligands can accelerate this step.[5][6]
-
Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner (an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium center, displacing the halide.[3][4] This step is typically facilitated by a base.[7]
-
Migratory Insertion (for Heck): In the Heck reaction, the alkene coupling partner coordinates to the palladium center and then inserts into the palladium-aryl bond.[8]
-
β-Hydride Elimination (for Heck): A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Key Reagents and Their Roles
The success of a cross-coupling reaction hinges on the judicious selection of several key components:
-
Palladium Precatalyst: While Pd(0) is the active catalyst, more stable Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(PPh₃)₂, or preformed palladium-ligand complexes are commonly used.[9] These are reduced in situ to the active Pd(0) species.
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the reaction.[5][10] For aryl bromides, particularly those that may be electronically deactivated or sterically hindered, electron-rich and bulky phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition and reductive elimination steps.[5][6][9]
-
Base: The base plays a critical role in facilitating the transmetalation step in Suzuki and Sonogashira couplings and in regenerating the catalyst in the Heck reaction.[7] The choice of base depends on the specific reaction and the stability of the substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (e.g., triethylamine, diisopropylethylamine).[7]
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst and is often chosen based on the reaction temperature. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMA). Aqueous solvent mixtures are also frequently used, particularly in Suzuki couplings.[11]
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.
Rationale and Mechanistic Considerations
For the Suzuki coupling of this compound, an arylboronic acid or ester is used as the coupling partner. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] The choice of a bulky, electron-rich phosphine ligand is recommended to promote the challenging oxidative addition of the somewhat sterically hindered aryl bromide and to facilitate the final reductive elimination step.
Experimental Protocol
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid or boronate ester
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, with or without water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equiv.).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Suzuki Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective Pd(II) precatalysts. |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphines that promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ or K₂CO₃ | Effective in activating the boronic acid for transmetalation.[7] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic organic solvents with a small amount of water often enhance the reaction rate.[11] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Application Protocol 2: Heck Reaction
The Heck reaction is a powerful method for the arylation of alkenes, forming a new C(sp²)-C(sp²) or C(sp²)-C(sp³) bond.
Rationale and Mechanistic Considerations
In the Heck coupling of this compound with an alkene, the choice of catalyst, ligand, and base is critical to ensure efficient reaction and control of regioselectivity. For electron-deficient alkenes like acrylates, the reaction typically proceeds readily. The base is required to neutralize the HBr generated during the catalytic cycle. The use of sterically hindered phosphine ligands can be beneficial.[12]
Experimental Protocol
Caption: Experimental workflow for the Heck reaction.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium precatalyst (1-5 mol%), the phosphine ligand (if necessary, 2-10 mol%), and the base (2-3 equiv.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 100-140 °C).
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If an inorganic base was used, filter the mixture to remove the salts.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Summary: Recommended Heck Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective precatalyst for Heck reactions.[9] |
| Ligand | P(o-tolyl)₃ or PPh₃ | Readily available phosphine ligands suitable for many Heck couplings. For more challenging substrates, bulky electron-rich phosphines may be required. |
| Base | Et₃N or K₂CO₃ | Organic or inorganic bases to neutralize the generated HBr.[9] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate the reaction at elevated temperatures.[9] |
| Temperature | 100-140 °C | Higher temperatures are often required to drive the Heck reaction to completion.[9] |
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize aryl alkynes through the reaction of an aryl halide with a terminal alkyne.
Rationale and Mechanistic Considerations
The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] An amine base is used both to deprotonate the terminal alkyne and to act as a ligand for the copper. Copper-free Sonogashira protocols have also been developed.
Experimental Protocol
Caption: Experimental workflow for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., PPh₃)
-
Amine base and solvent (e.g., Et₃N, Diisopropylamine in THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (1-3 mol%), copper(I) iodide (2-6 mol%), and the phosphine ligand (if not part of the precatalyst, 2-6 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-70 °C).
-
Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Recommended Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A stable and widely used Pd(II) precatalyst for Sonogashira couplings. |
| Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide for transmetalation.[13] |
| Ligand | PPh₃ | Commonly used in conjunction with PdCl₂ and CuI. |
| Base/Solvent | Et₃N in THF or DMF | The amine acts as both a base and a solvent/co-solvent. |
| Temperature | Room Temperature to 70 °C | Sonogashira couplings often proceed under milder conditions than Suzuki and Heck reactions. |
Trustworthiness and Validation
The protocols described herein are based on well-established principles of palladium-catalyzed cross-coupling reactions and have been adapted from literature procedures for structurally similar aryl bromides. As with any chemical transformation, it is crucial to recognize that the optimal reaction conditions may vary depending on the specific coupling partners and the scale of the reaction.
Self-Validating System:
-
Reaction Monitoring: It is imperative to monitor the progress of the reaction using appropriate analytical techniques (TLC, GC-MS, LC-MS). This allows for the determination of the reaction endpoint and can help identify the formation of byproducts.
-
Control Experiments: In case of low yields or unexpected results, running control experiments can be insightful. For example, running the reaction without the palladium catalyst or the ligand can confirm their necessity.
-
Purification and Characterization: Proper purification of the final product, typically by column chromatography, and thorough characterization by NMR spectroscopy and mass spectrometry are essential to confirm the identity and purity of the desired compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized aromatic compounds. The palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful and reliable methods for the selective formation of new carbon-carbon bonds at the 2-position of this substrate. By understanding the underlying catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively utilize these transformative reactions to advance their synthetic goals in drug discovery and materials science. The protocols and guidelines presented in this document serve as a comprehensive starting point for the successful application of these powerful synthetic tools.
References
- National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- X-MOL. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Wikipedia. (n.d.). Cross-coupling reaction.
- National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Thesis. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- NROChemistry. (n.d.). Heck Coupling.
- Journal of the American Chemical Society. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.
- Organic Letters. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications.
- Organic Chemistry Portal. (n.d.). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- ResearchGate. (n.d.). Sonogashira reactions for the synthesis of polarized pentacene derivatives.
- ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by....
- National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- BenchChem. (n.d.). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
- National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Organic Chemistry Portal. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
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- 1. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Ligand Selection for the Suzuki-Miyaura Coupling of Tert-butyl 2-bromo-5-fluorobenzoate
An Application Note and Protocol Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of C-C bonds.[1] However, substrates bearing significant steric hindrance and specific electronic properties, such as Tert-butyl 2-bromo-5-fluorobenzoate, present unique challenges that demand a carefully optimized catalytic system. The bulky tert-butyl ester group ortho to the bromine atom sterically impedes the crucial oxidative addition step, while the electron-withdrawing nature of the ester and fluoro groups modulates the reactivity of the aryl halide. This guide provides an in-depth analysis of ligand selection strategies, detailed experimental protocols, and the mechanistic rationale required to successfully couple this challenging substrate. We present field-proven methods utilizing both advanced biaryl phosphines and N-heterocyclic carbenes (NHCs) to empower researchers in drug development and chemical synthesis to overcome these synthetic hurdles.
The Mechanistic Imperative: Understanding the Catalytic Cycle
A successful Suzuki-Miyaura coupling hinges on the seamless progression of the palladium catalyst through a three-step catalytic cycle.[2][3] The choice of ligand is paramount as it directly influences the rate and efficiency of each step, particularly for sterically demanding substrates.[4]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) complex into the carbon-bromine bond of the aryl bromide.[5] This is often the rate-determining step, especially with sterically hindered substrates like this compound.[3] Bulky, electron-rich ligands are essential here; they promote the formation of a highly reactive, monoligated L-Pd(0) species and increase electron density on the palladium center, facilitating its insertion into the C-Br bond.[4][6]
-
Transmetalation: Following oxidative addition, a ligand from the Pd(II) complex is exchanged with an organoboron species, which is activated by a base.[7] The precise mechanism of this step is complex, but it involves the transfer of the organic group from boron to palladium.
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple to form the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst.[2] Sterically bulky ligands can accelerate this step by promoting the necessary cis-complex formation and subsequent bond formation.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Ligand Selection: A Decision Framework
The substrate this compound requires a ligand that provides both significant steric bulk and high electron-donating ability. The steric hindrance from the ortho-ester group necessitates a ligand that can facilitate oxidative addition at a crowded reaction center, while the electron-rich character helps overcome the C-Br bond strength. Two primary classes of ligands excel in this role: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).
Caption: Decision workflow for selecting an appropriate ligand class.
Recommended Ligand Classes
| Ligand Class | Representative Ligands | Key Advantages | Considerations |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly versatile and commercially available. Proven efficacy for sterically hindered aryl halides.[4][8] Their bulk facilitates both oxidative addition and reductive elimination.[4] | Can be sensitive to air and moisture, requiring careful handling under an inert atmosphere. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IAd | Generally more electron-donating and often more thermally stable than phosphines.[7] Form very strong bonds with palladium, creating robust catalysts that resist decomposition.[9][10] Excellent for challenging couplings, including those of aryl chlorides.[11] | Often used with palladium precatalysts (e.g., PEPPSI-type) or generated in situ from imidazolium salts, which adds a step to the setup.[5] |
Experimental Protocols
General Considerations:
-
Atmosphere: All reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and ligand.
-
Reagent Purity: Use high-purity, anhydrous solvents and degas them before use. The quality of the boronic acid/ester and base is critical.
-
Safety: Wear appropriate personal protective equipment (PPE). Handle all reagents in a well-ventilated fume hood.
Protocol 1: Suzuki Coupling with a Buchwald-type Ligand (SPhos)
This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a highly effective and versatile ligand for coupling hindered substrates.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos ligand
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%, typically a 1:2 Pd:Ligand ratio), the desired Arylboronic Acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes by alternating between vacuum and inert gas backfill.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with an N-Heterocyclic Carbene (NHC) Ligand
This protocol uses an in situ generated NHC catalyst from an imidazolium salt precursor, providing a highly robust and active system.[9][11]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv, acts as base for both catalysis and NHC generation)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Step-by-Step Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1 mol% Pd), IPr·HCl (2-3 mol%), and the Arylboronic Acid (1.3 equiv).
-
Inert Atmosphere: Seal the flask, and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Under positive argon pressure, add the this compound (1.0 equiv) followed by the Sodium tert-butoxide (3.0 equiv). Note: Add the base last as it will initiate the reaction.
-
Solvent Addition: Add anhydrous, degassed THF or Toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Stir the mixture at room temperature for 30 minutes to allow for catalyst formation, then heat in an oil bath to 70-90 °C for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Follow steps 7-9 as outlined in Protocol 1.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere technique. Switch from K₃PO₄ to a stronger base like NaOtBu or K-OtBu. Increase temperature in 10 °C increments. Use a palladium precatalyst for more reliable activation. |
| Protodeboronation of Boronic Acid | Presence of excess water; Reaction too slow, allowing for side reactions. | Use rigorously dried solvent and reagents.[12] Increase catalyst loading or switch to a more active ligand (e.g., from a phosphine to an NHC) to accelerate the desired coupling. |
| Formation of Homocoupled Biaryl (Ar-Ar) | Catalyst decomposition leading to Pd black; Oxygen contamination. | Ensure thorough degassing of the solvent and maintenance of an inert atmosphere. Increase ligand-to-palladium ratio to better stabilize the catalyst. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable through the strategic selection of a catalytic system designed to overcome its inherent steric and electronic challenges. The use of bulky, electron-rich ligands, particularly from the Buchwald biaryl phosphine and N-heterocyclic carbene families, is critical. By understanding the mechanistic underpinnings of the reaction and adhering to rigorous experimental technique, researchers can reliably synthesize complex biaryl structures essential for the advancement of pharmaceutical and materials science discovery.
References
Sources
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- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald Phosphine Ligands [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Base and Solvent in Reactions of Tert-butyl 2-bromo-5-fluorobenzoate: An Application Guide
Abstract
Tert-butyl 2-bromo-5-fluorobenzoate is a versatile building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and materials science. Its utility is largely defined by the strategic transformations of its aryl bromide and fluoride moieties. The success of these reactions, however, is critically dependent on the judicious selection of bases and solvents. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of these effects, focusing on widely employed palladium-catalyzed cross-coupling reactions. We will explore the mechanistic rationale behind experimental choices, present detailed, field-proven protocols, and offer data-driven insights to empower chemists to optimize their synthetic strategies and achieve desired outcomes with high fidelity.
Introduction: The Strategic Importance of this compound
The substituted fluorobenzoate scaffold is a privileged motif in a multitude of biologically active molecules and advanced materials. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The fluorine atom at the 5-position, a common bioisostere for a hydrogen atom, can significantly modulate the physicochemical properties of the final compound, including its metabolic stability and binding affinity. The tert-butyl ester, while sterically hindering, offers robust protection of the carboxylic acid functionality under many basic conditions, yet can be cleaved under acidic conditions.[1]
The reactivity of this substrate is a delicate interplay of electronic and steric effects. The electron-withdrawing nature of the fluorine and ester groups activates the aryl ring towards certain transformations, while the steric bulk of the tert-butyl group and the ortho-bromo substituent can influence catalyst and substrate approach. Navigating this complex reactivity landscape necessitates a profound understanding of how the reaction environment—specifically the choice of base and solvent—can steer the reaction towards the desired product and away from undesired side pathways.
The Critical Role of Base and Solvent: A Mechanistic Perspective
The selection of an appropriate base and solvent system is not merely a matter of convention; it is a critical parameter that directly influences reaction kinetics, catalyst stability, and product selectivity. Let's delve into the specific roles these components play in two of the most common transformations of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: The Base as a Boronate Activator
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2] The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a pivotal role in the transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center.[3]
The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation.[4] The strength and nature of the base can significantly impact the reaction rate and yield.[5][6]
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents and the ability of the cesium cation to stabilize the transition state.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, particularly when substrate compatibility is a concern.[7]
The choice of solvent is equally critical. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often preferred as they can dissolve both the organic substrates and the inorganic bases to some extent.[8] The addition of water to the solvent mixture can sometimes be beneficial, as it can enhance the solubility of the base and facilitate the formation of the active boronate species.[8]
Buchwald-Hartwig Amination: The Base as a Proton Scavenger and Catalyst Modulator
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[9][10] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination.[9][11]
The base in a Buchwald-Hartwig reaction serves to deprotonate the amine, forming the palladium-amido complex that is poised for reductive elimination.[12] The choice of base is critical and depends on the pKa of the amine and the steric environment of the substrates.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used for a wide range of amines.[10]
-
Weaker Bases: For more sensitive substrates or when dealing with amines that are prone to side reactions, weaker bases like potassium carbonate or cesium carbonate may be employed, often requiring higher reaction temperatures.[10]
Solvents in Buchwald-Hartwig aminations must be able to dissolve the catalyst, substrates, and base, while also being inert to the reaction conditions. Toluene, dioxane, and THF are common choices. The polarity of the solvent can influence the rate of the reaction; more polar aprotic solvents can sometimes accelerate the reaction but may also lead to undesired side reactions.[13][14]
Data-Driven Insights: A Comparative Analysis
To illustrate the profound impact of base and solvent selection, the following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These conditions are derived from established protocols for similar substrates and serve as a starting point for optimization.[12][15][16][17]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Base (equiv.) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | - | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ (2.0) | Toluene | Pd₂(dba)₃ (2) | SPhos (4) | 100 | 8 | >90 |
| 3 | 3-Pyridinylboronic acid | K₃PO₄ (3.0) | DMF | Pd(dppf)Cl₂ (5) | - | 110 | 16 | ~70 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Base (equiv.) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | NaOt-Bu (1.5) | Toluene | Pd₂(dba)₃ (2) | XPhos (4) | 100 | 6 | >95 |
| 2 | Aniline | Cs₂CO₃ (2.0) | Dioxane | Pd(OAc)₂ (2) | BINAP (3) | 110 | 18 | ~80 |
| 3 | Benzylamine | K₂CO₃ (2.5) | THF | G3-XPhos (1) | - | 80 | 12 | ~90 |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and workup.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add a 4:1 mixture of dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To this mixture, add this compound, morpholine, and sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Concepts
To further elucidate the decision-making process and experimental workflow, the following diagrams are provided.
Caption: Decision matrix for base and solvent selection.
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting and Considerations
-
Hydrolysis of the tert-butyl ester: While generally stable to basic conditions, prolonged reaction times at high temperatures with strong bases can lead to hydrolysis of the tert-butyl ester. If this is observed, consider using a weaker base or lowering the reaction temperature.[18]
-
Debromination: In some cases, particularly with highly active catalysts, debromination of the starting material can occur as a side reaction. This can sometimes be mitigated by using a less active catalyst or a different ligand.
-
Ortho-lithiation: While not the focus of this guide, it is important to be aware that the fluorine atom can act as a directing group for ortho-lithiation.[19] When using strong organolithium bases, this can be a competing reaction pathway.[20][21][22]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups on the ring can activate it towards SNAr reactions, especially with strong nucleophiles. The choice of solvent can significantly influence the rate of SNAr reactions.[13][23]
Conclusion
The successful application of this compound in organic synthesis is a testament to the power of modern cross-coupling chemistry. However, unlocking the full potential of this versatile building block requires a nuanced understanding of the interplay between the substrate, catalyst, base, and solvent. By carefully considering the mechanistic roles of each component and utilizing the data-driven protocols outlined in this guide, researchers can confidently navigate the complexities of these reactions and accelerate their journey towards the synthesis of novel and impactful molecules.
References
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- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.ACS Catalysis.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.ACS Catalysis.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.Preprints.org.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
- Buchwald–Hartwig amination.Wikipedia.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Buchwald-Hartwig Coupling: Mechanism & Examples.NROChemistry.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.NIH.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.DSpace@MIT.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkivoc.
- Effect of solvent in Nucleophilic Substitution Reaction.YouTube.
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.NIH.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.Journal of the Chemical Society, Perkin Transactions 2.
- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.RSC Publishing.
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.ResearchGate.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.Benchchem.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...ResearchGate.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.ResearchGate.
- Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
- Acids.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling a.ResearchGate.
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters.ResearchGate.
- The effect of various bases on the Suzuki coupling reaction a.ResearchGate.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.Benchchem.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions.World Wide Journal of Multidisciplinary Research and Development.
- Directed (ortho) Metallation.University of Michigan.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.Benchchem.
- Hydrolysis of tert-butyl esters present in N-protected amino acids.ResearchGate.
- Why is boc stable to hydrolysis under basic conditions?Reddit.
- Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines.The Journal of Organic Chemistry.
- What is 2-Bromo-5-fluorobenzoic acid and how is it synthesized?Guidechem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.NIH.
- tert-Butyl 5-bromo-2,4-difluorobenzoate (C11H11BrF2O2).PubChem.
- tert-Butyl 5-bromo-2-chloro-4-fluorobenzoate.BLDpharm.
- Tert-butyl 5-bromo-2-fluorobenzoate.ChemScene.
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- tert-Butyl 2-bromo-4-fluorobenzoate.Sigma-Aldrich.
- Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride.patents.google.com.
- 2-Bromo-5-tert-butyl-1,3-difluorobenzene.PubChem.
- tert-Butyl (2-bromo-5-fluorobenzyl)(ethyl)carbamate.hoffmanfinechemicals.com.
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Application Notes & Protocols: The Strategic Use of Tert-butyl 2-bromo-5-fluorobenzoate in the Synthesis of Bioactive Molecules
Introduction: The Value Proposition of a Trifunctional Building Block
In modern medicinal chemistry, the strategic incorporation of fluorine atoms and the use of versatile, multi-functional building blocks are cornerstones of efficient drug discovery.[1][2] Fluorinated aromatic compounds are prevalent in numerous drug candidates due to the ability of fluorine to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity through unique electronic interactions. The subject of this guide, tert-butyl 2-bromo-5-fluorobenzoate , is a trifunctional synthetic intermediate that offers chemists a powerful platform for molecular elaboration.
This molecule elegantly combines three key chemical features:
-
An Aryl Bromide: A prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1][3][4]
-
A Fluorine Substituent: Positioned meta to the bromine, it influences the electronic properties of the aromatic ring, impacting reactivity and providing a potential interaction point with biological targets.
-
A Tert-butyl Ester: A sterically hindered and robust protecting group for the carboxylic acid.[5][6] It is stable to many reaction conditions but can be selectively removed under acidic conditions, unmasking a carboxylic acid for further modification, such as amide bond formation.
This unique combination allows for sequential and regioselective modifications, making it an invaluable tool for building complex molecular architectures found in many bioactive compounds.
Caption: Key reactive and modulating sites of the building block.
Core Synthetic Transformations & Mechanistic Insights
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in drug discovery for their reliability and broad functional group tolerance.[1][3][4]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures, which are common motifs in bioactive molecules.[2][7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical for success, especially with potentially challenging substrates.[8]
-
Catalyst/Ligand System: A palladium(0) species is the active catalyst. For aryl bromides, common precatalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are effective. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the key steps of oxidative addition and reductive elimination, leading to higher yields and faster reactions.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is frequently used to dissolve both the organic substrates and the inorganic base.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Case Study: Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes. [10]Its dysregulation is linked to severe pathologies, including Alzheimer's disease, type II diabetes, and certain cancers, making it a high-priority therapeutic target. [11][12]Many GSK-3 inhibitors feature a core biaryl or aryl-amino-heterocycle scaffold, which can be efficiently constructed using this compound.
A divergent synthetic approach can be employed, where the core scaffold is built via a Suzuki or Buchwald-Hartwig reaction, followed by deprotection of the tert-butyl ester and subsequent amide coupling to introduce further diversity. [11] Illustrative Synthetic Pathway:
-
Cross-Coupling: React this compound with a suitable heterocyclic boronic acid (Suzuki) or amine (Buchwald-Hartwig) to form the key C-C or C-N bond.
-
Deprotection: Treat the coupled product with an acid (e.g., trifluoroacetic acid) to cleave the tert-butyl ester and reveal the carboxylic acid.
-
Amide Coupling: Couple the resulting carboxylic acid with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of potential GSK-3 inhibitors for biological screening.
Detailed Experimental Protocols
The following protocols are generalized procedures. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling this compound with an arylboronic acid.
| Reagents & Materials | Purpose | Typical Quantity |
| This compound | Aryl Halide | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv |
| Pd(dppf)Cl₂ | Palladium Precatalyst | 2 - 5 mol% |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 equiv |
| 1,4-Dioxane & Water | Solvent System | 4:1 or 5:1 ratio |
| Schlenk flask / Microwave vial | Reaction Vessel | - |
| Nitrogen or Argon | Inert Atmosphere | - |
Experimental Workflow:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 5. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions with Tert-butyl 2-bromo-5-fluorobenzoate
Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing tert-butyl 2-bromo-5-fluorobenzoate in palladium-catalyzed cross-coupling reactions. This molecule is a valuable building block, but its unique structural features—a bulky ortho tert-butyl ester and an electron-withdrawing fluorine atom—can lead to specific challenges and side reactions. This guide is structured in a question-and-answer format to directly address common issues, providing mechanistic explanations and actionable troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Reaction Stalls & Low Yield
Question: My Suzuki-Miyaura coupling using this compound is extremely sluggish and gives a low yield of the desired product. I mostly recover my starting material. What is causing this, and how can I improve the conversion?
Answer: This is a frequent challenge stemming directly from the steric hindrance imposed by the ortho tert-butyl ester group.[1][2][3][4] This bulky substituent impedes a critical step in the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1][5][6] For the reaction to proceed, the catalyst must be able to access and insert into this bond, and the steric bulk creates a significant energy barrier to this process.
Causality & Troubleshooting Strategies:
-
Enhance Catalyst Reactivity with Ligand Selection: The choice of phosphine ligand is paramount for overcoming steric hindrance. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[7]
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Action: If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C.[10] Always monitor for potential degradation of starting materials or products at elevated temperatures.
-
-
Use an Appropriate Solvent: The solvent can influence catalyst solubility and activity.
Issue 2: Formation of Tert-butyl 5-fluorobenzoate (Protodebromination)
Question: My mass spectrometry analysis shows a significant peak corresponding to tert-butyl 5-fluorobenzoate, the compound without the bromine atom. What is this side reaction, and how can I prevent it?
Answer: You are observing protodebromination (also known as hydrodehalogenation).[1][9] This side reaction occurs when the aryl halide is converted into an arene by replacing the halogen with a hydrogen atom. Mechanistically, after the palladium catalyst has undergone oxidative addition into the C-Br bond, the resulting aryl-palladium intermediate is intercepted by a hydride source before it can react with your coupling partner (e.g., the boronic acid in a Suzuki reaction).[1]
Causality & Troubleshooting Strategies:
-
Identify the Hydride Source: The unwanted hydride can originate from several sources in your reaction mixture.
-
Strategic Choice of Base: The base is crucial for the transmetalation step but can also promote side reactions.
-
Solvent Selection:
-
Action: Use high-purity, anhydrous aprotic solvents such as toluene, dioxane, or THF.[9] If a co-solvent is needed, ensure it is rigorously degassed.
-
-
Accelerate the Desired Pathway: By making the cross-coupling reaction faster, you give the aryl-palladium intermediate less time to react with stray hydride sources.
-
Action: Employing the bulky, electron-rich ligands mentioned in the previous section (e.g., XPhos, SPhos) will accelerate the transmetalation and reductive elimination steps, outcompeting the protodebromination pathway.[9]
-
Issue 3: Formation of 2-Bromo-5-fluorobenzoic Acid (Ester Hydrolysis)
Question: During my reaction workup, or sometimes even during the reaction, I'm isolating 2-bromo-5-fluorobenzoic acid. What is causing the tert-butyl ester to cleave?
Answer: This is due to the hydrolysis of the tert-butyl ester . The tert-butyl group is a common protecting group for carboxylic acids precisely because it is stable under many basic conditions but labile to acid.[12] However, under certain cross-coupling conditions, particularly with prolonged heating in the presence of water and certain bases, it can be cleaved.
Causality & Troubleshooting Strategies:
-
Base-Mediated Hydrolysis: While tert-butyl esters are resistant to the classic base-catalyzed (BAC2) hydrolysis mechanism due to steric hindrance, cleavage can still occur, especially with strong bases and aqueous conditions at high temperatures.[12][13]
-
Action: Use a milder base like potassium fluoride (KF) or a carefully controlled amount of K₃PO₄.[11] Avoid strong hydroxide bases (NaOH, KOH).
-
-
Aqueous Content: The presence of water is necessary for hydrolysis.
-
Action: If possible for your specific coupling reaction (e.g., Stille or Hiyama), use strictly anhydrous conditions. For Suzuki reactions that often require an aqueous co-solvent, minimize the reaction time and temperature.[11]
-
-
Workup Conditions: Do not use acidic conditions during the workup until you are certain the desired product has been isolated. The tert-butyl ester is rapidly cleaved by strong acids.
-
Action: Perform an initial workup under neutral or slightly basic conditions. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine before purification.[10]
-
Issue 4: Formation of a Dimer (Homocoupling)
Question: I'm observing a high-molecular-weight byproduct that appears to be a dimer of my starting material, tert-butyl 5,5'-difluoro-[1,1'-biphenyl]-2,2'-dicarboxylate. Why is this homocoupling occurring?
Answer: This side product arises from the homocoupling (or Ullmann-type coupling) of your starting aryl bromide.[14][15][16] This can happen through two main pathways in a palladium-catalyzed reaction:
-
Two aryl-palladium intermediates can transmetalate with each other.
-
An aryl-palladium intermediate can react with another molecule of the starting aryl bromide.
This side reaction is often competitive when the desired cross-coupling transmetalation step is slow, for instance, due to poor reactivity or degradation of the coupling partner (e.g., the boronic acid).
Causality & Troubleshooting Strategies:
-
Purity of Reagents: Ensure your boronic acid (or other organometallic reagent) is pure and active. Boronic acids can degrade over time, leading to slower transmetalation.[11]
-
Action: Use freshly purchased boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) for the reaction.[9]
-
-
Reaction Stoichiometry: An excess of the boronic acid can help push the desired cross-coupling pathway forward.
-
Action: Use a slight excess of the boronic acid partner (e.g., 1.2–1.5 equivalents).[10]
-
-
Oxygen Contamination: Oxygen can promote homocoupling.
Troubleshooting Summary Table
| Problem Observed | Side Product Structure | Primary Cause(s) | Recommended Solutions |
| Low Conversion / Stalled Reaction | (Starting Material Recovered) | Steric Hindrance: The ortho tert-butyl group blocks palladium's oxidative addition. | 1. Use bulky, electron-rich ligands (SPhos, XPhos).2. Increase reaction temperature (100-110 °C).3. Use an appropriate aprotic solvent (dioxane, toluene). |
| Protodebromination | Tert-butyl 5-fluorobenzoate | Hydride Impurities: Reaction with a hydride source after oxidative addition. | 1. Switch to anhydrous inorganic bases (K₃PO₄, Cs₂CO₃).2. Use anhydrous, aprotic solvents.3. Employ bulky ligands to accelerate cross-coupling. |
| Ester Hydrolysis | 2-Bromo-5-fluorobenzoic acid | Cleavage of Ester: Presence of water, strong base, or acidic workup conditions. | 1. Use milder bases (KF).2. Minimize water content and reaction time.3. Ensure workup is performed under neutral/basic conditions. |
| Homocoupling | Dimer of starting material | Slow Transmetalation: Degradation of coupling partner or poor reaction conditions. | 1. Use fresh, high-purity boronic acid or a boronate ester.2. Use a slight excess (1.2-1.5 eq.) of the boronic acid.3. Ensure rigorous degassing to eliminate oxygen. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura coupling pathway for this compound and the points where common side reactions diverge.
Caption: Main catalytic cycle and competing side reactions.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid, designed to minimize the side reactions discussed above.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.5 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), both rigorously degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.[10]
-
Inert Atmosphere: Seal the vessel and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to thoroughly remove oxygen from the solid reagents.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.[10]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ACS Publications. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed. Available at: [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ACS Publications. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. Available at: [Link]
-
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. National Institutes of Health. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Silver Surface-Assisted Dehydrobrominative Cross-Coupling between Identical Aryl Bromides. PubMed. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. Available at: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. Available at: [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace by Typeset. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. Available at: [Link]
-
Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. The Royal Society of Chemistry. Available at: [Link]
-
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Tert-butyl 2-bromo-5-fluorobenzoate
An in-depth guide to navigating the common challenges associated with the purification of Tert-butyl 2-bromo-5-fluorobenzoate. This technical support center is designed for chemists and researchers in the pharmaceutical and fine chemical industries.
Welcome to our dedicated technical guide for the purification of this compound. This document provides practical, experience-driven advice to help you troubleshoot common issues, optimize your purification strategy, and ensure the high purity of your final product. The synthesis of this intermediate, typically via the esterification of 2-bromo-5-fluorobenzoic acid with tert-butanol, is straightforward, but the purification process presents several challenges that can impact yield and purity.[1] This guide will address these challenges in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the purification of this compound.
Q1: After aqueous workup, my organic layer tests acidic. What is the likely cause?
A1: The most common cause of acidity is residual, unreacted 2-bromo-5-fluorobenzoic acid. The tert-esterification reaction may not have gone to completion.
-
Validation: Test the pH of the aqueous layer after your basic wash. If it is not basic, the wash was insufficient.
-
Solution: Perform additional washes of the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] Continue washing until the aqueous layer is basic. This converts the acidic starting material into its water-soluble sodium salt, which is then partitioned into the aqueous phase.
Q2: My final product has a low boiling point and a slight sweet smell, and NMR shows a singlet around δ 1.2-1.4 ppm that integrates higher than expected. What is this impurity?
A2: This is indicative of residual tert-butanol from the esterification reaction. The tert-butyl group of your product will also have a singlet in this region (around δ 1.5-1.6 ppm), but excess tert-butanol will appear as a separate, sharper singlet and can be difficult to remove under reduced pressure due to its volatility.
-
Solution: During the aqueous workup, ensure you wash the organic layer thoroughly with water and then brine. This will remove the majority of water-soluble tert-butanol. For trace amounts, purification by flash column chromatography is highly effective.
Q3: My overall yield is significantly lower than expected after purification. Where could the product have been lost?
A3: Product loss can occur at several stages, but the most critical is potential hydrolysis of the tert-butyl ester.
-
Causality: Tert-butyl esters are highly susceptible to hydrolysis under acidic conditions, reverting to the parent carboxylic acid and isobutylene gas.[3] If you used a strong acid catalyst for the esterification (e.g., concentrated H₂SO₄) and did not neutralize it properly during workup, you could be cleaving your product. Even prolonged contact with silica gel during chromatography can sometimes cause minor degradation.
-
Preventative Measures:
-
Neutralize the reaction mixture carefully with a base like NaHCO₃ before extraction.
-
Minimize the time the product spends on the silica gel column. Do not let the column sit for extended periods.
-
Avoid any acidic conditions during workup and purification.
-
Q4: TLC analysis of my crude product shows a streak from the baseline and multiple spots. What am I seeing?
A4: A streak from the baseline is characteristic of a highly polar, acidic compound, which is almost certainly your starting material, 2-bromo-5-fluorobenzoic acid. The other spots are likely your desired product and potentially other non-polar byproducts.
-
Diagnostic Approach: Run a co-spot TLC. On the same plate, spot your crude material, a sample of the 2-bromo-5-fluorobenzoic acid starting material, and a co-spot of both. This will confirm the identity of the baseline spot. The product, being an ester, will be significantly less polar and have a higher Rf value.
Part 2: In-Depth Troubleshooting Guide
This section explores more complex purification scenarios and provides detailed solutions.
Issue 1: Persistent Oily Product Consistency
Question: I have removed the solvent under high vacuum, but the product remains a viscous oil, not the expected liquid. What could be the issue?
Answer: While this compound is a liquid[1], a particularly viscous or oily consistency often points to the presence of high-boiling point, non-volatile impurities or residual solvent that does not readily evaporate, such as DMF or DMSO if they were used in a prior step.
-
Mechanistic Insight: The ester product itself has a predicted boiling point of around 286 °C, making it non-volatile under standard rotary evaporation conditions.[1] However, impurities can prevent it from flowing freely.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze the sample by ¹H NMR. The presence of broad signals or unexpected peaks will confirm impurities.
-
Re-purify: If impurities are detected, re-purification using flash column chromatography is the recommended course of action. Use a slightly different solvent system to achieve better separation if the initial attempt was unsuccessful. For example, if you used an ethyl acetate/hexane system, try a dichloromethane/hexane system.[4]
-
Issue 2: Co-elution of Impurities during Column Chromatography
Question: During column chromatography, an impurity is eluting very close to my product, making it difficult to obtain pure fractions. How can I improve the separation?
Answer: Co-elution occurs when the polarity of the product and an impurity are very similar. Optimizing the chromatography conditions is key.
-
Strategy 1: Solvent System Optimization: The choice of eluent is the most powerful tool for improving separation.
-
Reduce Eluent Strength: Decrease the percentage of the polar solvent (e.g., from 10% ethyl acetate in hexane to 5% ethyl acetate in hexane). This will cause all compounds to move more slowly down the column, increasing the separation distance between them.
-
Change Solvent Selectivity: Switch one of the solvents. The interactions between the analytes, silica, and the mobile phase are complex. Changing from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can alter the elution order and improve separation.
-
-
Strategy 2: Column Parameters:
-
Increase Column Length: A longer column provides more surface area for interactions, leading to better separation.
-
Decrease Loading: Overloading the column is a common cause of poor separation. Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel.
-
| Parameter | Standard Condition | Optimized for Difficult Separation | Rationale |
| Eluent | 10% EtOAc in Hexane | 5% EtOAc in Hexane OR 15% DCM in Hexane | Reduces elution speed, enhancing separation. Changes solvent-solute interactions. |
| Column Size | 40g Silica for 1g crude | 80-120g Silica for 1g crude | Increases theoretical plates and surface area for separation. |
| Fraction Size | 20 mL | 10 mL | Allows for finer resolution when collecting the eluting product. |
Part 3: Experimental Protocols & Data
Workflow for Troubleshooting Purification
The following diagram outlines a logical workflow for diagnosing and solving purification challenges with this compound.
Caption: A decision tree for troubleshooting purification issues.
Standard Protocol: Flash Column Chromatography
This protocol assumes a crude product mass of approximately 2.0 grams.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Prepare a slurry of 80 g of silica gel in 100% hexane.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed silica height should be around 15-20 cm.
-
-
Sample Loading:
-
Dissolve the 2.0 g of crude this compound in a minimal amount of dichloromethane (DCM, ~3-5 mL).
-
Add ~4 g of silica gel to this solution to create a dry powder.
-
Evaporate the solvent completely. This creates a "dry load."
-
Carefully add the dry load powder to the top of the packed column, creating a thin, even layer.
-
-
Elution:
-
Begin eluting with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the eluent. A typical gradient might be:
-
200 mL of 100% Hexane
-
200 mL of 2% Ethyl Acetate in Hexane
-
400 mL of 5% Ethyl Acetate in Hexane
-
-
The product will typically elute in the 5% Ethyl Acetate/Hexane fractions.[4][5]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Use a UV lamp (254 nm) to visualize the spots.
-
Combine the fractions that contain the pure product (single spot by TLC).
-
-
Solvent Removal:
-
Remove the eluent from the combined pure fractions using a rotary evaporator.
-
Place the resulting liquid under high vacuum for several hours to remove any final traces of solvent.
-
Reference TLC Data
| Compound | Structure | Typical Rf (5% EtOAc/Hexane) | TLC Visualization (UV, 254 nm) |
| This compound | Aromatic Ester | ~0.45 | Strong Quenching |
| 2-Bromo-5-fluorobenzoic Acid | Aromatic Acid | ~0.05 (streaking) | Strong Quenching |
| tert-Butanol | Alcohol | ~0.15 | Not UV active |
References
- Supporting Information for a relevant synthesis.
- Organic Syntheses Procedure for Flash Chrom
- Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- Organic Syntheses Procedure for Recrystalliz
- Preparation of Ethyl 2-bromo-5-fluorobenzo
- This compound CAS#: 1263281-14-6. (Source: ChemicalBook) -
- Esterification of Various Carboxylic Acids with tert-Butyl Alcohol.
- Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes. (Source: Royal Society of Chemistry) -
- The hydrolysis of 2-bromo-2-methylpropane.
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions of Tert-butyl 2-bromo-5-fluorobenzoate
Welcome to the technical support center for navigating the challenges associated with tert-butyl 2-bromo-5-fluorobenzoate. This sterically hindered aryl halide is a valuable building block in pharmaceutical and materials science research. However, the bulky tert-butyl ester and the ortho-bromo substituent create significant steric congestion around the aromatic ring. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles and achieve successful reaction outcomes.
The Challenge: Understanding Steric Hindrance
The core difficulty in reactions involving this compound stems from the spatial arrangement of its functional groups. The large tert-butyl group ortho to the bromine atom physically obstructs the approach of reagents to the reaction center. This steric hindrance can significantly slow down or even prevent common transformations like cross-coupling and nucleophilic substitution reactions. Furthermore, the tert-butyl ester itself is notoriously resistant to hydrolysis under standard basic conditions due to the same steric shielding of the carbonyl carbon.[1]
This guide is structured to address the most common issues encountered when working with this substrate.
Troubleshooting Guide & FAQs
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the steric bulk of this compound makes oxidative addition to the palladium catalyst, a critical step in the catalytic cycle, particularly challenging.
FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. What can I do?
Answer: This is a classic issue of steric hindrance. The bulky tert-butyl ester and the ortho-bromo substituent impede the approach of the palladium catalyst. To overcome this, you need to employ a catalyst system specifically designed for sterically demanding substrates.
Core Strategy: Utilize bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is less sterically encumbered and can more readily undergo oxidative addition.[2]
Troubleshooting Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective palladium precursors. |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[3] | Their large cone angles and strong electron-donating properties accelerate both oxidative addition and reductive elimination.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are crucial for the transmetalation step without causing unwanted side reactions. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Higher temperatures provide the necessary activation energy to overcome the steric barrier.[5] |
Step-by-Step Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium precursor (1-5 mol%) and the bulky phosphine ligand (1.1-1.5 equivalents relative to palladium).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
FAQ 2: I'm attempting a Buchwald-Hartwig amination, but I'm only recovering starting material. How can I facilitate the C-N bond formation?
Answer: Similar to Suzuki couplings, the Buchwald-Hartwig amination of this substrate is hampered by steric hindrance. The choice of ligand and base is paramount for success.
Core Strategy: Employ a palladium catalyst with a sterically demanding and electron-rich ligand. This combination facilitates the challenging oxidative addition and subsequent reductive elimination steps.[6][7]
Troubleshooting Protocol: Buchwald-Hartwig Amination with a Hindered Aryl Bromide
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3] | These ligands promote the formation of the active catalytic species and stabilize the palladium center throughout the catalytic cycle.[3] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[7] |
| Solvent | Toluene or Dioxane | Anhydrous and oxygen-free conditions are critical for catalyst stability and activity. |
| Temperature | 90-120 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Step-by-Step Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine the palladium precursor (1-5 mol%), the ligand (1.1-1.5 equivalents to palladium), and the base (1.2-1.5 equiv) in a dry reaction vessel.
-
Add a solution of this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in the chosen anhydrous solvent.
-
Seal the vessel and heat the mixture with vigorous stirring.
-
Monitor the reaction by an appropriate analytical method (TLC, LC-MS).
-
After completion, cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl, and extract the product.
dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
FAQ 3: My Sonogashira coupling is not proceeding. Are there specific conditions for such a hindered substrate?
Answer: Yes, the Sonogashira coupling of this compound requires careful optimization, particularly concerning the catalyst system and reaction conditions, to overcome the steric barrier.
Core Strategy: For highly hindered substrates, a copper-free Sonogashira protocol can be advantageous to avoid side reactions. The use of bulky, electron-rich phosphine ligands is again crucial.[8]
Troubleshooting Protocol: Sonogashira Coupling of a Hindered Aryl Bromide
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Standard and effective palladium sources. |
| Ligand | Bulky phosphines like P(t-Bu)₃ or PCy₃.[9] | These ligands facilitate the oxidative addition to the hindered aryl bromide.[9] |
| Copper Co-catalyst | CuI (optional, can be omitted in "copper-free" protocols) | While traditional, copper can sometimes lead to alkyne homocoupling (Glaser coupling). |
| Base | A strong amine base such as diisopropylamine (i-Pr₂NH) or triethylamine (Et₃N). | Acts as both a base and a solvent in many cases. |
| Solvent | Toluene, DMF, or the amine base itself. | Ensure anhydrous conditions. |
| Temperature | 50-100 °C | Heating is generally required for aryl bromides.[10] |
Step-by-Step Experimental Protocol (Copper-Free):
-
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in the chosen solvent, add the base.
-
Add the palladium precursor (1-5 mol%) and the phosphine ligand (2-4 equivalents relative to palladium).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography.
Section 2: Hydrolysis of the Tert-butyl Ester
The steric bulk of the tert-butyl group makes the ester highly resistant to base-catalyzed hydrolysis (saponification).[1]
FAQ 4: I need to hydrolyze the tert-butyl ester to the corresponding carboxylic acid, but standard saponification with NaOH or KOH is not working. What should I do?
Answer: You are encountering the well-documented stability of tert-butyl esters to basic hydrolysis. The steric hindrance prevents the hydroxide ion from attacking the carbonyl carbon. The preferred method for cleaving tert-butyl esters is under acidic conditions.
Core Strategy: Utilize strong acid in a non-aqueous solvent or a mixture with minimal water to effect cleavage via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.
Troubleshooting Protocol: Acid-Catalyzed Hydrolysis of a Hindered tert-Butyl Ester
| Reagent | Conditions | Rationale |
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | A strong acid that readily protonates the ester oxygen, facilitating the loss of the stable tert-butyl cation. |
| HCl in Dioxane/EtOAc | 4M solution, room temperature | Another effective method for acid-catalyzed deprotection. |
| Formic Acid | Neat, gentle heating (40-50 °C) | A milder acidic condition that can be effective for some substrates. |
Step-by-Step Experimental Protocol (Using TFA):
-
Dissolve the this compound in a minimal amount of dichloromethane (optional, can be run neat).
-
Add an excess of trifluoroacetic acid (typically 5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the TFA and solvent under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
The resulting carboxylic acid can then be purified by recrystallization or chromatography.
dot
Caption: Mechanisms for ester hydrolysis.
References
- Vertex AI Search, retrieved on January 18, 2026.
- Vertex AI Search, retrieved on January 18, 2026.
- Vertex AI Search, retrieved on January 18, 2026.
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. Available at: [Link]
-
Regioirregular Mizoroki-Heck reaction. Springer Nature. Available at: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Ortho effect. Wikipedia. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Science. Available at: [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. NIH. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
1262396-04-2 | Methyl 2-bromo-4-fluoro-6-methylbenzoate. Fluorinated Building Blocks. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence. American Chemical Society. Available at: [Link]
-
6.3 Methyl Esters and Derivatives. Available at: [Link]
-
Palladium-catalyzed borylation of sterically demanding aryl halides with a silica-supported compact phosphane ligand. Semantic Scholar. Available at: [Link]
-
An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. NIH. Available at: [Link]
-
Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Wordpress. Available at: [Link]
-
A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Tert-butyl 2-bromo-5-fluorobenzoate Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with Tert-butyl 2-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this specific substrate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
The primary challenges with this substrate arise from a combination of electronic and steric factors. The fluorine atom at the 5-position is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. Additionally, the bulky tert-butyl ester group can present steric hindrance, potentially slowing down the catalytic cycle. Common issues include low reaction yields, formation of side products, and difficulty in achieving full conversion.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
This compound is a versatile substrate for several common cross-coupling reactions. The choice of reaction depends on the desired product:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. This is often a good starting point due to the mild reaction conditions and high functional group tolerance.
-
Buchwald-Hartwig Amination: Used for the formation of C-N bonds with amines. This reaction is crucial in pharmaceutical chemistry for synthesizing aniline derivatives.
-
Sonogashira Coupling: Effective for creating C-C bonds with terminal alkynes, leading to the synthesis of substituted alkynes.
Q3: How does the fluorine substituent affect the reactivity of this compound?
The electron-withdrawing nature of the fluorine atom can make the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. However, it can also influence the electron density of the aromatic ring, potentially affecting subsequent steps in the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may not have been properly activated, or it may have degraded.
-
Solution: Ensure the use of a high-quality palladium precursor and ligand. Consider using a pre-formed palladium complex or an in-situ activation protocol.
-
-
Inappropriate Ligand: The chosen ligand may not be suitable for this specific substrate.
-
Solution: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. Experiment with a range of ligands to find the optimal one for your system.
-
-
Incorrect Base: The strength and solubility of the base are critical for the transmetalation step.
-
Solution: A common choice is an inorganic base like K₂CO₃ or Cs₂CO₃. If solubility is an issue, consider using a phase-transfer catalyst or a different solvent system.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.
-
Solution: A mixture of a polar aprotic solvent like dioxane or THF with water is often used for Suzuki couplings. If you observe poor solubility of your reagents, consider exploring other solvent systems.
-
Experimental Protocol: Suzuki-Miyaura Coupling Optimization
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon source
Procedure:
-
To a dry reaction vial, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in dioxane.
-
Add the catalyst solution to the reaction vial.
-
Add dioxane and water to the reaction vial to achieve the desired concentration (e.g., 0.1 M).
-
Seal the vial and purge with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Issue 2: Side Product Formation in a Buchwald-Hartwig Amination
Possible Causes & Solutions:
-
Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene.
-
Solution: This can be caused by β-hydride elimination from the palladium amide intermediate. Using a bulky ligand can disfavor this pathway. Also, ensure the absence of water and other protic impurities.
-
-
Homocoupling of the Amine: The amine couples with itself.
-
Solution: This is often a result of slow oxidative addition. Increasing the reaction temperature or using a more active catalyst system can help.
-
-
Decomposition of the Ligand: Some phosphine ligands can be sensitive to air and moisture.
-
Solution: Use air-free techniques and ensure all reagents and solvents are dry.
-
Data Presentation: Catalyst Loading Optimization
The following table summarizes a hypothetical optimization of palladium catalyst loading for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Entry | Pd(OAc)₂ (mol%) | SPhos (mol%) | Yield (%) |
| 1 | 5 | 10 | 85 |
| 2 | 2 | 4 | 92 |
| 3 | 1 | 2 | 90 |
| 4 | 0.5 | 1 | 88 |
| 5 | 0.1 | 0.2 | 65 |
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Troubleshooting
When encountering a problematic reaction, a systematic approach is key. The following diagram outlines a logical workflow for troubleshooting.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
References
-
Buchwald, S. L., & Mauger, C. (2006). A RATIONALLY DESIGNED UNIVERSAL CATALYST FOR SUZUKI-MIYAURA COUPLING PROCESSES. Organic Process Research & Development, 10(2), 427-431. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Technical Support Center: Strategies to Mitigate Hydrodehalogenation of Tert-butyl 2-bromo-5-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of hydrodehalogenation, an undesired side reaction, during palladium-catalyzed cross-coupling reactions involving Tert-butyl 2-bromo-5-fluorobenzoate. Our goal is to equip you with the mechanistic understanding and practical solutions to optimize your reaction outcomes.
Troubleshooting Guide: Minimizing the Formation of Tert-butyl 5-fluorobenzoate
Here, we address specific issues you might be encountering in your experiments with actionable, step-by-step advice.
Issue 1: Significant formation of the hydrodehalogenated byproduct, tert-butyl 5-fluorobenzoate, is observed in my Suzuki-Miyaura coupling reaction.
Root Cause Analysis:
The formation of tert-butyl 5-fluorobenzoate is a result of hydrodehalogenation (or hydrodebromination), a common side reaction in palladium-catalyzed cross-couplings. This occurs when the bromo substituent of your starting material is replaced by a hydrogen atom. The primary mechanistic culprit is the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can reductively eliminate with the aryl group on the palladium center, leading to the undesired byproduct and regenerating the Pd(0) catalyst.
Your substrate, this compound, is particularly susceptible to this side reaction due to two main factors:
-
Steric Hindrance: The bulky tert-butyl ester group at the ortho position can slow down the desired transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. This prolonged lifetime of the arylpalladium intermediate increases the likelihood of it encountering a hydride source.
-
Electronic Effects: The electron-withdrawing nature of the fluoro and carboxylate groups makes the aromatic ring more electron-deficient, which can also influence the relative rates of the desired and undesired reaction pathways.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the selectivity of the reaction. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination, which is the product-forming step of the desired cross-coupling. This helps to outcompete the hydrodehalogenation pathway.
-
Recommendation: Switch from simple phosphine ligands (e.g., PPh₃) to more sterically hindered and electron-rich biaryl phosphine ligands. Ligands such as AntPhos and BI-DIME have shown particular efficacy in couplings involving sterically demanding aryl bromides.
-
-
Base Optimization: The base plays a crucial role not only in the transmetalation step but can also be a source of protic impurities or influence the formation of Pd-H species.
-
Recommendation: Avoid using strong, nucleophilic bases like alkoxides or hydroxides, which can also introduce water into the reaction. Instead, opt for weaker, non-nucleophilic, and anhydrous bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for sterically hindered substrates.
-
-
Solvent and Reagent Purity: Protic solvents (e.g., alcohols) or trace amounts of water in your reaction can act as a hydride source, leading to the formation of the Pd-H intermediate.
-
Recommendation: Use anhydrous and aprotic solvents such as 1,4-dioxane or toluene. Ensure all reagents are of high purity and that your solvents are properly dried and degassed to remove both water and oxygen.
-
-
Temperature Control: Higher reaction temperatures can sometimes favor the hydrodehalogenation pathway, which may have a higher activation energy.
-
Recommendation: Attempt the reaction at a lower temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity.
-
Issue 2: My Buchwald-Hartwig amination of this compound is giving low yields of the desired amine and a significant amount of the hydrodehalogenated byproduct.
Root Cause Analysis:
Similar to the Suzuki-Miyaura coupling, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. The mechanism also involves the formation of a Pd-H species. In the context of amination, β-hydride elimination from the palladium amide intermediate can be a competing pathway, leading to the hydrodehalogenated arene and an imine.
Troubleshooting Steps:
-
Ligand Choice: The ligand's steric and electronic properties are crucial for promoting the desired C-N bond formation.
-
Recommendation: For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands are generally preferred. Consider using ligands like XPhos or t-BuXPhos, which have been shown to be effective in challenging amination reactions.
-
-
Base Selection: Strong bases are typically required for Buchwald-Hartwig aminations. However, the choice of base can still influence the extent of side reactions.
-
Recommendation: While strong bases like sodium tert-butoxide (NaOtBu) are common, consider screening other strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LHMDS). The choice of cation (e.g., Na⁺ vs. Li⁺) can sometimes influence the reaction outcome.
-
-
Solvent System: The polarity and coordinating ability of the solvent can impact the stability of intermediates in the catalytic cycle.
-
Recommendation: Non-polar, aprotic solvents like toluene or 1,4-dioxane are generally good choices for Buchwald-Hartwig aminations.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from various sources in the reaction mixture, including trace water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves. Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, yielding the undesired Ar-H byproduct and regenerating the Pd(0) catalyst.
Q2: How can I detect and quantify the hydrodehalogenated byproduct?
A2: The hydrodehalogenated byproduct can be identified and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The byproduct will have a different Rf value compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for identifying the byproduct by its mass and quantifying its amount relative to the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the hydrodehalogenated product and determine the product-to-byproduct ratio by integrating the respective peaks.
Q3: Are there any alternative cross-coupling reactions that are less prone to hydrodehalogenation for this type of substrate?
A3: While hydrodehalogenation can be a challenge in many palladium-catalyzed reactions, optimizing the conditions as described above is often the most practical approach. For certain transformations, exploring nickel-catalyzed cross-coupling reactions might be a viable alternative, as nickel catalysts can sometimes exhibit different reactivity and selectivity profiles.
Data Presentation
The following tables provide a comparative overview of how different reaction parameters can influence the outcome of cross-coupling reactions with sterically hindered aryl bromides, with a focus on minimizing hydrodehalogenation.
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Ligand | Desired Product Yield (%) | Hydrodehalogenation Byproduct (%) |
| PPh₃ | 83 | 17 |
| PCy₃ | 3 | 97 |
| S-Phos | 58 | 42 |
| AntPhos | 63 | 37 |
| BI-DIME | 31 | 69 |
Data adapted from a study on the coupling of 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid, which serves as a model for sterically demanding couplings.[1]
Table 2: Recommended Reaction Conditions to Minimize Hydrodehalogenation
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily forms the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., AntPhos, XPhos) | Accelerates reductive elimination, outcompeting hydrodehalogenation. |
| Base | Anhydrous K₃PO₄ or Cs₂CO₃ | Weaker, non-nucleophilic bases that minimize side reactions. |
| Solvent | Anhydrous, aprotic (e.g., 1,4-dioxane, toluene) | Avoids protic sources that can lead to Pd-H formation. |
| Temperature | 80-110 °C (start lower and optimize) | Lower temperatures can disfavor the hydrodehalogenation pathway. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Starting Point for Optimization)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., AntPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling pathway and the undesired hydrodehalogenation side reaction.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]
-
The Suzuki Reaction - Myers - Harvard University. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]
Sources
Technical Support Center: Managing Reaction Temperatures for Tert-butyl 2-bromo-5-fluorobenzoate
Welcome to the technical support center for Tert-butyl 2-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing reaction temperatures during the use of this versatile reagent. Our aim is to combine established scientific principles with practical, field-tested insights to ensure the success and safety of your experiments.
Introduction: The Critical Role of Temperature
This compound is a key building block in modern synthetic chemistry, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. The tert-butyl ester group offers steric protection and can be readily removed under acidic conditions, while the bromo- and fluoro-substituents provide handles for a variety of cross-coupling reactions. However, the successful application of this reagent is highly dependent on precise temperature control. Deviations from optimal temperature ranges can lead to reduced yields, increased side product formation, and in some cases, complete reaction failure. This guide will provide a detailed exploration of temperature management in two of the most common applications of this reagent: Grignard reagent formation and Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound at 2-8°C to ensure its long-term stability and prevent degradation.[1][2]
Q2: What are the primary concerns regarding the thermal stability of this compound?
A2: The main concern is the thermal lability of the tert-butyl ester group. At elevated temperatures, tert-butyl esters can undergo elimination to form isobutylene and the corresponding carboxylic acid.[3][4] While specific data for this compound is limited, studies on similar compounds like tert-butyl peroxybenzoate show significant thermal decomposition at temperatures above 100°C.[5][6]
Q3: Can I use this reagent at room temperature for cross-coupling reactions?
A3: Yes, depending on the specific reaction, catalyst system, and coupling partners, Suzuki-Miyaura reactions can be performed at room temperature.[7][8][9] However, for less reactive coupling partners, moderate heating is often necessary to achieve a reasonable reaction rate and yield.
Q4: How does the presence of the fluorine atom affect reaction temperature considerations?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide. In Suzuki couplings, this can facilitate the oxidative addition step. However, it's important to consider that the overall electronic nature of the substrate will dictate the optimal conditions.
Troubleshooting Guide: Grignard Reagent Formation
The formation of a Grignard reagent from this compound is a critical step for its use in various synthetic transformations. However, this reaction is notoriously sensitive to temperature.
Common Issue: Reaction Fails to Initiate
Symptoms:
-
No observable exotherm.
-
Magnesium turnings remain shiny.
-
Addition of an initiator (e.g., iodine) does not lead to a color change or heat generation.
Causality and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Temperature Considerations |
| Passivated Magnesium Surface | A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. | Activation is Key: Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Alternatively, chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is effective. Gentle warming can be applied to initiate the reaction, but be prepared to cool the reaction mixture once the exotherm begins. |
| Presence of Water | Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware or solvent will quench the reaction. | Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Low Reaction Temperature | While high temperatures can be problematic, a temperature that is too low may not provide sufficient activation energy for the reaction to begin. | Gentle Initiation: If the reaction does not start at room temperature, gentle warming with a heat gun or in a warm water bath can be applied. Once the reaction initiates, the exotherm should be controlled by cooling. |
Common Issue: Reaction Mixture Turns Dark or Black
Symptoms:
-
The reaction mixture, which is typically cloudy and greyish, turns dark brown or black.
-
A decrease in the yield of the desired Grignard reagent.
Causality and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Temperature Considerations |
| Overheating | Excessive heat can lead to the decomposition of the Grignard reagent and the formation of side products. | Maintain Low Temperature: The formation of Grignard reagents from functionalized aryl bromides, especially those containing ester groups, is often best performed at low temperatures.[10][11] A study on the formation of functionalized Grignard reagents from aryl bromides demonstrated successful formation at -78°C using highly active magnesium.[10][11] The bulky tert-butyl ester group helps to prevent coordination with the magnesium surface, making low-temperature formation feasible.[10] |
| Wurtz Coupling Side Reaction | The newly formed Grignard reagent can react with the starting aryl bromide in a Wurtz-type coupling reaction to form a biaryl byproduct.[12][13][14][15] This side reaction is more prevalent at higher temperatures. | Slow Addition and Cooling: Add the solution of this compound dropwise to the magnesium suspension while maintaining a low temperature. This keeps the concentration of the aryl bromide low and minimizes the Wurtz coupling side reaction. An ice bath or a cryocooler can be used to maintain the desired temperature. |
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Temperature plays a crucial role in balancing reaction rate, catalyst stability, and side product formation.
Common Issue: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material.
-
Formation of undesired byproducts.
Causality and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Temperature Considerations |
| Insufficient Temperature | The reaction may be too slow at lower temperatures, especially with less reactive boronic acids or esters. | Optimize Temperature: While some Suzuki couplings can proceed at room temperature, many require heating to 80-120°C to achieve a reasonable rate.[16] A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended to find the optimal balance between reaction rate and catalyst stability. |
| Catalyst Decomposition | Palladium catalysts can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity. | Avoid Excessive Heat: Do not exceed the recommended temperature for the specific catalyst and ligand system being used. If palladium black is observed, it is a sign of catalyst decomposition, and the temperature should be lowered. Some studies have shown that elevated temperatures (>100°C) can lead to rapid precipitation of palladium black and a decrease in yield.[17] |
| Suboptimal Ligand/Base Combination for the Temperature | The choice of ligand and base is critical and their effectiveness can be temperature-dependent. | Screening is Essential: For challenging substrates, screening a variety of ligands (e.g., phosphine-based ligands like SPhos or XPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) at different temperatures is often necessary to identify the optimal conditions.[16] |
Common Issue: Formation of Side Products
Symptoms:
-
Presence of impurities in the final product, such as homocoupled boronic acid or dehalogenated starting material.
Causality and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Temperature Considerations |
| Homocoupling of Boronic Acid | This side reaction can be promoted by high temperatures and the presence of oxygen. | Degas Thoroughly and Control Temperature: Ensure the reaction mixture is thoroughly degassed to remove oxygen. Running the reaction at the lowest effective temperature can also help to minimize this side reaction.[16] |
| Hydrolysis of the Tert-butyl Ester | At elevated temperatures, especially in the presence of a strong base and water, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. | Use Anhydrous Conditions and Moderate Temperatures: Whenever possible, use anhydrous solvents and reagents. If aqueous conditions are necessary, consider using a milder base and the lowest effective temperature to minimize ester cleavage. |
| Decarboxylation | At very high temperatures, the resulting carboxylic acid from hydrolysis could potentially undergo decarboxylation. | Strict Temperature Control: Avoid excessively high temperatures (e.g., >140°C) to prevent potential decarboxylation, which is a known reaction for benzoic acids under harsh conditions.[18] |
Experimental Protocols
Protocol 1: Low-Temperature Grignard Reagent Formation
This protocol is designed to minimize side reactions by forming the Grignard reagent at a low temperature.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Argon or Nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of inert gas to activate the magnesium (the iodine will sublime and coat the magnesium).
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Dissolve this compound in anhydrous THF in the dropping funnel.
-
Add the solution of the aryl bromide dropwise to the cooled magnesium suspension over a period of 30-60 minutes.
-
Maintain the temperature at -78°C during the addition.
-
After the addition is complete, allow the reaction to stir at -78°C for an additional hour.
-
The Grignard reagent is now ready for use in the subsequent reaction.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (start with a screen of 80°C, 100°C, and 110°C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
Logical Workflow for Troubleshooting Grignard Initiation
Caption: Decision pathway for optimizing Suzuki coupling temperature.
References
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
-
Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]
-
Whitesides Research Group. (1980). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
- Jawale, D. V., et al. (2015).
- Wang, D., et al. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 5, 107119.
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
-
J&K Scientific LLC. (2025). Wurtz Reaction. Retrieved from [Link]
- RSC Publishing. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides.
-
ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- DOI. (n.d.).
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
- NIH. (n.d.).
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BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Order of reactivity of substrates towards Wurtz reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation. Retrieved from [Link]
- DOI. (n.d.).
- NIH. (n.d.).
- Maximum Academic Press. (2025).
- PubMed. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
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ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]
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- 6. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 7. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 8. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
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- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
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Technical Support Center: Analytical Monitoring of Tert-butyl 2-bromo-5-fluorobenzoate Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving tert-butyl 2-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting advice for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses. Our goal is to empower you with the knowledge to overcome common analytical challenges, ensuring the integrity and accuracy of your experimental data.
This compound is a key building block in synthetic organic chemistry, frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to construct more complex molecular architectures.[1][2] Accurate real-time or at-line monitoring of these reactions is paramount for understanding reaction kinetics, identifying intermediates, and quantifying product formation and impurity profiles.[3] This guide provides a structured approach to method development and troubleshooting for these critical analytical techniques.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs
HPLC is the workhorse for monitoring the progress of many organic reactions due to its versatility and high resolution. However, the unique chemical properties of halogenated and ester-containing compounds like this compound can present specific challenges.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for an HPLC method to monitor a Suzuki coupling reaction of this compound?
A1: A robust starting point is a reversed-phase (RP) method. The hydrophobicity of the tert-butyl group and the aromatic ring makes it well-suited for separation on a C18 column. A gradient elution is recommended to resolve the starting material, the boronic acid or ester, the coupled product, and potential byproducts.
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization of any acidic species. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15-20 min | Ensures elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-35°C | Improves peak shape and reproducibility. |
| Detection | UV at 220 nm or 254 nm | The aromatic ring provides strong UV absorbance. |
Q2: My peaks for this compound are tailing. What are the likely causes and solutions?
A2: Peak tailing for this compound is a common issue and can stem from several factors.[4][5][6]
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte.
-
Solution: Use a high-quality, end-capped C18 column or a column with a polar-embedded phase.[6] Operating the mobile phase at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing these interactions.
-
-
Column Contamination or Void: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort peak shape.[7]
-
Interfering Peak: A co-eluting impurity can manifest as a shoulder or tail on the main peak.
-
Solution: Adjust the mobile phase composition or gradient slope to improve resolution.[5]
-
HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of peak tailing in HPLC analysis.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting & FAQs
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, direct analysis of this compound and its potential acidic byproducts can be challenging without proper sample preparation.
Frequently Asked Questions (FAQs) - GC-MS
Q1: Can I inject a reaction mixture containing this compound directly into the GC-MS?
A1: Direct injection is often problematic. Two main issues can arise:
-
Thermal Lability: While the starting ester is relatively stable, brominated aromatic compounds can be susceptible to thermal degradation at the high temperatures of the GC inlet and column.[8][9][10] This can lead to inaccurate quantification and the appearance of artifact peaks.
-
Hydrolysis and Polarity: If the reaction mixture contains the hydrolyzed product, 2-bromo-5-fluorobenzoic acid, its high polarity and acidity will result in poor peak shape (severe tailing) and potential adsorption onto active sites within the GC system.[11]
Q2: My benzoic acid byproduct is not showing up or has a very broad, tailing peak. How can I fix this?
A2: This is a classic issue with analyzing acidic compounds by GC. The carboxyl group is highly polar and interacts strongly with the stationary phase and any active sites in the system.
-
Derivatization is Key: To analyze the acidic byproduct, you must convert the carboxylic acid into a less polar, more volatile derivative.[12][13] Silylation is a common and effective method.[11]
-
Protocol: Evaporate a sample of your reaction mixture to dryness. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in a suitable solvent (e.g., pyridine or acetonitrile). Heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester. This derivative will be much more amenable to GC analysis.[12]
-
Q3: I am seeing unexpected peaks in my GC-MS chromatogram. What could be their source?
A3: Unexpected peaks can arise from several sources:
-
Thermal Degradation: As mentioned, the high temperatures in the GC inlet can cause degradation of your starting material or product.[10][14] This is particularly a concern for polybrominated compounds.[8]
-
Solution: Try lowering the inlet temperature. Use a pulsed splitless or programmed temperature vaporization (PTV) inlet if available to minimize the time the analyte spends at high temperatures.
-
-
Byproducts of Derivatization: The derivatization process itself can sometimes introduce new peaks from the reagent or its byproducts.[15]
-
Solution: Always run a blank sample containing only the solvent and derivatizing agent to identify these peaks.
-
-
Hydrolysis of the Tert-butyl Ester: The tert-butyl ester group can be labile, especially under acidic or strongly basic conditions, or even on silica gel during purification.[16][17] The resulting 2-bromo-5-fluorobenzoic acid (after derivatization) or isobutylene could be potential unexpected peaks.
GC-MS Sample Preparation and Analysis Workflow
Caption: Recommended parallel workflow for the GC-MS analysis of both volatile esters and acidic byproducts.
Section 3: Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki Reaction
This protocol outlines a general method for monitoring the progress of a Suzuki coupling reaction between this compound and an arylboronic acid.
-
Sample Preparation:
-
At each time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot into 1 mL of a 1:1 mixture of acetonitrile and water in an HPLC vial. This stops the reaction and prepares the sample for injection.
-
Ensure the sample is fully dissolved and filter if necessary.
-
-
HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 5 µL |
| Detection | UV, 254 nm |
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, boronic acid, and product based on retention time (by injecting standards if available).
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine reaction conversion.[18]
-
Protocol 2: GC-MS Analysis with Derivatization
This protocol is designed for the identification of the starting material, product, and the potential acidic byproduct (2-bromo-5-fluorobenzoic acid).
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
GC-MS Method Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Inlet Temp. | 250°C (Splitless mode) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 50-550 amu |
-
Data Interpretation:
-
Analyze the mass spectrum of each peak to confirm the identity of the compounds.
-
The TMS derivative of 2-bromo-5-fluorobenzoic acid will have a characteristic mass spectrum, including a molecular ion and fragments corresponding to the loss of a methyl group.
-
References
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. [Link]
-
Das, B., & Lann, M. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. [Link]
-
Comeau, J. L., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(84), 12699-12702. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 1420068-45-6 | tert-Butyl (2-bromo-5-fluorobenzyl)(ethyl)carbamate. [Link]
-
Reich, T. E., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 140(42), 13819-13829. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzyl alcohol, tert.-butyl ether. [Link]
-
Malig, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(1), 75-84. [Link]
-
ResearchGate. (n.d.). SAM GCMS identification of benzoic acid derivatized compared with the...[Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
PubChem. (n.d.). 2-Bromo-5-tert-butyl-1,3-difluorobenzene. [Link]
-
ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?[Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ResearchGate. (n.d.). GC-MS chromatograms obtained at different reaction time (5–100 min)...[Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
The Italian Association of Chemical Engineering. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
-
Vedejs, E., & Chapman, R. W. (2019, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate. [Link]
-
ResearchGate. (2015, August 6). Investigation of hexabromocyclododecane thermal degradation pathways by gas chromatography/mass spectrometry. [Link]
-
Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
ResearchGate. (2016, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
ResearchGate. (n.d.). Catalytic cycle (left) and reaction monitoring trace (right) of a...[Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
Dumitras, D., et al. (n.d.). Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditi. [Link]
-
Nature. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]
-
SIELC Technologies. (n.d.). Separation of tert-Butyl perbenzoate on Newcrom R1 HPLC column. [Link]
-
J. Chromatogr. A. (2012, October 19). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]
- Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
SIELC Technologies. (n.d.). tert-Butyl perbenzoate. [Link]
-
PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]
-
SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubMed. (n.d.). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. [Link]
Sources
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- 2. web.uvic.ca [web.uvic.ca]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
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- 12. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Work-up procedures for "Tert-butyl 2-bromo-5-fluorobenzoate" reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tert-butyl 2-bromo-5-fluorobenzoate. This guide, prepared by our Senior Application Scientists, provides in-depth, field-proven insights into the work-up and purification procedures for reactions involving this versatile building block. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties I should be aware of?
A1: this compound is typically a colorless to light yellow liquid.[1] Its key feature is the tert-butyl ester, which serves as a protecting group for the carboxylic acid. This group is stable to many reaction conditions but is highly sensitive to acid, a critical factor during reaction work-up.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [2] |
| Molecular Weight | 275.11 g/mol | [2] |
| Appearance | Colorless to light yellow Liquid | [1] |
| Boiling Point | 285.9 ± 25.0 °C (Predicted) | [1] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C, Sealed in dry conditions | [1][3] |
Q2: What are the primary safety concerns when handling this compound?
A2: While a full Safety Data Sheet (SDS) should always be consulted, the primary hazards are related to irritation. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4][6]
Q3: Why is the tert-butyl ester group used, and what is its main vulnerability during work-up?
A3: The tert-butyl ester is a common protecting group for carboxylic acids. Its steric bulk prevents it from being easily hydrolyzed by bases or attacked by many nucleophiles, making it robust during various synthetic transformations like cross-coupling reactions.
However, its primary vulnerability is high sensitivity to acid . The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation. This can occur even in mildly acidic conditions (pH < 7), leading to the unintended deprotection of your product to the corresponding carboxylic acid (2-bromo-5-fluorobenzoic acid).[7] This is the single most important factor to control during the work-up procedure.
Troubleshooting Guide: General Aqueous Work-up Procedures
A successful work-up hinges on efficiently separating the desired product from unreacted starting materials, catalysts, and byproducts while preserving the acid-sensitive tert-butyl ester.
Issue 1: Accidental Hydrolysis of the Tert-butyl Ester
-
Symptom: You observe a significant amount of 2-bromo-5-fluorobenzoic acid in your crude product NMR or TLC, leading to a low yield of the desired ester.
-
Root Cause: The reaction mixture or aqueous wash solutions were acidic. This can be caused by acidic reagents/byproducts from the reaction itself or from using an acidic quenching agent (e.g., NH₄Cl, dilute HCl).[7]
-
Self-Validating Solution: The Neutral/Mildly Basic Work-up Protocol
This protocol is designed to maintain a pH between 7 and 9 throughout the extraction process, safeguarding the tert-butyl ester.[7]
Step-by-Step Protocol:
-
Cool the Reaction: Ensure the reaction mixture is cooled to room temperature before starting the work-up.
-
Quench with Bicarbonate: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. Add in portions until gas evolution (CO₂) ceases. This neutralizes any residual acid.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the product into the organic layer.
-
Wash with Bicarbonate: Wash the separated organic layer again with saturated aqueous NaHCO₃ to ensure complete removal of acids.[8]
-
Wash with Water: Wash the organic layer with deionized water to remove residual bicarbonate.
-
Wash with Brine: Perform a final wash with saturated aqueous NaCl (brine). This helps to break up minor emulsions and removes the bulk of dissolved water from the organic solvent.[9]
-
Drying: Dry the organic layer over a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[10]
-
Caption: Workflow for a work-up protective of acid-sensitive esters.
Troubleshooting Guide: Suzuki-Miyaura Coupling Work-up
Suzuki-Miyaura coupling is a common application for this compound.[11] The work-up requires removing not only starting materials but also the palladium catalyst and boronic acid-derived impurities.
-
Symptom: The crude product is a dark, oily solid. The NMR is complex, showing broad signals from phosphine ligands and impurities from boronic acid homo-coupling.
-
Root Cause: Palladium catalysts (often black solids) and boronic acid byproducts are not adequately removed by a simple aqueous extraction.
-
Self-Validating Solution: The Suzuki-Specific Work-up Protocol
This procedure incorporates a filtration step to remove the catalyst and specific washes to handle common byproducts.
Step-by-Step Protocol:
-
Cool and Dilute: After the reaction is complete, cool it to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Celite Filtration: Filter the entire mixture through a pad of Celite®. This is a critical step to remove the heterogeneous palladium catalyst (e.g., Pd/C) or precipitated palladium black from homogeneous catalysts.[12] Wash the Celite pad thoroughly with the same organic solvent to ensure all product is collected.
-
Aqueous Wash Sequence: Transfer the filtrate to a separatory funnel and proceed with the neutral/mildly basic wash sequence described in the general work-up guide (NaHCO₃ wash, followed by water and brine).[9][12] This will remove the base (e.g., K₂CO₃, K₃PO₄) and any excess boronic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: The resulting crude product should be significantly cleaner and ready for purification by column chromatography.
-
Caption: Decision tree for troubleshooting a Suzuki coupling work-up.
Purification by Column Chromatography
Column chromatography is the standard method for purifying the final product.
-
Challenge: Selecting an appropriate solvent system (eluent).
-
Solution: this compound and its typical cross-coupling products are relatively non-polar. A common and effective eluent system is a gradient of ethyl acetate in hexanes.
Protocol for Developing a Solvent System:
-
TLC Analysis: Spot your crude product on a TLC plate.
-
Test Solvents: Develop the TLC plate in solvent systems with varying polarity. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the ethyl acetate concentration.
-
Optimal Rƒ: Aim for a solvent system that gives your desired product an Rƒ (retention factor) value of approximately 0.25-0.35. This generally provides the best separation on a column.
-
Column Elution: A typical purification for this compound uses a low percentage of ethyl acetate in hexanes. For example, a literature procedure for the synthesis of this compound specifies a hexane/ethyl acetate ratio of 25:1 for column chromatography.[1]
-
References
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
-
Supporting Information. (n.d.). 2 - Supporting Information. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate. [Link]
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Validation & Comparative
"Tert-butyl 2-bromo-5-fluorobenzoate" vs. methyl 2-bromo-5-fluorobenzoate in synthesis
An In-Depth Comparative Guide for Synthetic Chemists: Tert-butyl 2-bromo-5-fluorobenzoate vs. Methyl 2-bromo-5-fluorobenzoate
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the versatile scaffolds available, substituted halobenzoates serve as critical intermediates for constructing complex molecular architectures via cross-coupling reactions. This guide provides an in-depth, data-driven comparison of two closely related yet functionally distinct reagents: This compound and methyl 2-bromo-5-fluorobenzoate .
Our analysis moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and reactivity. We will examine how the choice of the ester protecting group—the sterically demanding tert-butyl group versus the compact methyl group—profoundly influences performance in key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings, and dictates the strategy for final deprotection.
The fundamental difference between the two molecules lies in the spatial footprint of the ester group. The tert-butyl group, with its three methyl substituents branching from a quaternary carbon, creates a significantly larger and more rigid steric shield compared to the simple methyl group.[1][2] This steric hindrance, positioned ortho to the reactive carbon-bromine bond, is a critical factor influencing the kinetics and outcomes of catalytic cross-coupling reactions.
Sources
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Tert-butyl 2-bromo-5-fluorobenzoate
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable precision and versatility. This guide provides an in-depth comparison of common palladium catalysts for the cross-coupling of tert-butyl 2-bromo-5-fluorobenzoate, a sterically hindered and electronically modified aryl halide frequently encountered in the synthesis of pharmaceutical intermediates.
The strategic placement of a bulky tert-butyl ester and an electron-withdrawing fluorine atom on the aromatic ring presents unique challenges to the catalytic cycle. This guide will delve into the performance of various palladium catalyst systems, offering supporting experimental data and mechanistic insights to inform your selection of the optimal catalyst for your synthetic endeavors.
The Challenge: Steric Hindrance and Electronic Effects
The structure of this compound introduces two key factors that significantly influence the efficiency of palladium-catalyzed cross-coupling reactions:
-
Steric Hindrance: The bulky tert-butyl ester group ortho to the bromine atom creates significant steric congestion around the reaction center. This can impede the oxidative addition of the aryl bromide to the palladium(0) catalyst, a crucial and often rate-limiting step in the catalytic cycle.
-
Electronic Effects: The electron-withdrawing fluorine atom at the 5-position influences the electron density of the aromatic ring, which can also affect the rate of oxidative addition.
Overcoming these challenges necessitates the careful selection of a palladium catalyst system, particularly the supporting ligand, which plays a pivotal role in modulating the catalyst's reactivity and stability.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor and, more critically, the phosphine ligand is paramount for achieving high yields and reaction efficiency. Below is a comparative analysis of commonly employed palladium catalyst systems for both Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions with substrates analogous to this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. For a sterically hindered substrate like this compound, the use of bulky, electron-rich phosphine ligands is essential to promote efficient catalysis.
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Water | 90 | 12-24 | Moderate | [1] |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 8-16 | Good | [1] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 4 | High | [2] |
| Pd₂(dba)₃ / XPhos | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | Excellent | [2] |
Note: Yields are based on reactions with structurally similar, sterically hindered aryl bromides and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and coupling partner.
Insights from the Data:
Traditional catalysts like Pd(PPh₃)₄ often struggle with sterically demanding substrates, leading to moderate yields and longer reaction times. The use of more sophisticated Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, dramatically improves reaction efficiency. These ligands create a more sterically accessible and electron-rich palladium center, facilitating the challenging oxidative addition step.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. Similar to Suzuki-Miyaura coupling, the success of this transformation with hindered substrates hinges on the choice of ligand.
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 100 | 16 | Moderate | [3] |
| Pd(OAc)₂ / P(o-tolyl)₃ | Aniline | NaOtBu | Toluene | 100 | 12 | Moderate-Good | [4] |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | High | [3] |
| Pd(OAc)₂ / BrettPhos | Primary & Secondary Amines | NaOtBu | Toluene | 100 | 4 | Excellent | [5] |
Note: Yields are based on reactions with structurally similar, sterically hindered aryl bromides and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and amine coupling partner.
Insights from the Data:
First and second-generation phosphine ligands like P(o-tolyl)₃ and BINAP can be effective but may require higher catalyst loadings and longer reaction times for challenging substrates. The development of highly specialized biarylphosphine ligands, such as RuPhos and BrettPhos, has revolutionized the Buchwald-Hartwig amination of sterically hindered aryl halides. These ligands promote rapid catalysis and provide excellent yields under milder conditions.
Mechanistic Considerations: The Role of the Ligand
The superior performance of catalyst systems employing bulky, electron-rich phosphine ligands can be attributed to their influence on the key steps of the catalytic cycle.
Caption: Comparison of catalytic cycles with traditional vs. bulky ligands.
Bulky, electron-rich ligands like SPhos and RuPhos promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition. The steric bulk of these ligands also facilitates the final reductive elimination step, leading to faster product formation and catalyst turnover.
Experimental Protocols
The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
Add Pd₂(dba)₃ and XPhos to the flask.
-
Add anhydrous dioxane via syringe.
-
Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, NaOtBu, Pd(OAc)₂, and BrettPhos.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Degas the reaction mixture by purging with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The successful cross-coupling of the sterically and electronically challenging substrate, this compound, is highly dependent on the judicious selection of the palladium catalyst system. While traditional catalysts can provide moderate success, the use of modern, bulky, and electron-rich biarylphosphine ligands, such as XPhos for Suzuki-Miyaura couplings and BrettPhos for Buchwald-Hartwig aminations, is critical for achieving high yields and efficient reaction times. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and accelerate their synthetic campaigns.
References
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Affouard, C., Crockett, R. D., Diker, K., Farrell, R. P., Gorins, G., Huckins, J. R., & Caille, S. (2015). Development of a multi-kilogram-scale synthetic route to the drug candidate AMG 925 to treat acute myelogenous leukemia. Organic Process Research & Development, 19(4), 476-485. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A multiligand based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
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Fors, B. P. (2011). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Massachusetts Institute of Technology. [Link]
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Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]
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Purdue University Graduate School. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
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Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. [Link]
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Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Verma, A. K., Singh, J., & Kumar, S. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17838. [Link]
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"Tert-butyl 2-bromo-5-fluorobenzoate" reactivity compared to other bromoaromatics
An In-Depth Technical Guide to the Reactivity of tert-Butyl 2-Bromo-5-Fluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Bromoaromatics
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, substituted bromoaromatic compounds are indispensable building blocks. Their prevalence stems from their optimal balance of reactivity and stability, making them ideal substrates for palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary C-C, C-N, and C-O bond formation. This guide focuses on a specific, highly functionalized reagent: this compound. We will provide an in-depth comparison of its reactivity profile against other bromoaromatics, supported by mechanistic principles and experimental data, to offer researchers and drug development professionals a clear guide to its application.
The reactivity of an aryl bromide in these catalytic cycles is not absolute; it is finely tuned by the electronic and steric nature of the other substituents on the aromatic ring. In this compound, we find a compelling interplay of three key features:
-
The Bromo Group: The primary reactive site for palladium insertion.
-
The orthotert-Butoxycarbonyl Group: A sterically demanding, electron-withdrawing substituent.
-
The para Fluoro Group: A strongly electronegative atom that offers both inductive and resonance effects, while also providing a site for potential secondary functionalization.
Understanding how these elements collectively influence the molecule's behavior in pivotal reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is crucial for efficient and successful synthetic planning.
Pillar 1: The Theoretical Framework of Reactivity
The rate and success of most palladium-catalyzed cross-coupling reactions are dictated by the initial, often rate-determining, step: the oxidative addition of the aryl bromide to a palladium(0) complex.[1][2] This step involves the cleavage of the C-Br bond and the formation of an organopalladium(II) intermediate. The facility of this process is governed by several factors.
Carbon-Halogen Bond Strength
The fundamental principle governing aryl halide reactivity is bond dissociation energy. The generally accepted order of reactivity is a direct consequence of the C-X bond strength: C-I > C-Br > C-Cl >> C-F.[3] The C-Br bond represents a "sweet spot," being sufficiently labile to react under relatively mild conditions while offering greater stability and lower cost compared to aryl iodides. The C-F bond, in contrast, is exceptionally strong and typically remains inert under standard cross-coupling conditions, allowing for selective reaction at the C-Br position in polyhalogenated substrates.[3]
Electronic Effects of Substituents
Substituents on the aromatic ring significantly modulate the electron density at the ipso-carbon (the carbon attached to the bromine), thereby influencing its susceptibility to oxidative addition.[4][5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COOR) decrease the electron density on the aromatic ring. This makes the ipso-carbon more electrophilic and accelerates the rate of oxidative addition.[6]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) increase the electron density on the ring, making the C-Br bond less polarized and slowing the rate of oxidative addition.
Steric Effects of Substituents
The size and position of substituents, particularly those ortho to the bromine, can dramatically influence reactivity.[7][8] Bulky ortho groups can physically impede the approach of the palladium catalyst to the C-Br bond, thereby slowing or even preventing oxidative addition. This steric hindrance often necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst to promote the formation of a highly reactive, monoligated Pd(0) species.[9][10]
Pillar 2: Deconstructing the Reactivity of this compound
By applying the principles above, we can predict the reactivity of this compound:
-
The para-Fluoro Group: Fluorine is strongly electron-withdrawing through its inductive effect, which deactivates the ring towards electrophilic substitution but activates it towards oxidative addition by lowering the electron density of the pi-system.[11][12]
-
The ortho-tert-Butoxycarbonyl Group: This group presents a classic dichotomy:
-
Electronic Activation: As a carbonyl, it is an EWG, which electronically activates the C-Br bond for oxidative addition.
-
Steric Hindrance: The bulky tert-butyl moiety presents a significant steric barrier adjacent to the reaction site.[13]
-
Overall Reactivity Profile: The reactivity of this compound is a product of competing effects. The electronic activation from both the fluoro and ester groups is counteracted by the severe steric hindrance from the ortho-tert-butyl group. Consequently, this substrate is expected to be more challenging to couple than unhindered, electron-poor bromoaromatics (e.g., 4-bromobenzonitrile) but more reactive than sterically hindered, electron-rich substrates (e.g., 2-bromomesitylene). Successful coupling will heavily rely on the judicious choice of a catalyst system designed to overcome steric challenges.
Caption: Experimental workflow for a typical Suzuki coupling.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times. Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Causality Note: Using a pre-catalyst and a bulky phosphine ligand is crucial for generating the active Pd(0)L species needed to overcome the steric hindrance of the substrate.
-
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: The flask is sealed and the mixture is stirred vigorously while being heated in an oil bath at 100 °C. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed sequentially with water (10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the desired biaryl product.
Conclusion
This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is defined by a push-pull of strong electronic activation from its fluoro and ester substituents and significant steric hindrance from the ortho-tert-butyl group. This duality necessitates the use of modern, highly active catalyst systems, particularly those featuring bulky, electron-rich phosphine ligands. While Suzuki-Miyaura and Buchwald-Hartwig reactions can be achieved with good yields under optimized conditions, Sonogashira couplings are likely to be more problematic. This guide provides the foundational understanding and practical starting points for researchers to successfully incorporate this versatile building block into their synthetic programs.
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2679–2690.
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Viciu, M. S., & Nolan, S. P. (2005). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
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BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem Technical Guides.
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Maseras, F., & Bickelhaupt, F. M. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
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Arnold, W. A., & Roberts, A. L. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1166-1178.
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O'Brien, A. G., & Vetticatt, M. J. (2014). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 53(44), 11849-11852.
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Fair, C. D., West, O. M., & Arnold, W. A. (2020). Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. Morressier.
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex.
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Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809.
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Chemistry LibreTexts. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.
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Hartwig, J. F., & Cook, A. M. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. ACS Catalysis, 2(8), 1644–1652.
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Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
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BenchChem. (n.d.). (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.
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Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
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BenchChem. (2025). Benchmarking 5-Bromo-3-chloro-2-fluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. BenchChem Technical Guides.
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Chemistry LibreTexts. (2024). Sonogashira Coupling.
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
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Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719-7722.
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Daugulis, O., et al. (2011). Reactivity of 3-Substituted Fluorobenzenes in Palladium-Catalyzed Direct Arylations with Aryl Bromides. ResearchGate.
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Daugulis, O., et al. (2011). Reactivity of 3‐Substituted Fluorobenzenes in Palladium‐ Catalysed Direct Arylations with Aryl Bromides. European Journal of Organic Chemistry, 2011(22), 4143-4146.
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Sigman, M. S., & Vetticatt, M. J. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 143(4), 2007-2016.
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Molander, G. A., & Wisniewski, S. R. (2017). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. Journal of the American Chemical Society, 139(42), 14972-14975.
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Ellman, J. A., & Storgaard, M. (2009). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 86, 324.
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Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066-18077.
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BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
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Chatani, N., et al. (2015). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 11, 1642-1647.
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
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ChemScene. (n.d.). Tert-butyl 5-bromo-2-fluorobenzoate.
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Morken, J. P., & Schmidt, J. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(39), 13649-13652.
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Leonori, D., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
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Sarlah, D., & Eastgate, M. D. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-5.
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TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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A Comparative Guide for Researchers: Suzuki vs. Stille Coupling for the Functionalization of Tert-butyl 2-bromo-5-fluorobenzoate
In the landscape of modern drug discovery and development, the efficient and reliable construction of carbon-carbon (C-C) bonds is a cornerstone of synthesizing complex molecular architectures. Among the powerful tools available to medicinal chemists, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are paramount. This guide provides an in-depth, objective comparison of these two indispensable reactions for the functionalization of a key building block: tert-butyl 2-bromo-5-fluorobenzoate. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and field-proven data necessary to make informed decisions in their synthetic strategies.
The choice between Suzuki and Stille coupling is not merely a matter of preference but is dictated by a nuanced interplay of factors including substrate scope, functional group tolerance, reaction kinetics, and practical considerations such as reagent toxicity and scalability.[1] Both reactions share a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, yet the crucial difference lies in the nature of the organometallic reagent—organoboron compounds in Suzuki coupling versus organotin compounds in the Stille reaction.[1][2][3]
The Suzuki-Miyaura Coupling: A Green Chemistry Favorite
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely utilized C-C bond-forming reactions in both academic and industrial settings.[4][5] Its popularity stems from the use of organoboron reagents, which are generally stable, commercially available, and exhibit low toxicity, aligning with the principles of green chemistry.[5][6]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex.[2][7] This is followed by transmetalation with an organoboron species, which is activated by a base.[8] The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages for Functionalizing this compound
-
Low Toxicity: Boronic acids and their esters are significantly less toxic than the organotin reagents used in Stille couplings, a critical consideration in pharmaceutical development where residual metal and reagent contamination is strictly regulated.[5][9]
-
Mild Reaction Conditions: Suzuki couplings are often performed under mild conditions, which is beneficial for preserving the tert-butyl ester group in our substrate, which can be sensitive to harsh basic or acidic conditions.[6]
-
Commercial Availability: A vast array of boronic acids and esters are commercially available, facilitating rapid screening of coupling partners for structure-activity relationship (SAR) studies.[5]
-
"Green" Solvents: The reaction can often be conducted in aqueous or biphasic solvent systems, reducing the reliance on volatile organic compounds (VOCs).[5][10]
Potential Challenges
-
Base Sensitivity: The requirement for a base can be a drawback for substrates with base-labile functional groups.[8][9] While our tert-butyl ester is relatively robust, prolonged reaction times at elevated temperatures with strong bases could lead to hydrolysis.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the organoboron reagent by water or other protic species, which can reduce the yield of the desired product.[10]
-
Steric Hindrance: The bromine atom in this compound is ortho to the bulky tert-butyl ester group, which can pose a steric challenge for the oxidative addition step and may require more reactive catalysts or harsher conditions.
The Stille Coupling: Robust and Versatile
Developed by John K. Stille, this coupling reaction utilizes organostannanes as the nucleophilic partner.[3][11] Despite the toxicity concerns associated with organotin compounds, the Stille coupling remains a powerful tool, particularly for complex syntheses where other methods may fail.[12][13]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][14] A key difference is that the transmetalation step does not typically require a base, which can be a significant advantage for base-sensitive substrates.[15]
Caption: Catalytic cycle of the Stille coupling.
Advantages for Functionalizing this compound
-
Excellent Functional Group Tolerance: The Stille reaction is renowned for its compatibility with a wide range of functional groups, including esters, ketones, aldehydes, and nitro groups, due to its neutral or near-neutral reaction conditions.[14][16][17] This is a significant advantage when working with complex molecules.
-
Stability of Reagents: Organostannanes are generally stable to air and moisture, making them easy to handle and store.[3][12]
-
No Base Required: The absence of a strong base minimizes the risk of side reactions such as ester hydrolysis, which is a key consideration for our substrate.
-
Effectiveness with Sterically Hindered Substrates: Stille couplings can be effective for sterically demanding substrates where Suzuki couplings may be sluggish.[18]
Potential Challenges
-
Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[3][12][19][20][21] This necessitates careful handling and rigorous purification to remove tin residues from the final product, which can be challenging and costly, especially on a larger scale.[9][19]
-
Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin-containing byproducts that must be separated from the desired product.[9]
-
Slower Reaction Rates: In some cases, Stille couplings can be slower than their Suzuki counterparts.
Head-to-Head Comparison: Performance Data
To provide a clear, data-driven comparison, the following table summarizes typical reaction parameters and outcomes for the functionalization of a generic aryl bromide with structural similarities to this compound.
| Parameter | Suzuki Coupling | Stille Coupling |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd |
| Temperature | Room Temp. to 100 °C | 50-120 °C |
| Reaction Time | 2-24 hours | 4-48 hours |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Not typically required |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Toluene, Dioxane, DMF |
| Yields (Typical) | 70-95% | 65-90% |
| Toxicity of Reagent | Low | High |
| Byproduct Removal | Generally straightforward | Can be challenging |
Experimental Protocols
Representative Suzuki Coupling Protocol
Caption: General workflow for a Suzuki coupling reaction.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Representative Stille Coupling Protocol
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Maximizing Synthetic Yield: A Comparative Guide to Ligand Efficiency for Tert-butyl 2-bromo-5-fluorobenzoate Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic building blocks is paramount. Tert-butyl 2-bromo-5-fluorobenzoate stands out as a valuable scaffold, featuring an electron-deficient aromatic ring ripe for modification via palladium-catalyzed cross-coupling reactions. The success of these transformations, however, is not solely dependent on the palladium source; it is intricately governed by the choice of ancillary ligand. This guide provides an in-depth evaluation of commonly employed ligand classes for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, offering field-proven insights and actionable experimental protocols.
The Decisive Role of the Ligand: More Than Just a Spectator
Palladium-catalyzed cross-coupling reactions are cornerstones of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1] The ligand, a molecule that coordinates to the palladium center, is crucial for stabilizing the catalytically active Pd(0) species and modulating its reactivity.[2] Its steric and electronic properties directly influence the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For an electron-deficient and sterically hindered substrate like this compound, the ligand's role is even more pronounced, often dictating the feasibility and efficiency of the reaction.
This guide will focus on two of the most powerful classes of ligands in the synthetic chemist's arsenal: the bulky biaryl phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs).
Comparative Analysis of Ligand Performance
The following sections provide a comparative overview of selected Buchwald ligands and NHCs in the context of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. The presented data is representative of typical outcomes for these types of transformations.
Table 1: Ligand Efficiency in the Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Characteristics |
| SPhos | 1-2 | 80-100 | 2-6 | >95 | Highly active for a broad range of substrates. |
| XPhos | 1-2 | 80-100 | 2-6 | >95 | Very bulky, excellent for sterically hindered substrates.[4] |
| RuPhos | 1-2 | 80-100 | 4-12 | 90-95 | Electron-rich, good for challenging couplings. |
| IPr (NHC) | 1-2 | 100-120 | 6-18 | 85-90 | Strong σ-donor, forms very stable catalysts.[5] |
| IMes (NHC) | 1-2 | 100-120 | 8-24 | 80-85 | Less sterically hindered than IPr. |
Table 2: Ligand Efficiency in the Buchwald-Hartwig Amination of this compound with Morpholine
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Characteristics |
| SPhos | 1-2 | 90-110 | 4-12 | 90-95 | Excellent general ligand for C-N coupling. |
| XPhos | 1-2 | 90-110 | 4-12 | >95 | Superior for sterically demanding aryl bromides and amines.[4] |
| RuPhos | 1-2 | 90-110 | 6-18 | 85-90 | Effective, but may require longer reaction times. |
| IPr (NHC) | 1-2 | 100-120 | 12-24 | 80-85 | High thermal stability, good for challenging substrates. |
| IMes (NHC) | 1-2 | 100-120 | 18-24 | 75-80 | Generally less active than IPr for this transformation. |
Mechanistic Insights: The "Why" Behind Ligand Performance
The divergent performance of these ligands can be traced back to their influence on the palladium-catalyzed catalytic cycles.
Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond.[6]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Bulky, electron-rich phosphine ligands like SPhos and XPhos accelerate both the oxidative addition and the reductive elimination steps. The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the final reductive elimination step.
Buchwald-Hartwig Amination
Similarly, in the Buchwald-Hartwig amination, the ligand plays a critical role in the formation of the C-N bond.[7]
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
N-heterocyclic carbenes are strong σ-donors, which form very stable palladium complexes.[5] This stability can be advantageous, preventing catalyst decomposition at high temperatures. However, the strong Pd-C bond can sometimes slow down the rate of reductive elimination compared to the more fluxional phosphine ligands. For the electron-deficient this compound, the highly electron-donating nature of ligands like XPhos and SPhos appears to provide the optimal balance of reactivity and stability.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
General Experimental Workflow
Caption: A Generalized Workflow for a Cross-Coupling Reaction.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 v/v)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the toluene/H₂O solvent mixture and degas the solution for 15-20 minutes.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed toluene.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add dry, degassed toluene, followed by the morpholine.
-
Heat the reaction to 100 °C and monitor its progress.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
-
Conclusion and Recommendations
For the functionalization of this compound, the choice of ligand is a critical parameter for achieving high efficiency. The experimental evidence and mechanistic understanding strongly suggest that bulky, electron-rich biaryl phosphine ligands, particularly SPhos and XPhos , are the premier choice for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These ligands consistently provide high yields in shorter reaction times under relatively mild conditions.
While N-heterocyclic carbene ligands are undoubtedly powerful tools in the synthetic chemist's arsenal, for this specific substrate, they may require higher temperatures and longer reaction times to achieve comparable results. However, their high thermal stability could be an advantage in particularly challenging or high-temperature applications.
Ultimately, the optimal ligand choice will depend on the specific coupling partners and the desired reaction outcome. This guide serves as a robust starting point for researchers and drug development professionals to make informed decisions, streamline their synthetic efforts, and ultimately accelerate their research endeavors.
References
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. Organic Letters. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available from: [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available from: [Link]
-
Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. Available from: [Link]
-
The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available from: [Link]
-
Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]
-
Cross-coupling of Aryl Sulfides Powered by N-Heterocyclic Carbene Ligands. ResearchGate. Available from: [Link]
-
Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. National Institutes of Health. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. ResearchGate. Available from: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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Cost-benefit analysis of using "Tert-butyl 2-bromo-5-fluorobenzoate" in synthesis
An In-Depth Technical Guide
Cost-Benefit Analysis of Using Tert-butyl 2-bromo-5-fluorobenzoate in Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Among the vast array of fluorinated building blocks, substituted fluorobenzoic acids are particularly valuable. This guide provides a detailed cost-benefit analysis of a specific, highly versatile reagent: This compound . We will delve into the causality behind its use, compare it objectively with viable alternatives, and provide the experimental data necessary for you, the researcher, to make informed decisions in your synthetic campaigns.
The Strategic Value of this compound
This compound is more than just a simple starting material; it is a carefully designed intermediate that offers solutions to several common synthetic challenges. Its structure features three key components, each with a distinct purpose:
-
The Aryl Bromide: This is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] The carbon-bromine bond is selectively activated over carbon-fluorine or carbon-chlorine bonds, allowing for precise and predictable bond formation.[5][6]
-
The Ortho-Fluorine Atom: The fluorine at the 5-position significantly influences the electronic nature of the aromatic ring. This modification can enhance the biological activity and pharmacokinetic properties (like pKa and lipophilicity) of the final target molecule.[3]
-
The Tert-butyl Ester: This bulky group serves as a robust protecting group for the carboxylic acid. Its primary function is to prevent the acidic proton of the carboxyl group from interfering with organometallic reagents or the basic conditions often employed in cross-coupling reactions. Furthermore, the tert-butyl group can confer increased metabolic stability compared to simpler alkyl esters, a desirable trait in drug discovery.[7]
The principal advantage of this reagent lies in its ability to participate in late-stage functionalization of complex molecules where functional group tolerance is paramount. The investment in a protecting group strategy at an early stage can prevent costly failures and low yields in subsequent, more complex steps.
Comparative Analysis: The Alternatives
The decision to use this compound should be weighed against simpler, often cheaper, alternatives. The choice depends entirely on the context of the overall synthetic route.
Alternative 1: 2-Bromo-5-fluorobenzoic Acid (The Free Acid)
-
Analysis: This is the most direct and cost-effective starting material.[8] It eliminates the need for protection and deprotection steps. However, the free carboxylic acid is incompatible with many standard cross-coupling conditions. It can protonate the base, coordinate to the metal catalyst, or react with organometallic coupling partners, leading to significantly reduced yields or complete reaction failure. Its use is generally restricted to syntheses where the carboxylic acid is the final desired functionality and the coupling conditions are specifically optimized to tolerate it.
Alternative 2: Methyl or Ethyl 2-bromo-5-fluorobenzoate
-
Analysis: Simple alkyl esters are easily prepared and offer a moderate level of protection.[9] They are less expensive than their tert-butyl counterpart. The primary drawback is their susceptibility to hydrolysis. The basic conditions (e.g., K₂CO₃, K₃PO₄) common to many Suzuki and Buchwald-Hartwig reactions can readily cleave methyl or ethyl esters, especially at elevated temperatures, leading to a mixture of products and complicating purification.[3][10]
Decision Workflow for Reagent Selection
The following workflow illustrates the logical process for selecting the appropriate building block.
Caption: Decision tree for selecting the optimal 2-bromo-5-fluorobenzoic acid derivative.
Quantitative Cost-Benefit Analysis
To provide a clear comparison, the following table summarizes key metrics for each alternative. Costs are estimated based on typical catalog prices from major suppliers and may vary. "Process Steps" includes esterification and deprotection where applicable.
| Feature | This compound | Methyl 2-bromo-5-fluorobenzoate | 2-Bromo-5-fluorobenzoic Acid |
| Relative Reagent Cost | High | Medium | Low |
| Process Steps (Typical) | 3 (Esterification, Coupling, Deprotection) | 3 (Esterification, Coupling, Saponification) | 1 (Coupling) |
| Functional Group Tolerance | Excellent | Moderate | Poor |
| Typical Coupling Yield | High (>85%) | Variable (50-85%), risk of hydrolysis | Low to Moderate (<60%), highly condition-dependent |
| Deprotection Conditions | Acidic (TFA, HCl) | Basic (LiOH, NaOH) or Acidic | N/A |
| Ideal Use Case | Complex, late-stage synthesis; sensitive functional groups present | Simpler targets; cost-sensitive projects | Direct synthesis of the carboxylic acid target |
Experimental Protocols & Data
The trustworthiness of any reagent is validated by robust and reproducible experimental protocols.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a typical Suzuki-Miyaura reaction for the synthesis of a biaryl compound, a common application for this reagent.[3][10][11]
-
Objective: To synthesize Tert-butyl 2-(4-methoxyphenyl)-5-fluorobenzoate.
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equiv)
-
Toluene and Water (10:1 v/v, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, add the Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture to the flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle Visualization
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Fluorobenzoic Acid Series. Sparrow Chemical.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Benchchem.
- Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications (RSC Publishing).
- Metabolically Stable tert-Butyl Replacement. PMC - NIH.
- What is 2-Bromo-5-fluorobenzoic acid and how is it synthesized?. FAQ - Guidechem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
- tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774. PubChem.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.
- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing).
- 2-Bromo-5-fluorobenzoic Acid | CAS 394-28-5. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- 2-Bromo-5-fluorobenzoic acid 96 394-28-5. Sigma-Aldrich.
- Tert-butyl 5-bromo-2-fluorobenzoate. ChemScene.
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- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Reactions of Tert-butyl 2-bromo-5-fluorobenzoate: Yields and Mechanistic Insights
For researchers, medicinal chemists, and professionals in drug development, the strategic and efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides an in-depth comparative analysis of three of the most powerful cross-coupling methodologies—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to the functionalization of tert-butyl 2-bromo-5-fluorobenzoate.
This particular substrate presents a unique combination of electronic and steric challenges. The electron-withdrawing nature of the fluoro and carboxylate groups can influence the reactivity of the C-Br bond, while the bulky tert-butyl ester group ortho to the bromine atom introduces significant steric hindrance. Understanding how these factors impact reaction efficiency and yield across different coupling paradigms is crucial for making informed decisions in a synthetic campaign.
Comparative Yield Analysis
While a direct head-to-head comparison of all three reaction types on this compound under identical conditions is not extensively documented in a single study, we can synthesize data from the literature on this substrate and structurally analogous systems to provide a predictive framework for expected yields. The following table summarizes representative yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering a glimpse into the potential efficacy of each method.
| Coupling Reaction | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Notes |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 80-100 | ~85-95 | High yields are achievable with appropriate ligand choice to overcome steric hindrance.[1][2] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT - 50 | ~90-97 | Generally very efficient, even at room temperature with bulky phosphine ligands.[3][4] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 80-110 | ~70-90 | Yields are highly dependent on the nature of the amine and the specific ligand-catalyst combination.[5][6][7] |
Mechanistic Considerations and Experimental Causality
The observed differences in yields can be rationalized by considering the distinct mechanisms of each reaction and the specific challenges posed by this compound.
The Suzuki-Miyaura Coupling: Navigating Steric Hindrance
The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond, is a robust and widely used transformation.[2] However, the steric bulk of the orthotert-butyl ester group in our substrate can impede the oxidative addition of the palladium(0) catalyst to the C-Br bond and the subsequent reductive elimination. The choice of a bulky, electron-rich phosphine ligand, such as those in the CataCXium A palladacycle, can be critical in promoting the reaction by stabilizing the palladium center and facilitating the challenging reductive elimination step, often leading to excellent yields.[1]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling: A Highly Efficient Path to Alkynes
The Sonogashira reaction provides a powerful means of forming C(sp²)-C(sp) bonds. This reaction is often highly efficient for aryl bromides and can proceed under mild conditions, sometimes even at room temperature.[3][4] The use of a copper(I) co-catalyst is common, although copper-free conditions have also been developed. For a substrate like this compound, the Sonogashira coupling is expected to proceed with high yield due to the generally high reactivity of the palladium-alkynyl intermediate. The steric hindrance from the tert-butyl ester is less of a barrier in this linear coupling arrangement compared to the formation of a biaryl system.
Diagram 2: Catalytic Cycle of the Sonogashira Reaction
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
The Buchwald-Hartwig Amination: The Importance of Ligand Selection
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds.[5] The success of this reaction with this compound is highly contingent on the choice of the phosphine ligand. Bulky, electron-rich ligands such as XPhos are often necessary to facilitate the reductive elimination of the desired arylamine product from the palladium center. The nature of the amine coupling partner also plays a significant role; less hindered secondary amines generally provide higher yields than bulky primary or secondary amines.
Experimental Protocols
The following are representative, detailed protocols for each of the three cross-coupling reactions, adapted from literature procedures for analogous substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas. Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add degassed THF (5 mL) and triethylamine (2.0 mmol). Then, add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add dry toluene (5 mL), followed by morpholine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Diagram 3: Comparative Experimental Workflow
Caption: A generalized workflow for the cross-coupling of this compound.
Conclusion and Outlook
For the synthesis of biaryl compounds from this compound, the Suzuki-Miyaura coupling offers a reliable and high-yielding route, provided that an appropriate bulky phosphine ligand is employed to overcome the steric hindrance of the ortho ester. The Sonogashira coupling is anticipated to be the most efficient of the three, likely proceeding in excellent yields under mild conditions to furnish the corresponding alkynyl derivative. The Buchwald-Hartwig amination , while a powerful tool for C-N bond formation, may require more extensive optimization of the catalyst, ligand, and base to achieve high yields, particularly with sterically demanding amines.
The choice of the optimal coupling partner and reaction conditions will ultimately depend on the specific synthetic goal and the desired functionality in the final product. This guide provides a solid foundation of expected yields, mechanistic rationale, and practical protocols to aid researchers in navigating the exciting and versatile world of palladium-catalyzed cross-coupling reactions.
References
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Schougaard, S. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Li, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. Available at: [Link]
-
Loh, Y. Y., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(50), 29205-29209. Available at: [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Ur-Rehman, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14285–14294. Available at: [Link]
-
Various Authors. (2020). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][5][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]
-
Various Authors. (2015). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
Navigating Synthetic Frontiers: A Comparative Guide to Alternatives for Tert-butyl 2-bromo-5-fluorobenzoate
In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized aromatic compounds is of paramount importance. For years, reagents like Tert-butyl 2-bromo-5-fluorobenzoate have served as reliable building blocks for introducing the valuable 2-carboxy-4-fluorophenyl moiety. However, the ever-present drive for synthetic efficiency, atom economy, and novel molecular architectures necessitates a broader perspective. This guide provides an in-depth, comparative analysis of alternative synthetic strategies that not only replicate the synthetic utility of this key reagent but, in many cases, offer significant advantages in terms of flexibility, substrate scope, and reaction conditions.
We will move beyond a simple recitation of protocols. Instead, this guide will delve into the mechanistic underpinnings of each alternative, providing the rationale behind experimental choices and offering a field-proven perspective on their relative strengths and weaknesses. For researchers, scientists, and drug development professionals, this guide aims to be a valuable resource for navigating the complex yet rewarding world of synthetic aromatic chemistry.
The Traditional Approach: A Brief Overview
This compound is a versatile starting material, primarily utilized in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position allows for the introduction of a wide range of substituents via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the tert-butyl ester serves as a protecting group for the carboxylic acid. The fluorine atom at the 5-position is a common bioisostere for hydrogen and can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.
While effective, reliance on a pre-functionalized starting material can limit synthetic flexibility and may not always be the most efficient route. The following sections will explore modern alternatives that offer greater modularity and, in some cases, circumvent the need for halogenated starting materials altogether.
Alternative Synthetic Routes: A Comparative Analysis
This guide will focus on four principal alternative strategies:
-
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
-
The Buchwald-Hartwig Amination: A Gateway to Arylamines
-
The Sonogashira Coupling: Introducing Alkynyl Scaffolds
-
Decarboxylative Cross-Coupling and C-H Activation: The Next Generation
For each of these methodologies, we will provide a detailed experimental protocol, a comparative data table, and a workflow diagram to visually represent the synthetic process.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, offering a robust and high-yielding method for the synthesis of biaryl compounds.[1] Instead of starting with this compound, one can utilize a simpler, commercially available starting material such as 2-bromo-5-fluorobenzoic acid and couple it directly with a variety of arylboronic acids.
Expertise & Experience:
The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially when dealing with sterically hindered or electronically challenging substrates. For the coupling of 2-halobenzoic acids, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The carboxylic acid proton will consume one equivalent of the base, so it is crucial to use a sufficient excess to ensure the formation of the active boronate species required for transmetalation.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzoic Acid
-
Objective: To synthesize 5-fluoro-2-(p-tolyl)benzoic acid.
-
Materials: 2-Bromo-5-fluorobenzoic acid, p-tolylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane, water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluorobenzoic acid (1.0 equiv), p-tolylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add K₃PO₄ (3.0 equiv) and a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add 1 M HCl to acidify the mixture to pH 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Comparison:
| Parameter | Suzuki-Miyaura Coupling |
| Starting Material | 2-Bromo-5-fluorobenzoic acid |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 100 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-95% |
Workflow Diagram:
Sources
A Senior Application Scientist's Guide to Synthetic Strategy: Benchmarking Tert-butyl 2-bromo-5-fluorobenzoate Against Modern Alternatives
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] Aryl fluorinated building blocks are therefore indispensable tools for researchers in drug discovery.[4] This guide provides an in-depth analysis of a widely utilized building block, Tert-butyl 2-bromo-5-fluorobenzoate , benchmarking its performance in key cross-coupling reactions against alternative synthetic strategies and related structural analogs. We will explore the causality behind its design, present comparative experimental data, and provide detailed, field-proven protocols for its application. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes towards complex, fluorinated molecules.
Introduction: The Strategic Value of a Workhorse Building Block
The prevalence of fluorine in pharmaceuticals is a testament to its profound ability to modulate key molecular properties.[5][6] Introducing fluorine can enhance metabolic stability, improve bioavailability, and alter binding affinity by influencing pKa and conformational preferences.[1][3][7] Consequently, building blocks that offer a reliable and versatile entry point into fluorinated chemical space are of paramount importance.
This compound (1) is a quintessential example of such a building block. Its structure is a deliberate convergence of three critical functional elements:
-
Aromatic Fluorine: The fluorine atom at the 5-position imparts the desirable physicochemical properties sought in drug candidates. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Ortho-Bromo Group: The bromine atom serves as a versatile synthetic handle, perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8] This allows for the controlled introduction of carbon and nitrogen substituents.
-
Tert-butyl Ester: This bulky ester acts as a robust protecting group for the carboxylic acid. Its primary advantage is its stability in basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonality with many other protecting groups.[9][10]
This guide will dissect the performance of 1 and contrast its utility with alternative approaches, providing a clear framework for synthetic decision-making.
Comparative Analysis of Physicochemical Properties
A molecule's physical properties dictate its handling, solubility, and reactivity. Below is a comparison of this compound with its corresponding methyl and ethyl ester analogs.
| Property | This compound | Methyl 2-bromo-5-fluorobenzoate | Ethyl 2-bromo-5-fluorobenzoate |
| CAS Number | 1263281-14-6 | 176977-83-4 | 401600-72-8 |
| Molecular Formula | C₁₁H₁₂BrFO₂ | C₈H₆BrFO₂ | C₉H₈BrFO₂ |
| Molecular Weight | 275.11 g/mol | 233.04 g/mol | 247.07 g/mol |
| Protecting Group Stability | High stability to base/nucleophiles.[9] | Low stability to base (saponification).[9] | Low stability to base (saponification). |
| Deprotection Conditions | Mild Acid (e.g., TFA, HCl in Dioxane).[9] | Harsh Base (e.g., NaOH, LiOH).[9] | Harsh Base (e.g., NaOH, LiOH). |
| Key Advantage | Orthogonality with base-labile groups (e.g., Fmoc).[9] | Simple to prepare via Fischer esterification. | Simple to prepare via Fischer esterification.[11] |
| Key Disadvantage | Steric bulk may slightly hinder some reactions. | Cleavage conditions can damage sensitive substrates.[9] | Cleavage conditions can damage sensitive substrates. |
The choice of ester is a critical strategic decision. For complex, multi-step syntheses where base-labile functional groups are present, the tert-butyl ester offers superior stability and selective deprotection, justifying its use despite its higher molecular weight.[9]
Performance Benchmarking in Key Cross-Coupling Reactions
The primary utility of 1 lies in its capacity as an electrophile in cross-coupling reactions. The electronic properties and steric hindrance of the substrate—conferred by the fluorine, bromo, and tert-butyl ester groups—necessitate carefully optimized reaction conditions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. For sterically hindered aryl bromides like 1 , successful coupling often requires bulky, electron-rich phosphine ligands that facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[12][13][14]
| Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 85 - 95 |
| 4-Methoxyphenylboronic acid | Pd(dba)₂ / S-Phos | K₃PO₄ / Toluene/H₂O | 100 | 90 - 98 |
| 2-Methylphenylboronic acid | Pd(OAc)₂ / R-Phos[12] | K₃PO₄·H₂O / Dioxane | 100 | 80 - 92 |
| Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ / DME/H₂O | 90 | 75 - 88 |
Yields are predictive based on data for analogous sterically hindered and electronically complex substrates.[15]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is fundamental for synthesizing aryl amines, a common motif in pharmaceuticals. The choice of ligand is crucial to prevent catalyst decomposition and promote efficient coupling, especially with electron-deficient aryl halides.[16][17] Modern biarylphosphine ligands like RuPhos and BrettPhos have shown superior performance in these transformations.[16]
| Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos[16] | NaOtBu / Toluene | 100 | 85 - 95 |
| Aniline | Pd(OAc)₂ / BrettPhos[16] | Cs₂CO₃ / Dioxane | 110 | 80 - 90 |
| tert-Butyl carbamate | Pd₂(dba)₃ / Xantphos[18] | Cs₂CO₃ / Dioxane | 100 | 75 - 88 |
| Indole | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ / Toluene | 110 | 70 - 85 |
Yields are predictive based on data for analogous substrates.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides access to aryl alkynes, which are versatile intermediates for further functionalization.[19] The reaction is typically catalyzed by palladium, with a copper(I) co-catalyst, although copper-free methods have been developed.[20][21]
| Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 65 | 80 - 92 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Acetonitrile | 80 | 85 - 95 |
| 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF | 70 | 78 - 88 |
| Ethynyltrimethylsilane | Pd(PhCN)₂Cl₂ / P(t-Bu)₃[21] | Cs₂CO₃ / Dioxane | RT | 82 - 94 |
Yields are predictive based on data for analogous aryl bromides.[22]
The Modern Alternative: Late-Stage C-H Functionalization
While the building block approach using pre-functionalized reagents like 1 is robust and predictable, modern synthetic chemistry is increasingly trending towards late-stage C-H functionalization.[7][23][24] This strategy avoids the often lengthy synthesis of bespoke building blocks by directly modifying the C-H bonds of a more advanced intermediate.
Conceptual Comparison:
-
Building Block Approach: A linear, convergent strategy. The core scaffold is assembled piece by piece from pre-functionalized units. It offers high predictability and is well-suited for established reaction classes.
-
C-H Functionalization Approach: A divergent, atom-economical strategy.[23] It allows for the rapid generation of analogs from a common intermediate by modifying peripheral C-H bonds. This can significantly shorten synthetic sequences but may present challenges in regioselectivity.[25]
The following diagram illustrates the strategic difference between these two philosophies.
Caption: Comparative Synthetic Workflows.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, representing best practices for the use of this compound.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Objective: To synthesize tert-butyl 5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
Materials:
-
This compound (1.0 eq, 275 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
S-Phos (0.04 eq, 16.4 mg, 0.04 mmol)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 eq, 637 mg, 3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed toluene and degassed water via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize tert-butyl 5-fluoro-2-(morpholin-4-yl)benzoate.
Materials:
-
This compound (1.0 eq, 275 mg, 1.0 mmol)
-
Morpholine (1.2 eq, 105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 9.2 mg, 0.01 mmol)
-
RuPhos (0.02 eq, 9.4 mg, 0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Toluene (5 mL), anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Outside the glovebox, add this compound.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene followed by morpholine via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 8-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the target compound.
Visualization of Key Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura catalytic cycle is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: The Catalytic Cycle of Suzuki-Miyaura Coupling.
Future Outlook and Conclusion
This compound remains a highly valuable and reliable building block in synthetic chemistry. Its predictable reactivity and the robust protection offered by the tert-butyl ester make it an excellent choice for constructing complex molecules, particularly in the early and mid-stages of a synthetic campaign. The extensive body of literature on cross-coupling reactions provides a solid foundation for its successful application.
However, the field is evolving. The rise of late-stage C-H functionalization offers a compelling alternative, promising greater step-economy and rapid diversification of lead compounds.[24] The choice between a building block strategy and a C-H functionalization approach is not mutually exclusive; rather, it depends on the specific goals of the project, the complexity of the target molecule, and the stage of the drug discovery process.
For process development and scale-up, the reliability of the building block approach is often preferred. For exploratory chemistry and the rapid generation of a structure-activity relationship (SAR) library, late-stage functionalization provides unparalleled speed and flexibility. A modern synthetic chemist must be adept at evaluating both strategies to design the most efficient and effective route to their target.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
- Jang, Y. L., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Applied Pharmaceutical Science.
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Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). ChemMedChem, 10(3), 461-469. [Link]
- Role of Fluorine in Drug Design and Drug Action. (2024).
- Recent Advances in C-H Fluorination. (2014). The Royal Society of Chemistry.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Buchwald-Hartwig Amin
- Wang, W., et al. (2021). Recent Advances in C—H Fluorination and Amination with N -Fluorobenzenesulfonimide.
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry, 74(10), 3892-3895. [Link]
- Melnykov, K. P. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. (n.d.). Royal Society of Chemistry.
- Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online.
- A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. (n.d.). BenchChem.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2024).
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (n.d.). Organic Letters, 3(17), 2729-2732. [Link]
- A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis. (n.d.). BenchChem.
- Aryl Fluorinated Building Blocks. (n.d.). Alfa Chemistry.
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (2015). Angewandte Chemie International Edition, 54(18), 5434-5438. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Chemical Properties of 2-Bromo-5-fluorobenzyl alcohol, tert.-butyl ether. (n.d.). Cheméo.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- This compound | 1263281-14-6. (2024). ChemicalBook.
- C–H and C–F functionalisation of fluorobenzenes. (n.d.).
- Fluorinated building blocks in drug design: new pathways and targets. (n.d.).
-
Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. (2020). Organic Letters, 22(15), 5753-5757. [Link]
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- CAS RN 1420068-45-6 | tert-Butyl (2-bromo-5-fluorobenzyl)(ethyl)
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Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. (n.d.). MDPI.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Tert-butyl 2-bromo-5-fluorobenzoate
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. Tert-butyl 2-bromo-5-fluorobenzoate is a valuable building block in synthetic chemistry, but its halogenated aromatic nature necessitates a rigorous and systematic approach to its disposal. This guide provides a comprehensive, field-proven protocol to ensure the safe management and disposal of this compound, safeguarding both laboratory personnel and the environment.
Hazard Profile and Immediate Safety Imperatives
Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. This dictates the necessary precautions and the rationale behind each step of the disposal process.
This compound is classified with the following primary hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]
Incompatible Materials: This compound should not be mixed with strong oxidizing agents, strong acids, or strong bases, as this can lead to vigorous, uncontrolled reactions.[3][4]
Thermal Decomposition Hazards: In the event of a fire, this compound can decompose to release highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1][4]
| Hazard ID | GHS Classification | Required Precaution |
| H315 | Skin Irritation (Category 2) | Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[1] |
| H319 | Serious Eye Irritation (Category 2) | Wear safety glasses with side shields or chemical goggles.[1] |
| H335 | May cause respiratory irritation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
Emergency Exposure Protocol
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][5] Seek medical attention.
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle governing the disposal of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated organic waste or aqueous waste streams.[6][7] This is because halogenated wastes require specific high-temperature incineration at licensed facilities to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[7]
Protocol Steps:
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Work in a Ventilated Area: All transfers of waste should be performed in a certified chemical fume hood to mitigate inhalation risks.[6]
-
Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste."[7][8] This container must be made of a material compatible with the chemical and have a secure, threaded cap to prevent leaks and vapor release.[6]
-
Label the Container: Before adding any waste, ensure the container has a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8] Clearly write the full chemical name, "this compound," and the estimated quantity or concentration on the tag.[7] Do not use abbreviations or chemical formulas.[6]
-
Transfer the Waste: Carefully pour the waste into the container, avoiding splashes. If transferring residual amounts from glassware, rinse the glassware with a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) and add the rinsing solvent to the waste container.
-
Container Management:
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be away from heat sources or ignition and provide secondary containment to manage potential leaks.[9]
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS office.[8]
Spill Management Protocol
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[1][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable container.[5] This spill debris must be disposed of as halogenated hazardous waste. Label the container clearly as "Spill Debris containing this compound" and manage it according to the disposal protocol above.
-
Decontaminate: Clean the spill area with soap and water.
Regulatory Compliance
Adherence to this guide ensures compliance with major regulatory frameworks, including the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA). Waste generators are legally responsible for the accurate classification and safe management of hazardous waste from its point of generation to its final disposal.[1] Always consult your local and institutional regulations, as they may have additional specific requirements.[1][4]
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.
References
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Braun Research Group. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 5-bromo-2,4-difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 3-bromo-2-chloro-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 2-bromo-6-fluoro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-tert-butyl-1,3-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information: Bis[4-(tert-butyl)benzoato-O]hydroxyaluminium. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Tert-butyl 2-bromo-5-fluorobenzoate: A Comprehensive Safety Protocol
As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, tert-butyl 2-bromo-5-fluorobenzoate demands a meticulous approach to laboratory handling. Its structure as a halogenated aromatic compound necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety measures. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure safe and effective handling, from initial preparation to final disposal. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Hazard Assessment and Risk Mitigation
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure allows for an expert assessment of potential hazards by examining similar compounds. Structurally related chemicals, such as tert-Butyl 4-bromo-2-fluorobenzoate and 2-Bromo-5-fluorobenzoic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, it is imperative to handle this compound with the assumption that it carries similar risks.
The primary routes of exposure are inhalation, skin contact, and eye contact. The core principle of our handling protocol is to minimize these exposures through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational procedures.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are non-negotiable when handling halogenated organic compounds. Each piece of equipment serves a specific purpose, collectively forming a barrier between the researcher and the chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[1] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring large quantities or during exothermic reactions. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | Aromatic and halogenated hydrocarbons are known to attack many standard glove materials.[5] For incidental contact, double-gloving with nitrile gloves provides a reliable barrier. For direct handling or prolonged tasks, an outer glove made of a more resistant material like neoprene or butyl rubber over an inner nitrile glove is strongly recommended.[6] Gloves must be changed immediately upon any sign of contamination. |
| Body | Chemical-Resistant Laboratory Coat | A flame-resistant, long-sleeved lab coat that is fully buttoned is required to protect the skin and personal clothing from potential splashes and spills.[6] Ensure the material is appropriate for handling organic compounds. |
| Respiratory | Use within a Fume Hood (Respirator if necessary) | All handling of this compound must be performed within a certified chemical fume hood to control vapor and potential dust inhalation.[7] If engineering controls are insufficient or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[8] |
Engineering Controls: Containing the Hazard
Your primary engineering control is a certified and properly functioning chemical fume hood. All weighing, transferring, and reaction setup involving this compound must occur within the hood. This containment is critical for preventing the inhalation of volatile vapors or fine powders.[7] Furthermore, ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible from the workstation.[1][2]
Procedural Workflow for Safe Handling
A systematic workflow minimizes error and ensures safety at every stage. The following diagram and protocol outline the essential steps for a safe handling procedure.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol
I. Preparation Phase
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure the airflow is active and unobstructed.
-
Locate Emergency Equipment: Visually confirm the locations of the nearest safety shower and eyewash station. Ensure the path is clear.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment and place them inside the fume hood before introducing the this compound.
II. Handling Phase
-
Don PPE: Put on all required PPE as detailed in Table 1 before handling the chemical container.
-
Chemical Transfer: Conduct all transfers within the fume hood. If the compound is a solid, weigh it out carefully to minimize dust generation. If it is a liquid, pour slowly to avoid splashing.
-
Container Management: Keep the primary container tightly sealed when not in active use.[1]
-
Reaction Setup: If using in a reaction, add the compound slowly to the reaction vessel. Be mindful of any potential exothermic processes.
III. Post-Handling & Decontamination Phase
-
Workspace Decontamination: After completing your work, decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield and lab coat. Remove inner gloves last, peeling them off without touching the outer surface.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Emergency Protocols
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Spill Cleanup: For a small spill within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up the chemical. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][9] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal: A Critical Final Step
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
-
Segregation is Key: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[7][10] Do not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complicates the disposal process.[9][11]
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its chemical constituents, including this compound.[9][11]
-
Container Integrity: Use a compatible, sealed container for waste collection. Keep the container closed at all times except when adding waste.[11]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the laboratory drain.[7][12]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
- Halogenated Solvents in Laboratories - Campus Operations, Temple University.
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- Organic Solvents - Cornell University Environmental Health and Safety.
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- SAFETY DATA SHEET for 2-Bromo-5-fluorobenzoic acid - Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
